Product packaging for 8-Fluoroimidazo[1,2-a]pyridine(Cat. No.:CAS No. 139022-26-7)

8-Fluoroimidazo[1,2-a]pyridine

Cat. No.: B164112
CAS No.: 139022-26-7
M. Wt: 136.13 g/mol
InChI Key: ITBDFOMJMRICLZ-UHFFFAOYSA-N
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Description

8-Fluoroimidazo[1,2-a]pyridine is a versatile fluorinated heterocyclic building block recognized for its significant value in medicinal chemistry and drug discovery research. Its primary application lies in its well-established role as a bioisosteric replacement for the imidazo[1,2-a]pyrimidine scaffold . This strategic substitution allows researchers to fine-tune the physicochemical properties of lead compounds, such as lipophilicity and electronic surface potential, while maintaining biological activity, as demonstrated in the development of allosteric modulator ligands for the GABA A receptor . Beyond neuroscience, this bioisosteric principle has been successfully applied in oncology, where the this compound core is used in the design of potent, selective inhibitors of the c-Met receptor tyrosine kinase, a prominent target in cancer therapy . More recent research has also explored derivatives of this scaffold for their in vitro urease inhibitory activity , indicating potential applications in developing new treatments for conditions like ulcers . The compound serves as a crucial precursor in modern synthetic methodologies, including efficient multi-component reactions for constructing complex, functionalized molecules aimed at generating novel chemical libraries for biological screening . Available for research, this compound-3-carboxylic acid (CAS 1019023-85-8) is typically supplied with a high purity level of 98% . Researchers should note that this compound is classified as harmful and may cause skin, eye, and respiratory irritation, requiring appropriate handling and personal protective equipment . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5FN2 B164112 8-Fluoroimidazo[1,2-a]pyridine CAS No. 139022-26-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-fluoroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-6-2-1-4-10-5-3-9-7(6)10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBDFOMJMRICLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30461842
Record name 8-Fluoroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139022-26-7
Record name 8-Fluoroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 8-Fluoroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 8-Fluoroimidazo[1,2-a]pyridine. This molecule is of significant interest in medicinal chemistry, particularly as a potential scaffold for the development of new therapeutic agents. This document outlines a plausible synthetic route, detailed experimental protocols, and a summary of its key characterization data.

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered considerable attention in pharmaceutical research due to their diverse biological activities. The introduction of a fluorine atom at the 8-position of the imidazo[1,2-a]pyridine core can significantly modulate the compound's physicochemical and pharmacological properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Notably, derivatives of this compound have been investigated as allosteric modulators of the GABA-A receptor, highlighting their potential in the development of novel therapeutics for neurological and psychiatric disorders.[1]

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from a commercially available substituted pyridine, followed by a cyclization reaction to form the fused imidazole ring.

Diagram of the Synthesis Workflow

Synthesis_Workflow Synthesis Workflow for this compound Start Start: 2-Amino-3-fluoropyridine Step1 Reaction with α-bromoacetaldehyde solution Start->Step1 Intermediate Intermediate: 2-(2-bromo-1-hydroxyethylamino)-3-fluoropyridine Step1->Intermediate Step2 Cyclization via intramolecular nucleophilic substitution (Heating in Ethanol) Intermediate->Step2 Product Final Product: This compound Step2->Product

Caption: A general workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Amino-3-fluoropyridine

  • 40% Aqueous solution of α-bromoacetaldehyde

  • Ethanol

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Step 1: Reaction of 2-Amino-3-fluoropyridine with α-bromoacetaldehyde.

    • To a solution of 2-Amino-3-fluoropyridine (1.0 eq) in ethanol, a 40% aqueous solution of α-bromoacetaldehyde (1.2 eq) is added dropwise at 0 °C.

    • The reaction mixture is stirred at room temperature for 2 hours.

    • The solvent is removed under reduced pressure.

    • The residue is dissolved in dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude intermediate.

  • Step 2: Cyclization to this compound.

    • The crude intermediate from Step 1 is dissolved in ethanol.

    • The solution is heated at reflux for 6 hours.

    • The reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure.

    • The resulting residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound as a solid.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods and physical property measurements. The expected data are summarized in the table below.

Table 1: Physicochemical and Spectroscopic Data
ParameterExpected Value
Molecular Formula C₇H₅FN₂
Molecular Weight 136.13 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not available in the search results.
Solubility Soluble in methanol, ethanol, dichloromethane, and chloroform.
¹H NMR (400 MHz, CDCl₃) Expected signals in the aromatic region (δ 6.5-8.5 ppm).
¹³C NMR (100 MHz, CDCl₃) Expected signals for the fused ring carbons, with the C-F carbon showing a characteristic coupling constant.
FT-IR (KBr, cm⁻¹) Characteristic peaks for C-H, C=C, C=N stretching, and C-F stretching.
Mass Spectrometry (ESI) m/z [M+H]⁺ calculated for C₇H₆FN₂: 137.0515; Found: (Expected to be close to calculated value).

Biological Activity and Signaling Pathway

Derivatives of this compound have been shown to act as positive allosteric modulators of the GABA-A receptor.[1] The GABA-A receptor is a ligand-gated ion channel that plays a crucial role in mediating inhibitory neurotransmission in the central nervous system.

Diagram of GABA-A Receptor Signaling Pathway Modulation

GABAA_Signaling Modulation of GABA-A Receptor Signaling GABA GABA GABAA_Receptor GABA-A Receptor (Ligand-gated Cl⁻ channel) GABA->GABAA_Receptor Binds to orthosteric site Modulator This compound Derivative Modulator->GABAA_Receptor Binds to allosteric site Neuron Postsynaptic Neuron Cl_influx Increased Cl⁻ Influx GABAA_Receptor->Cl_influx Enhances channel opening Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: Allosteric modulation of the GABA-A receptor by an this compound derivative.

The binding of GABA to its receptor opens a chloride ion channel, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, which inhibits action potential firing. Positive allosteric modulators, such as certain this compound derivatives, bind to a site on the receptor distinct from the GABA binding site and enhance the effect of GABA, leading to a greater influx of chloride ions and a more potent inhibitory effect.

Conclusion

This compound represents a valuable heterocyclic scaffold for the design and development of novel therapeutic agents. This guide provides a foundational understanding of its synthesis and characterization, which is essential for researchers in the field of medicinal chemistry and drug discovery. Further exploration of the structure-activity relationships of its derivatives is warranted to unlock the full therapeutic potential of this promising class of compounds.

References

An In-depth Technical Guide to the Physicochemical Properties of 8-Fluoroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Fluoroimidazo[1,2-a]pyridine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry. Its structural similarity to endogenous signaling molecules makes it a valuable scaffold in drug discovery. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Due to a lack of extensive published experimental data for the parent compound, this guide also furnishes detailed experimental protocols for the determination of key physicochemical parameters and contextualizes its biological significance, particularly its role as a positive allosteric modulator of the GABA-A receptor.

Core Physicochemical Properties

A thorough review of scientific literature indicates that experimentally determined physicochemical data for the parent this compound (CAS: 139022-26-7) is not widely available. The following tables summarize the known and predicted properties for the core compound and provide data for closely related derivatives to offer a comparative context.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₅FN₂--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 136.13 g/mol --INVALID-LINK--, --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
CAS Number 139022-26-7--INVALID-LINK--
Predicted pKa 4.23 ± 0.50--INVALID-LINK--
Melting Point Data not available
Boiling Point Data not available
Aqueous Solubility Data not available
LogP Data not available

Table 2: Physicochemical Properties of Related Imidazo[1,2-a]pyridine Derivatives

CompoundPropertyValueSource
6-Fluoroimidazo[1,2-a]pyridineMelting Point70-71 °C--INVALID-LINK--
This compound-2-carbaldehydeLogP1.8--INVALID-LINK--
Imidazo[1,2-a]pyridineMolecular Weight118.14 g/mol --INVALID-LINK--
Imidazo[1,2-a]pyridinePredicted LogP1.8--INVALID-LINK--

Experimental Protocols for Physicochemical Property Determination

The following sections detail standardized experimental methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, melting typically occurs over a narrow temperature range.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is increased at a steady rate. The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes liquid is recorded as the completion of melting. The melting point is reported as a range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Microscale Boiling Point Determination

  • Sample Preparation: A small volume (a few microliters) of this compound is placed in a small-diameter test tube. A sealed capillary tube is inverted and placed inside the test tube.

  • Apparatus: A Thiele tube or a similar heating bath apparatus is used, equipped with a calibrated thermometer.

  • Procedure: The test tube assembly is attached to the thermometer and heated in the oil bath. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

pKa Determination

The pKa is a measure of the acidity of a compound. It is the pH at which the compound is 50% protonated and 50% deprotonated.

Methodology: Potentiometric Titration

  • Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or a water-cosolvent mixture).

  • Apparatus: A calibrated pH meter with an electrode and a burette.

  • Procedure: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). The pH of the solution is measured after each addition of the titrant. A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Aqueous Solubility Determination

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of water in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Analysis: The suspension is filtered to remove the undissolved solid. The concentration of this compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of the lipophilicity of a compound. It is the ratio of the concentration of the compound in octanol to its concentration in water at equilibrium.

Methodology: Shake-Flask Method

  • Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually octanol). This solution is then mixed with the other phase in a sealed container.

  • Equilibration: The mixture is agitated for a period to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation and Analysis: The two phases are separated. The concentration of this compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC). The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Biological Context and Signaling Pathway

This compound has been identified as a bioisosteric mimic of imidazo[1,2-a]pyrimidine, a core structure in compounds that act as positive allosteric modulators (PAMs) of the γ-aminobutyric acid type A (GABA-A) receptor.[1]

GABA-A Receptor Signaling

The GABA-A receptor is the major inhibitory neurotransmitter receptor in the central nervous system.[2] It is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl⁻) into the neuron.[2][3] This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.[2]

Mechanism of Positive Allosteric Modulation

Positive allosteric modulators of the GABA-A receptor do not bind to the same site as GABA (the orthosteric site).[2] Instead, they bind to a distinct allosteric site on the receptor complex.[2] This binding induces a conformational change in the receptor that increases the efficiency of GABA-mediated channel opening, either by increasing the frequency of channel opening or by prolonging the duration of the open state.[2] This potentiation of GABA's inhibitory effect is the basis for the therapeutic actions of many anxiolytic, sedative, and anticonvulsant drugs.[4]

Synthesis_Workflow General Synthesis of Imidazo[1,2-a]pyridines cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_product Product aminopyridine 2-Aminopyridine Derivative condensation Condensation Reaction aminopyridine->condensation haloketone α-Haloketone haloketone->condensation imidazopyridine Imidazo[1,2-a]pyridine Derivative condensation->imidazopyridine Cyclization

References

The Discovery and Development of 8-Fluoroimidazo[1,2-a]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 8-fluoroimidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. The incorporation of a fluorine atom at the 8-position can significantly enhance metabolic stability and binding affinity to various biological targets. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound derivatives, with a focus on their potential as anticancer agents and modulators of the GABA-A receptor.

I. Synthetic Methodologies

The synthesis of the imidazo[1,2-a]pyridine core is often achieved through the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. A particularly effective method for generating libraries of substituted imidazo[1,2-a]pyridines is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.

Experimental Protocol: Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

This protocol describes a general procedure for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives, which can be adapted for the synthesis of 8-fluoro analogues by using 3-fluoro-2-aminopyridine as the starting material.

Materials:

  • 2-Aminopyridine derivative (e.g., 2-aminopyridine)

  • Aldehyde (e.g., m-tolualdehyde)

  • Isocyanide (e.g., 4-chlorophenyl isocyanide)

  • Scandium(III) triflate (Sc(OTf)₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Silica gel for column chromatography

Procedure:

  • A mixture of the 2-aminopyridine derivative (2.0 mmol), the aldehyde (2.0 mmol), Sc(OTf)₃ (0.1 mmol), and anhydrous Na₂SO₄ (200 mg) in MeOH (10 mL) is stirred under a nitrogen atmosphere for one hour at 50°C.

  • A solution of the isocyanide (2.2 mmol) in MeOH (2 mL) is then added to the reaction mixture.

  • The reaction is stirred at 50°C and monitored by thin-layer chromatography (TLC) until completion.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is redissolved in dichloromethane (50 mL) and washed with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired 3-aminoimidazo[1,2-a]pyridine derivative.[1]

II. Biological Activities and Data Presentation

This compound derivatives have shown promise in several therapeutic areas, most notably as anticancer agents and modulators of the GABA-A receptor.

Anticancer Activity

The cytotoxic effects of various imidazo[1,2-a]pyridine derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of a compound in inhibiting cancer cell growth.

CompoundCell LineIC₅₀ (µM)Reference
IP-5 HCC1937 (Breast Cancer)45[2][3]
IP-6 HCC1937 (Breast Cancer)47.7[2][3]
IP-7 HCC1937 (Breast Cancer)79.6[2][3]
Compound 11 HT-29 (Colon Cancer)18.34 ± 1.22[1]
Compound 12 HT-29 (Colon Cancer)4.15 ± 2.93[1]
Compound 13 HT-29 (Colon Cancer)48.31 ± 0.53[1]
Compound 14 HT-29 (Colon Cancer)44.45 ± 0.15[1]
Compound 18 HT-29 (Colon Cancer)10.11 ± 0.70[1]
Compound 11 B16F10 (Melanoma)39.20 ± 1.84[1]
Compound 12 B16F10 (Melanoma)64.81 ± 15.78[1]
Compound 14 B16F10 (Melanoma)21.75 ± 0.81[1]
Compound 18 B16F10 (Melanoma)14.39 ± 0.04[1]
Compound 11 MCF-7 (Breast Cancer)20.47 ± 0.10[1]
Compound 12 MCF-7 (Breast Cancer)30.88 ± 14.44[1]
Compound 13 MCF-7 (Breast Cancer)66.48 ± 37.87[1]
Compound 14 MCF-7 (Breast Cancer)195.26 ± 19.89[1]
Compound 18 MCF-7 (Breast Cancer)11.53 ± 0.13[1]
GABA-A Receptor Modulation

The this compound scaffold has been investigated as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in allosteric modulators of the GABA-A receptor.[4]

III. Signaling Pathways and Mechanisms of Action

The anticancer activity of imidazo[1,2-a]pyridine derivatives can be attributed to their interaction with various signaling pathways that are crucial for cancer cell proliferation and survival.

PI3K/Akt Signaling Pathway

Several imidazo[1,2-a]pyridine-based compounds have been shown to inhibit the PI3K/Akt/mTOR signaling pathway.[2] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor This compound Derivative Inhibitor->PI3K Inhibits

PI3K/Akt Signaling Pathway Inhibition
KRAS G12C Covalent Inhibition

Recent research has explored the potential of the imidazo[1,2-a]pyridine scaffold for the development of covalent inhibitors targeting the KRAS G12C mutant, a key driver in several cancers.

IV. Experimental Workflows and Protocols

The discovery of novel this compound derivatives follows a structured workflow from initial synthesis to biological evaluation.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Optimization Start Starting Materials (e.g., 3-fluoro-2-aminopyridine) Reaction Groebke-Blackburn-Bienaymé Reaction Start->Reaction Purification Purification & Characterization Reaction->Purification MTT MTT Assay (Cytotoxicity) Purification->MTT KinaseAssay Kinase Inhibition Assay (e.g., PI3K) Purification->KinaseAssay BindingAssay Receptor Binding Assay (e.g., GABA-A) Purification->BindingAssay CellLines Cancer Cell Lines CellLines->MTT SAR Structure-Activity Relationship (SAR) MTT->SAR KinaseAssay->SAR BindingAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Reaction Iterative Design

Drug Discovery Workflow
MTT Assay Protocol for Cytotoxicity Screening

Materials:

  • Cancer cell lines (e.g., HCC1937, HT-29, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • This compound derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Treat the cells with various concentrations of the this compound derivatives (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.[2]

V. Conclusion

The this compound scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The synthetic accessibility via methods such as the GBB reaction allows for the rapid generation of diverse chemical libraries. The demonstrated activity of these derivatives as anticancer agents, through mechanisms such as the inhibition of the PI3K/Akt pathway, and as modulators of the GABA-A receptor, highlights their potential for addressing a range of unmet medical needs. Further optimization of this scaffold, guided by structure-activity relationship studies, is anticipated to yield even more potent and selective drug candidates.

References

The 8-Fluoroimidazo[1,2-a]pyridine Scaffold: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-fluoroimidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its unique physicochemical properties, conferred in part by the strategically placed fluorine atom, have made it a focal point for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on their anticancer, anti-inflammatory, antibacterial, and antiviral properties. This document summarizes key quantitative data, provides detailed experimental protocols for cited assays, and visualizes relevant signaling pathways and workflows to facilitate further research and drug development efforts in this promising area.

Anticancer Activity

Derivatives of the this compound scaffold have exhibited significant cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and migration.

Quantitative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against different cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
IP-5 HCC1937 (Breast Cancer)45[1]
IP-6 HCC1937 (Breast Cancer)47.7[1]
IP-7 HCC1937 (Breast Cancer)79.6[1]
Compound 12 HT-29 (Colon Cancer)4.15 ± 2.93
Compound 14 B16F10 (Melanoma)21.75 ± 0.81
PIK-75 derivative PI3Kα0.002[2]
MIA MDA-MB-231 (Breast Cancer)Significant at 30, 40 µM and above[3]
MIA SKOV3 (Ovarian Cancer)Significant at 30, 40 µM and above[3]
W-1184 AGS (Gastric Cancer)0.39[4]
W-1184 MGC-803 (Gastric Cancer)0.9[4]
Signaling Pathways in Anticancer Activity

This compound derivatives have been shown to exert their anticancer effects by modulating critical signaling pathways, including the STAT3/NF-κB and PI3K/AKT/mTOR pathways.

STAT3/NF-κB Signaling Pathway

Several imidazo[1,2-a]pyridine derivatives have been found to inhibit the STAT3 and NF-κB signaling pathways, which are constitutively activated in many cancers and play a crucial role in tumor cell proliferation, survival, and inflammation.[3][4][5] Inhibition of STAT3 phosphorylation at Tyr705 and suppression of NF-κB nuclear translocation are key mechanisms observed.[4][5]

STAT3_NFkB_Pathway Ext_Stimuli External Stimuli (e.g., Cytokines, Growth Factors) Receptor Cell Surface Receptor Ext_Stimuli->Receptor JAK JAK Receptor->JAK Activates IKK IKK Complex Receptor->IKK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene_Expression Target Gene Expression (e.g., Bcl-2, COX-2, iNOS) Nucleus->Gene_Expression Promotes IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) pIkB p-IκBα IkB->pIkB NFkB_active Active NF-κB NFkB->NFkB_active Release Proteasome Proteasomal Degradation pIkB->Proteasome Proteasome->IkB Degrades NFkB_active->Nucleus Translocation Imidazopyridine This compound Derivative (e.g., MIA, W-1184) Imidazopyridine->pSTAT3 Inhibits Phosphorylation Imidazopyridine->NFkB_active Inhibits Translocation

Caption: Inhibition of STAT3/NF-κB signaling by this compound derivatives.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is another critical target for anticancer drug development. Certain imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3Kα, leading to the suppression of downstream signaling and induction of apoptosis in cancer cells.[2][6]

PI3K_AKT_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates pAKT p-AKT AKT->pAKT mTORC1 mTORC1 pAKT->mTORC1 Activates Apoptosis Apoptosis pAKT->Apoptosis Inhibits CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Imidazopyridine This compound Derivative Imidazopyridine->PI3K Inhibits GBB_Reaction_Workflow Start Start Reactants Mix: - 2-Amino-3-fluoropyridine - Aldehyde - Isocyanide Start->Reactants Catalyst Add Catalyst (e.g., Sc(OTf)3 or p-TsOH) Reactants->Catalyst Reaction Stir at specified temperature and time (e.g., 50°C for 12h) Catalyst->Reaction Workup Reaction Workup: - Evaporate solvent - Partition between  EtOAc and water Reaction->Workup Purification Purification: - Column chromatography (Silica gel, Hexane/EtOAc) Workup->Purification Characterization Characterization: - NMR (1H, 13C) - Mass Spectrometry - IR Spectroscopy Purification->Characterization End End Characterization->End Molecular_Docking_Workflow Start Start ProteinPrep Prepare Protein Structure: - Download from PDB - Remove water & ligands - Add hydrogens & charges Start->ProteinPrep LigandPrep Prepare Ligand Structure: - Draw 2D structure - Convert to 3D - Energy minimization Start->LigandPrep GridBox Define Binding Site: - Create a grid box  around the active site ProteinPrep->GridBox DockingRun Run Docking Simulation: - Use docking software  (e.g., AutoDock) - Generate multiple binding poses LigandPrep->DockingRun GridBox->DockingRun Analysis Analyze Results: - Score binding affinity - Visualize interactions  (H-bonds, hydrophobic, etc.) DockingRun->Analysis End End Analysis->End

References

Exploring the Structure-Activity Relationship of 8-Fluoroimidazo[1,2-a]pyridine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the structure-activity relationship (SAR) of 8-fluoroimidazo[1,2-a]pyridine analogs, a promising scaffold in medicinal chemistry. The introduction of a fluorine atom at the 8-position of the imidazo[1,2-a]pyridine core can significantly influence the physicochemical properties and biological activity of these compounds. This document provides a comprehensive overview of the available data, experimental methodologies, and relevant signaling pathways to aid in the rational design of novel therapeutics based on this privileged core.

Physicochemical Properties and Bioisosteric Rationale

The this compound scaffold has been investigated as a bioisosteric replacement for other bicyclic heteroaromatic systems, such as imidazo[1,2-a]pyrimidine.[1] The introduction of the fluorine atom at the 8-position is intended to modulate the electronic and lipophilic properties of the molecule without drastically altering its size and shape, thereby maintaining or improving its interaction with biological targets.

A key study established the this compound moiety as a physicochemical mimic of the imidazo[1,2-a]pyrimidine core.[1] This bioisosteric relationship is crucial for understanding the SAR of this class of compounds, as it allows for a direct comparison of the effects of this substitution on biological activity.

Table 1: Comparison of Physicochemical Properties

PropertyImidazo[1,2-a]pyrimidineThis compound
Molecular Weight119.12 g/mol [2]136.12 g/mol
LogP (calculated)1.1[2]Higher than parent (estimated)
pKa (estimated)BasicLess basic than parent

Note: Specific experimental values for the 8-fluoro analog were not available in the reviewed literature; the trends are based on general principles of fluorine substitution.

Synthesis of this compound Analogs

The synthesis of the this compound core generally follows established procedures for the broader imidazo[1,2-a]pyridine class, with the appropriate selection of a fluorinated starting material. A common and versatile method is the condensation of a substituted 2-aminopyridine with an α-haloketone. For the synthesis of 8-fluoro analogs, 3-fluoro-2-aminopyridine would be the key starting material.

A novel synthesis for a 3,7-disubstituted-8-fluoroimidazopyridine has been developed, demonstrating the feasibility of creating diverse analogs for SAR studies.[1]

Below is a generalized experimental workflow for the synthesis of this compound analogs.

G start Start Materials: - 3-Fluoro-2-aminopyridine - Substituted α-bromoketone reaction Condensation Reaction (e.g., in refluxing ethanol) start->reaction workup Reaction Work-up - Cooling - Filtration - Washing reaction->workup purification Purification (e.g., Recrystallization or Chromatography) workup->purification characterization Characterization - NMR - Mass Spectrometry - Elemental Analysis purification->characterization final_product Final this compound Analog characterization->final_product

Caption: Generalized workflow for the synthesis of this compound analogs.

Biological Activity and Structure-Activity Relationship (SAR)

The primary biological target identified for an this compound analog is the GABA-A receptor, where it acts as a positive allosteric modulator.[1] The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore for GABA-A receptor ligands.

GABA-A Receptor Modulation

A key study demonstrated that a 3,7-disubstituted-8-fluoroimidazopyridine acts as a bioisosteric replacement for an imidazo[1,2-a]pyrimidine-based GABA-A receptor modulator.[1] This finding is significant as it validates the use of the 8-fluoro substituent to fine-tune the properties of this class of compounds while retaining the desired biological activity.

Table 2: In Vitro Activity of a Bioisosteric Pair of GABA-A Receptor Modulators

CompoundCore ScaffoldTargetActivity
1 Imidazo[1,2-a]pyrimidineGABA-A ReceptorAllosteric Modulator[1]
2 (Analog of 1)This compoundGABA-A ReceptorAllosteric Modulator[1]

Note: Specific quantitative activity data (e.g., EC50 or IC50 values) were not available in the reviewed abstract. The table illustrates the qualitative finding of retained activity.

The SAR for this specific 8-fluoro analog suggests that the introduction of fluorine at the 8-position is well-tolerated and maintains the necessary interactions with the GABA-A receptor for allosteric modulation. Further studies with a broader range of analogs are needed to fully elucidate the impact of the 8-fluoro substituent on potency and selectivity.

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and advancement of research in this area. Below are generalized protocols for the synthesis and in vitro evaluation of this compound analogs as GABA-A receptor modulators.

General Synthetic Procedure

A mixture of 3-fluoro-2-aminopyridine (1.0 eq) and the desired α-bromoketone (1.05 eq) in a suitable solvent such as ethanol is heated to reflux for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is washed with a cold solvent and dried. Further purification is achieved by recrystallization from an appropriate solvent system or by column chromatography on silica gel. The final product is characterized by NMR spectroscopy, mass spectrometry, and elemental analysis.

In Vitro GABA-A Receptor Assay

The activity of the synthesized compounds as positive allosteric modulators of the GABA-A receptor can be assessed using an in vitro electrophysiology assay, such as the two-electrode voltage-clamp technique in Xenopus oocytes expressing recombinant human GABA-A receptors.

G start Prepare Xenopus oocytes expressing human GABA-A receptors voltage_clamp Perform two-electrode voltage-clamp recording start->voltage_clamp gaba_application Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) voltage_clamp->gaba_application compound_application Co-apply test compound with GABA gaba_application->compound_application measure_current Measure the enhancement of GABA-induced chloride current compound_application->measure_current data_analysis Data Analysis: - Determine EC50 for potentiation - Calculate maximal efficacy measure_current->data_analysis result Potency and Efficacy of This compound Analog data_analysis->result

Caption: Workflow for in vitro evaluation of GABA-A receptor positive allosteric modulators.

Signaling Pathway

Positive allosteric modulators of the GABA-A receptor do not directly activate the receptor but enhance the effect of the endogenous ligand, GABA. The binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in its excitability. Positive allosteric modulators increase the influx of chloride ions in the presence of GABA, thereby potentiating the inhibitory signal.

G cluster_0 Neuronal Synapse GABA GABA Receptor GABA-A Receptor GABA->Receptor Binds to orthosteric site PAM This compound Analog (PAM) PAM->Receptor Binds to allosteric site IonChannel Chloride (Cl-) Channel Receptor->IonChannel Opens Cl_in Cl- Influx IonChannel->Cl_in Hyperpolarization Neuronal Hyperpolarization (Inhibitory Signal) Cl_in->Hyperpolarization

References

An In-depth Technical Guide on the Mechanism of Action of 8-Fluoroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a significant pharmacophore in modern medicinal chemistry, exhibiting a wide array of biological activities. This technical guide focuses on the core mechanism of action of 8-Fluoroimidazo[1,2-a]pyridine, a key heterocyclic compound. The primary role of this molecule is as a bioisosteric replacement for the imidazo[1,2-a]pyrimidine moiety, particularly in the context of allosteric modulation of the GABA A receptor. This document elucidates the underlying signaling pathways, presents quantitative data for representative compounds, and provides detailed experimental protocols for the characterization of such molecules.

Core Mechanism of Action: Bioisosterism and GABA A Receptor Modulation

This compound has been identified as a crucial structural motif in the development of novel therapeutics, primarily due to its role as a physicochemical mimic of imidazo[1,2-a]pyrimidine.[1] This bioisosteric relationship allows for the substitution of the latter with the former in complex molecules, often retaining or improving pharmacological activity. The most prominent and well-characterized mechanism of action for ligands incorporating the this compound scaffold is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA A) receptor.[1]

The GABA A receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system.[2] Upon binding of the endogenous ligand GABA, the receptor's chloride channel opens, leading to an influx of chloride ions and hyperpolarization of the neuron, which in turn reduces the likelihood of an action potential.[2][3] Positive allosteric modulators (PAMs) bind to a site on the receptor distinct from the GABA binding site and potentiate the effect of GABA, leading to an enhanced inhibitory signal.[3][4]

The incorporation of the this compound moiety into a ligand can confer high affinity and efficacy for the allosteric binding site on the GABA A receptor, thereby enhancing GABAergic neurotransmission.[1]

Signaling Pathway

The signaling pathway for a positive allosteric modulator incorporating the this compound scaffold at the GABA A receptor is depicted below. The modulator enhances the GABA-induced chloride influx, leading to neuronal hyperpolarization and a reduction in neuronal excitability.

GABA_A_Modulation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_Site Orthosteric Site GABA->GABA_Site Binds Modulator This compound Containing Ligand (PAM) Allo_Site Allosteric Site Modulator->Allo_Site Binds GABA_R GABA A Receptor (αβγ subunits) Cl_ion Cl- GABA_R->Cl_ion Opens Cl- Channel Allo_Site->GABA_Site Potentiates GABA Binding Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Allosteric modulation of the GABA A receptor by a ligand containing the this compound scaffold.

Quantitative Data

As this compound is primarily a structural scaffold, quantitative data is best represented by a specific ligand where this moiety acts as a bioisostere. The table below summarizes hypothetical, yet representative, quantitative data for a compound ("Compound X") where this compound replaces an imidazo[1,2-a]pyrimidine core, compared to a reference compound.

CompoundTargetAssay TypeIC50 / EC50 (nM)Efficacy (% of GABA max)Reference Compound
Compound X GABA A Receptor (α1β2γ2)[³H]Flumazenil Binding15N/ADiazepam
Compound X GABA A Receptor (α1β2γ2)FLIPR Membrane Potential50120%Diazepam
Compound X GABA A Receptor (α1β2γ2)Two-Electrode Voltage Clamp80150%Diazepam

Experimental Protocols

Detailed methodologies for key experiments are provided below.

FLIPR Membrane Potential (FMP) Assay

This high-throughput assay is used to identify and characterize GABA A receptor modulators by measuring changes in cell membrane potential.[2]

Objective: To determine the EC50 and efficacy of a test compound as a positive allosteric modulator of the GABA A receptor.

Materials:

  • HEK293 cells stably expressing the desired GABA A receptor subtype (e.g., α1β2γ2).

  • Poly-D-lysine coated 384-well black-walled, clear-bottom plates.

  • FLIPR Membrane Potential Assay Kit.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • GABA, reference modulators (e.g., diazepam), and test compounds.

Procedure:

  • Cell Plating: Seed the HEK293 cells into the poly-D-lysine coated plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Dye Loading: Prepare the FMP dye solution according to the manufacturer's instructions. Aspirate the cell culture medium from the plates and add the dye solution to each well.

  • Incubation: Incubate the plates at 37°C for 30-60 minutes to allow the dye to load into the cells.

  • Compound Preparation: Prepare serial dilutions of the test compound, GABA (at a fixed, submaximal concentration, e.g., EC20), and a reference modulator in the assay buffer.

  • Fluorescence Reading:

    • Place the cell plate into a FLIPR (Fluorometric Imaging Plate Reader) instrument.

    • Initiate the reading protocol, which includes a baseline fluorescence measurement.

    • The instrument will then automatically add the test compounds followed by the fixed concentration of GABA.

    • Continue to kinetically read the fluorescence changes, which correspond to changes in membrane potential.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of the test compound.

    • Normalize the data to the response of the reference compound.

    • Plot the concentration-response curve and fit to a four-parameter logistic equation to determine the EC50 and maximum efficacy.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique provides a detailed characterization of the modulatory effects of a compound on the function of the GABA A receptor.[5]

Objective: To quantify the potentiation of GABA-evoked currents by a test compound.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for the desired GABA A receptor subunits.

  • Two-electrode voltage clamp amplifier and data acquisition system.

  • Recording chamber and perfusion system.

  • Recording solution (e.g., ND96).

  • GABA and test compounds.

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis. Prepare and inject the oocytes with a mixture of cRNAs encoding the GABA A receptor subunits. Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with the recording solution.

    • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at a holding potential of -60 mV.

  • Compound Application:

    • Establish a baseline GABA response by applying a low concentration of GABA (e.g., EC10-EC20) until a stable current is observed.

    • Co-apply increasing concentrations of the test compound with the baseline GABA concentration.

    • Record the resulting chloride currents.

  • Data Analysis:

    • Measure the peak current amplitude for each concentration of the test compound.

    • Normalize the responses to the baseline GABA current.

    • Plot the concentration-response curve to determine the EC50 and the maximum potentiation of the GABA-evoked current.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of a novel GABA A receptor positive allosteric modulator containing the this compound scaffold.

discovery_workflow start High-Throughput Screening (HTS) hit_id Hit Identification start->hit_id dose_response Dose-Response & Potency (e.g., FMP Assay) hit_id->dose_response hit_to_lead Hit-to-Lead Optimization dose_response->hit_to_lead electrophys Electrophysiological Characterization (e.g., TEVC) hit_to_lead->electrophys sar Structure-Activity Relationship (SAR) Studies electrophys->sar sar->hit_to_lead Iterative Design lead_opt Lead Optimization sar->lead_opt in_vivo In Vivo Efficacy & PK/PD Studies lead_opt->in_vivo candidate Preclinical Candidate in_vivo->candidate

Caption: A representative workflow for the development of a GABA A receptor modulator.

Conclusion

The this compound scaffold is a valuable component in the design of novel therapeutic agents, particularly as a bioisosteric replacement for imidazo[1,2-a]pyrimidine. Its primary mechanism of action, when incorporated into suitable ligands, is the positive allosteric modulation of the GABA A receptor. This guide provides a foundational understanding of this mechanism, supported by representative data, detailed experimental protocols, and logical workflows to aid researchers and drug development professionals in the continued exploration of this important chemical class. The provided methodologies for in vitro characterization are essential for elucidating the potency, efficacy, and pharmacological profile of new chemical entities targeting the GABA A receptor.

References

Potential Therapeutic Targets of 8-Fluoroimidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-Fluoroimidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its versatile biological activities. The introduction of a fluorine atom at the 8-position can significantly modulate the physicochemical properties of the parent molecule, including its metabolic stability, lipophilicity, and binding affinity to various biological targets. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound and its derivatives, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing associated signaling pathways.

Key Therapeutic Targets and Quantitative Data

The imidazo[1,2-a]pyridine core, including its 8-fluoro substituted derivatives, has been investigated for its modulatory effects on several key biological targets implicated in a range of diseases, from neurological disorders to cancer. While specific quantitative data for a single "this compound" parent molecule is not extensively available, numerous studies on its derivatives highlight the therapeutic potential of this scaffold. The following tables summarize the biological activities of representative imidazo[1,2-a]pyridine derivatives against various targets.

Table 1: Kinase Inhibition by Imidazo[1,2-a]pyridine Derivatives

Compound/Derivative ClassTarget KinaseIC50 (nM)Cell Line/Assay Type
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative (13k)PI3Kα1.94ADP-Glo™ Max Assay[1]
Imidazo[1,2-a]pyridine derivative (Compound 35)PI3Kα150Enzymatic Assay[2]
Imidazo[1,2-b]pyridazine derivative (34f)FLT3-ITD4Recombinant Enzyme Assay[3][4]
Imidazo[1,2-b]pyridazine derivative (34f)FLT3-D835Y1Recombinant Enzyme Assay[3][4]
Imidazo[1,2-a]pyridine-thiophene derivative (5e)FLT3 (wild-type)-Biochemical Assay[5]

Table 2: Antiproliferative Activity of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines

Compound/Derivative ClassCell LineIC50 / GI50 (µM)Cancer Type
3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine (2a)-0.67 (as p110α inhibitor)-
Thiazole derivative of 2gA3750.14Melanoma
Thiazole derivative of 2gHeLa0.21Cervical Cancer
Imidazo[1,2-a]pyridine-thiophene derivativesMOLM140.16 - 9.28Acute Myeloid Leukemia[5]
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative (13k)HCC8270.09 - 0.43Lung Cancer[1]
Imidazo[1,2-a]pyridine derivative (IP-5)HCC193745Breast Cancer[6]
Imidazo[1,2-a]pyridine derivative (IP-6)HCC193747.7Breast Cancer[6]

Signaling Pathways and Mechanisms of Action

GABA A Receptor Modulation

A key finding is the role of an this compound derivative as a bioisosteric replacement for an imidazo[1,2-a]pyrimidine in a positive allosteric modulator of the GABA A receptor.[7] This suggests that the 8-fluoro-substituted scaffold can effectively mimic the binding and modulatory activity of established GABA A receptor ligands. Positive allosteric modulators of the GABA A receptor enhance the effect of the endogenous neurotransmitter GABA, leading to increased chloride ion influx and neuronal hyperpolarization, which underlies their anxiolytic, sedative, and anticonvulsant properties.

GABA_A_Receptor_Modulation cluster_neuron Postsynaptic Neuron GABA_R GABA A Receptor Chloride_Channel Cl- Channel GABA_R->Chloride_Channel Opens Cl_ion_in Chloride_Channel->Cl_ion_in Influx GABA GABA GABA->GABA_R Binds Compound This compound Derivative (PAM) Compound->GABA_R Allosterically Binds Cl_ion_out PI3K_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Downstream Cell Growth, Proliferation, Survival mTOR->Downstream Compound Imidazo[1,2-a]pyridine Derivative Compound->PI3K Inhibits Wnt_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Beta_Catenin_cyto β-catenin Destruction_Complex->Beta_Catenin_cyto Phosphorylates & Degrades Beta_Catenin_nu β-catenin Beta_Catenin_cyto->Beta_Catenin_nu Translocates TCF_LEF TCF/LEF Beta_Catenin_nu->TCF_LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Frizzled->Destruction_Complex Inhibits Compound Imidazo[1,2-a]pyridine Derivative Compound->Inhibition_point Inhibits Pathway Inhibition_point->Beta_Catenin_cyto Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Test Compound Dilutions Start->Prepare_Reagents Incubate Incubate Kinase with Test Compound Prepare_Reagents->Incubate Initiate_Reaction Add Substrate and ATP to Initiate Reaction Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data and Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

References

Spectroscopic Analysis of 8-Fluoroimidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 8-Fluoroimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Due to the limited availability of a complete, consolidated spectroscopic dataset for the parent this compound, this guide utilizes data from closely related derivatives to illustrate the principles and expected values in various spectroscopic techniques. The methodologies provided are standardized and can be readily adapted for the analysis of the title compound.

Introduction to this compound

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered considerable attention in pharmaceutical research due to their diverse biological activities. The introduction of a fluorine atom at the 8-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, making this compound a valuable scaffold in drug discovery. Spectroscopic analysis is crucial for the unambiguous identification, purity assessment, and structural elucidation of this and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Expected Chemical Shifts and Coupling Constants

The following tables summarize typical ¹H and ¹³C NMR chemical shifts for imidazo[1,2-a]pyridine derivatives. The exact values for this compound may vary but are expected to be in a similar range.

Table 1: Illustrative ¹H NMR Data for Imidazo[1,2-a]pyridine Derivatives

Proton PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.21 - 7.49s-
H-37.78 - 8.24s or dJ = 6.6 - 9.2
H-5~7.58dJ = 9.0
H-6~6.80tJ = 7.9
H-7~7.20m-
H-8 (unsubstituted)~8.24dJ = 6.6

Note: Data is compiled from various sources on substituted imidazo[1,2-a]pyridines. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, and 'm' denotes multiplet.

Table 2: Illustrative ¹³C NMR Data for Imidazo[1,2-a]pyridine Derivatives

Carbon PositionChemical Shift (δ, ppm)
C-2140.2 - 144.2
C-3109.3 - 110.2
C-5126.1 - 127.2
C-6113.3 - 123.1
C-7121.4 - 126.5
C-8 (unsubstituted)115.2 - 116.2
C-8a143.0 - 143.2

Note: Data is compiled from various sources on substituted imidazo[1,2-a]pyridines.

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton resonances (typically 0-10 ppm).

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon resonances (typically 0-160 ppm).

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required.

  • ¹⁹F NMR Acquisition:

    • Set the spectral width to cover the expected range for fluorine in aromatic systems.

    • Use a proton-decoupled pulse sequence.

  • Data Processing: Process the acquired free induction decay (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Expected Molecular Ion and Fragmentation

The molecular weight of this compound (C₇H₅FN₂) is 136.13 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the molecular formula.

Table 3: High-Resolution Mass Spectrometry Data for an Imidazo[1,2-a]pyridine Derivative

IonCalculated m/zFound m/z
[M+H]⁺ (for C₉H₁₁N₂)147.0917147.0925

Note: This data is for 2,6-dimethylimidazo[1,2-a]pyridine and serves as an example.[1]

The fragmentation pattern in MS/MS experiments can provide structural information. For imidazo[1,2-a]pyridines, common fragmentation pathways involve cleavage of the imidazole or pyridine rings.

Experimental Protocol for Mass Spectrometry

A general procedure for acquiring mass spectra is as follows:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[2] Further dilution may be necessary depending on the instrument's sensitivity.[2]

  • Ionization Technique: Electrospray ionization (ESI) is a common and suitable technique for this class of compounds.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, for accurate mass measurements.

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected Vibrational Frequencies

Table 4: Characteristic IR Absorption Bands for Imidazo[1,2-a]pyridine and Related Structures

Functional GroupWavenumber (cm⁻¹)Intensity
Aromatic C-H stretch3000 - 3100Medium
C=N stretch1630 - 1650Medium
Aromatic C=C stretch1450 - 1600Medium to Strong
C-F stretch1000 - 1400Strong
C-H in-plane bend1000 - 1300Medium
C-H out-of-plane bend750 - 900Strong

Note: These are general ranges and the exact positions of the bands for this compound may vary.

Experimental Protocol for FTIR Spectroscopy

A common method for analyzing solid organic compounds is as follows:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • The typical scanning range is 4000-400 cm⁻¹.

  • Data Analysis: The software will automatically subtract the background spectrum from the sample spectrum. Analyze the resulting spectrum to identify the characteristic absorption bands.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like this compound.

Expected Electronic Transitions

Imidazo[1,2-a]pyridine and its derivatives typically exhibit multiple absorption bands in the UV region corresponding to π → π* transitions. The absorption maxima (λ_max) are influenced by the solvent and any substituents on the aromatic rings.

Table 5: Illustrative UV-Vis Absorption Data for Imidazo[1,2-a]pyridine Derivatives

DerivativeSolventλ_max (nm)
bis-Imidazo[1,2-a]pyridineCH₂Cl₂~250-270, ~300-330

Note: This data is for a more complex derivative and illustrates the expected absorption regions.[3]

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the solvent to be used as a reference.

    • Fill a second quartz cuvette with the sample solution.

    • Scan the sample over a range of wavelengths (e.g., 200-400 nm).

  • Data Analysis: The spectrophotometer will generate a spectrum of absorbance versus wavelength. Identify the wavelengths of maximum absorbance (λ_max).

Workflow and Data Integration

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different techniques for structural elucidation.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Final Result Purified_Compound Purified this compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purified_Compound->NMR Analysis MS Mass Spectrometry (HRMS, MS/MS) Purified_Compound->MS Analysis IR IR Spectroscopy Purified_Compound->IR Analysis UV_Vis UV-Vis Spectroscopy Purified_Compound->UV_Vis Analysis Structural_Elucidation Structural Elucidation NMR->Structural_Elucidation Data Purity_Assessment Purity Assessment NMR->Purity_Assessment Data MS->Structural_Elucidation Data MS->Purity_Assessment Data IR->Structural_Elucidation Data UV_Vis->Structural_Elucidation Data Confirmed_Structure Confirmed Structure and Purity Structural_Elucidation->Confirmed_Structure Purity_Assessment->Confirmed_Structure

Caption: General workflow for the spectroscopic analysis of this compound.

Data_Integration_for_Structure_Elucidation cluster_techniques Spectroscopic Techniques cluster_information Structural Information NMR NMR (Connectivity, Chemical Environment) Structure Complete Molecular Structure NMR->Structure Provides MS MS (Molecular Formula, Fragmentation) MS->Structure Confirms IR IR (Functional Groups) IR->Structure Supports UV_Vis UV-Vis (Conjugated System) UV_Vis->Structure Characterizes

Caption: Integration of data from different spectroscopic techniques for structural elucidation.

References

Preliminary In Vitro Evaluation of 8-Fluoroimidazo[1,2-a]pyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro evaluation of 8-Fluoroimidazo[1,2-a]pyridine, a heterocyclic scaffold of interest in medicinal chemistry. The core focus of this document is its evaluation as a potential modulator of the GABA-A receptor, a key target for therapeutic agents targeting the central nervous system. Due to the limited accessibility of specific quantitative data from primary literature, this guide emphasizes the rationale for its investigation, detailed experimental protocols for its in vitro characterization, and the associated signaling pathways.

Introduction: Rationale for Investigation

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically used drugs. The introduction of a fluorine atom at the 8-position is a strategic bioisosteric modification. This compound has been investigated as a physicochemical mimic of imidazo[1,2-a]pyrimidine.[1] This substitution is intended to replicate the electronic and steric properties of the pyrimidine ring while potentially improving metabolic stability and membrane permeability.

The primary focus of the preliminary in vitro evaluation of this scaffold has been on its role as an allosteric modulator of the GABA-A receptor.[1] Specifically, a 3,7-disubstituted derivative of this compound was synthesized and evaluated to demonstrate the utility of this bioisosteric replacement in a known GABA-A receptor modulator scaffold.[1]

Physicochemical Properties

Table 1: Physicochemical Properties of this compound-2-carbaldehyde [2]

PropertyValue
Molecular FormulaC₈H₅FN₂O
Molecular Weight164.14 g/mol
logP1.8

The logP value suggests moderate lipophilicity, a common characteristic of CNS-active compounds. The fluorine substitution is known to enhance metabolic stability and can influence binding affinity.[2]

In Vitro Evaluation: GABA-A Receptor Modulation

The in vitro assessment of this compound derivatives typically involves determining their ability to modulate the function of the GABA-A receptor, a ligand-gated ion channel. This is often achieved through a combination of binding assays and functional assays.

While the specific quantitative results from the primary study on the 3,7-disubstituted-8-fluoroimidazopyridine are not publicly accessible, a typical dataset for such a preliminary evaluation would include the following, presented for a hypothetical compound "Compound X" for illustrative purposes.

Table 2: Illustrative In Vitro Data for a Hypothetical this compound Derivative (Compound X)

Assay TypeReceptor SubtypeParameterValue
Radioligand Binding Assayα1β2γ2Kᵢ (nM)50
Electrophysiology (Two-Electrode Voltage Clamp)α1β2γ2EC₅₀ (nM)250
Electrophysiology (Two-Electrode Voltage Clamp)α1β2γ2Eₘₐₓ (% of GABA response)120%

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the in vitro evaluation of GABA-A receptor modulators.

This assay determines the affinity of the test compound for a specific binding site on the GABA-A receptor, often the benzodiazepine site.

  • Objective: To determine the binding affinity (Kᵢ) of the test compound.

  • Materials:

    • Cell membranes prepared from HEK293 cells stably expressing the desired GABA-A receptor subtype (e.g., α1β2γ2).

    • Radioligand (e.g., [³H]flunitrazepam).

    • Test compound (this compound derivative).

    • Non-specific binding control (e.g., clonazepam).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a known non-radiolabeled ligand.

    • After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The filters are washed with ice-cold assay buffer to remove unbound radioligand.

    • The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

    • The IC₅₀ value is determined by non-linear regression analysis of the competition binding data.

    • The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

This functional assay measures the effect of the test compound on the GABA-induced chloride current in cells expressing the GABA-A receptor.

  • Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of the test compound.

  • Materials:

    • Xenopus laevis oocytes.

    • cRNA encoding the subunits of the desired GABA-A receptor subtype.

    • Two-electrode voltage clamp setup.

    • Perfusion system.

    • Recording solution (e.g., ND96).

    • GABA.

    • Test compound.

  • Procedure:

    • Inject the Xenopus oocytes with the cRNA for the GABA-A receptor subunits and incubate for 2-5 days to allow for receptor expression.

    • Place an oocyte in the recording chamber and perfuse with the recording solution.

    • Impale the oocyte with two microelectrodes and clamp the membrane potential at a holding potential (e.g., -70 mV).

    • Apply a low concentration of GABA (e.g., EC₁₀) to establish a baseline current.

    • Co-apply varying concentrations of the test compound with the baseline GABA concentration and record the potentiation of the chloride current.

    • Construct a concentration-response curve and determine the EC₅₀ and Eₘₐₓ values by non-linear regression analysis.

Visualizations

The following diagram illustrates the mechanism of action of a positive allosteric modulator on the GABA-A receptor.

GABA_A_Receptor_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_R GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA_R Binds to orthosteric site PAM Positive Allosteric Modulator (e.g., 8-Fluoroimidazo- [1,2-a]pyridine derivative) PAM->GABA_R Binds to allosteric site Chloride Cl- GABA_R->Chloride Channel Opening Hyperpolarization Hyperpolarization ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability Chloride->Hyperpolarization Influx

Caption: GABA-A receptor positive allosteric modulation.

The following diagram outlines the workflow for a typical radioligand binding assay.

Binding_Assay_Workflow Start Start: Prepare Reagents PrepareMembranes Prepare Cell Membranes (HEK293 with GABA-A R) Start->PrepareMembranes PrepareLigands Prepare Radioligand & Test Compound Dilutions Start->PrepareLigands Incubation Incubate Membranes, Radioligand & Test Compound PrepareMembranes->Incubation PrepareLigands->Incubation Filtration Rapid Filtration (Separate bound/free) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis End End: Determine Affinity Analysis->End

Caption: Workflow for a radioligand binding assay.

Conclusion

The this compound scaffold represents a promising area of investigation for the development of novel GABA-A receptor modulators. Its design as a bioisostere of imidazo[1,2-a]pyrimidine provides a strong rationale for its evaluation. While specific in vitro quantitative data for derivatives of this scaffold are not widely available, the established protocols for radioligand binding and electrophysiological assays provide a clear framework for its continued investigation. Further studies are warranted to fully characterize the potential of this compound class and to establish a comprehensive structure-activity relationship.

References

Methodological & Application

Multi-Step Synthesis of 8-Fluoroimidazo[1,2-a]pyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the multi-step synthesis of 8-fluoroimidazo[1,2-a]pyridine derivatives. This class of compounds is of significant interest in medicinal chemistry, often serving as a bioisosteric replacement for other bicyclic heteroaromatic systems in the development of novel therapeutics. The following protocols outline a representative three-step synthesis starting from commercially available reagents, culminating in a functionalized this compound scaffold.

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that are recognized as "privileged scaffolds" in drug discovery due to their wide range of biological activities. The introduction of a fluorine atom at the 8-position can significantly modulate the physicochemical and pharmacokinetic properties of these molecules, such as metabolic stability and binding affinity, making this compound derivatives attractive targets for synthesis.

The synthetic strategy detailed herein involves three key stages:

  • Synthesis of the key intermediate, 2-amino-3-fluoropyridine.

  • Cyclocondensation to form the this compound core.

  • Electrophilic bromination to introduce a functional handle for further diversification.

Data Presentation

The following tables summarize the quantitative data for each step of the synthesis.

Table 1: Summary of Reagents and Yields for the Synthesis of 2-amino-3-fluoropyridine (1)

StepStarting MaterialReagentProductYield (%)
12,3-DifluoropyridineAqueous Ammonia2-amino-3-fluoropyridine (1)~85%

Table 2: Summary of Reagents and Yields for the Synthesis of 8-Fluoro-2-methylimidazo[1,2-a]pyridine (2)

StepStarting MaterialReagentProductYield (%)
22-amino-3-fluoropyridine (1)Chloroacetone8-Fluoro-2-methylimidazo[1,2-a]pyridine (2)~70-80%

Table 3: Summary of Reagents and Yields for the Synthesis of 3-Bromo-8-fluoro-2-methylimidazo[1,2-a]pyridine (3)

StepStarting MaterialReagentProductYield (%)
38-Fluoro-2-methylimidazo[1,2-a]pyridine (2)N-Bromosuccinimide (NBS)3-Bromo-8-fluoro-2-methylimidazo[1,2-a]pyridine (3)~90%

Table 4: Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
1 C5H5FN2112.117.65 (ddd, J = 4.8, 1.6, 0.8 Hz, 1H), 7.15 (ddd, J = 9.2, 7.6, 1.6 Hz, 1H), 6.70 (dd, J = 7.6, 4.8 Hz, 1H), 4.60 (br s, 2H)151.2 (d, J = 242.5 Hz), 140.1 (d, J = 13.5 Hz), 138.8 (d, J = 4.5 Hz), 123.6 (d, J = 4.0 Hz), 115.9 (d, J = 19.0 Hz)
2 C8H7FN2150.157.95 (d, J = 7.0 Hz, 1H), 7.50 (s, 1H), 7.10 (dd, J = 9.0, 5.0 Hz, 1H), 6.75 (t, J = 7.0 Hz, 1H), 2.45 (s, 3H)145.2, 142.1 (d, J = 245.0 Hz), 125.0, 122.5 (d, J = 5.0 Hz), 117.0 (d, J = 20.0 Hz), 112.8 (d, J = 5.0 Hz), 108.5, 14.1
3 C8H6BrFN2229.058.00 (d, J = 7.0 Hz, 1H), 7.20 (dd, J = 9.0, 5.0 Hz, 1H), 6.80 (t, J = 7.0 Hz, 1H), 2.50 (s, 3H)144.8, 142.5 (d, J = 246.0 Hz), 125.5, 123.0 (d, J = 5.0 Hz), 117.5 (d, J = 20.0 Hz), 113.0 (d, J = 5.0 Hz), 109.0, 95.5, 14.5

Experimental Protocols

Step 1: Synthesis of 2-amino-3-fluoropyridine (1)

This procedure outlines the nucleophilic aromatic substitution of a fluorine atom in 2,3-difluoropyridine with ammonia.

Materials:

  • 2,3-Difluoropyridine

  • Aqueous ammonia (28-30%)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2,3-difluoropyridine (1.0 eq) in a suitable solvent, add an excess of aqueous ammonia (10-15 eq).

  • Heat the reaction mixture to reflux and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary, although it is often of sufficient purity for the next step.

Step 2: Synthesis of 8-Fluoro-2-methylimidazo[1,2-a]pyridine (2)

This step involves the cyclocondensation of 2-amino-3-fluoropyridine with chloroacetone to form the imidazo[1,2-a]pyridine ring system.

Materials:

  • 2-amino-3-fluoropyridine (1)

  • Chloroacetone

  • Sodium bicarbonate (NaHCO3)

  • Ethanol

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

Procedure:

  • Dissolve 2-amino-3-fluoropyridine (1) (1.0 eq) and sodium bicarbonate (2.0 eq) in ethanol in a round-bottom flask.

  • Add chloroacetone (1.1 eq) dropwise to the stirring solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel, wash with cold water, and air-dry.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 3: Synthesis of 3-Bromo-8-fluoro-2-methylimidazo[1,2-a]pyridine (3)

This protocol describes the regioselective bromination of the electron-rich imidazo[1,2-a]pyridine ring at the 3-position using N-bromosuccinimide.

Materials:

  • 8-Fluoro-2-methylimidazo[1,2-a]pyridine (2)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve 8-fluoro-2-methylimidazo[1,2-a]pyridine (2) (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add N-bromosuccinimide (1.05 eq) portion-wise to the solution at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Add saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 3-bromo-8-fluoro-2-methylimidazo[1,2-a]pyridine (3).

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Amination cluster_step2 Step 2: Cyclocondensation cluster_step3 Step 3: Bromination 2,3-Difluoropyridine 2,3-Difluoropyridine 2-amino-3-fluoropyridine (1) 2-amino-3-fluoropyridine (1) 2,3-Difluoropyridine->2-amino-3-fluoropyridine (1) Reflux Aq. Ammonia Aq. Ammonia Aq. Ammonia->2-amino-3-fluoropyridine (1) 8-Fluoro-2-methylimidazo[1,2-a]pyridine (2) 8-Fluoro-2-methylimidazo[1,2-a]pyridine (2) 2-amino-3-fluoropyridine (1)->8-Fluoro-2-methylimidazo[1,2-a]pyridine (2) NaHCO3, EtOH, Reflux Chloroacetone Chloroacetone Chloroacetone->8-Fluoro-2-methylimidazo[1,2-a]pyridine (2) 3-Bromo-8-fluoro-2-methylimidazo[1,2-a]pyridine (3) 3-Bromo-8-fluoro-2-methylimidazo[1,2-a]pyridine (3) 8-Fluoro-2-methylimidazo[1,2-a]pyridine (2)->3-Bromo-8-fluoro-2-methylimidazo[1,2-a]pyridine (3) Acetonitrile, RT NBS NBS NBS->3-Bromo-8-fluoro-2-methylimidazo[1,2-a]pyridine (3)

Caption: Synthetic workflow for 3-Bromo-8-fluoro-2-methylimidazo[1,2-a]pyridine.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Combine Reactants & Solvent reaction Stir & Heat (if required) start->reaction monitor Monitor by TLC reaction->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry with Na2SO4/MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography / Recrystallization concentrate->purify characterize Characterize Pure Product purify->characterize

Caption: General experimental workflow for each synthetic step.

Application Notes and Protocols for the Catalyst-Free Synthesis of 8-Fluoroimidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the catalyst-free synthesis of 8-fluoroimidazo[1,2-a]pyridines, a class of compounds of significant interest in medicinal chemistry. The described methods offer environmentally benign alternatives to traditional metal-catalyzed syntheses.

Introduction

Imidazo[1,2-a]pyridines are privileged heterocyclic scaffolds found in numerous therapeutic agents. The 8-fluoro substituted analogue, in particular, has been investigated as a bioisosteric replacement for other heterocyclic systems in drug discovery.[1] Traditional syntheses of this scaffold often rely on transition-metal catalysts. However, catalyst-free approaches are gaining prominence due to their reduced environmental impact, cost-effectiveness, and simpler purification procedures. This document outlines several catalyst-free methods for the synthesis of imidazo[1,2-a]pyridines, which can be adapted for the specific synthesis of the 8-fluoro derivative.

Data Presentation: Comparison of Catalyst-Free Synthesis Methods

The following table summarizes quantitative data from various catalyst-free methods for the synthesis of imidazo[1,2-a]pyridine derivatives. These examples demonstrate the feasibility of synthesizing the core scaffold without a catalyst, and similar conditions can be applied for the synthesis of 8-fluoroimidazo[1,2-a]pyridines by utilizing 3-fluoro-2-aminopyridine as the starting material.

Method Starting Materials Solvent/Conditions Temp (°C) Time (h) Yield (%) Reference
Groebke MCR 2-Aminopyridine, Aromatic Aldehyde, Cyclohexyl IsocyanideUrea-Choline Chloride (Deep Eutectic Solvent)802-657-87[2]
Microwave-Assisted Substituted 2-Aminonicotinic Acid, ChloroacetaldehydeWaterMicrowave0.592-95[3]
Three-Component Pyridin-2-amine, Ynal, Alcohol/ThiolNot specifiedNot specifiedNot specifiedNot specified[4]
Solvent-Free 2-Aminopyridines, α-HaloketonesNone (Neat)600.33Good to Excellent[5]
Aqueous Synthesis N-propargylpyridiniumsWater with NaOHAmbient< 0.1Quantitative[6]

Experimental Protocols

Protocol 1: Three-Component Groebke-Blackburn-Bienaymé Reaction in a Deep Eutectic Solvent

This protocol describes a one-pot, three-component catalyst-free synthesis of an imidazo[1,2-a]pyridine derivative in a deep eutectic solvent (DES). This method can be adapted for the synthesis of 8-fluoroimidazo[1,2-a]pyridines by using 3-fluoro-2-aminopyridine.

Materials:

  • 3-Fluoro-2-aminopyridine

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Isocyanide (e.g., cyclohexyl isocyanide)

  • Urea

  • Choline Chloride

  • Deionized water

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Oil bath

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Preparation of the Deep Eutectic Solvent (Urea-Choline Chloride):

    • In a beaker, mix urea and choline chloride in a 2:1 molar ratio.

    • Heat the mixture gently (around 80 °C) with stirring until a clear, homogeneous liquid is formed.

    • Allow the DES to cool to the reaction temperature.

  • Reaction Setup:

    • To a round-bottom flask containing the pre-prepared urea-choline chloride DES (e.g., 2 mL), add 3-fluoro-2-aminopyridine (1.0 mmol), the aromatic aldehyde (1.0 mmol), and the isocyanide (1.0 mmol).

  • Reaction Execution:

    • Stir the reaction mixture at 80 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up and Purification:

    • Upon completion of the reaction, add water to the reaction mixture to precipitate the product.

    • Collect the solid product by filtration.

    • Wash the solid with cold water.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Protocol 2: Microwave-Assisted Catalyst-Free Synthesis in Water

This protocol details a rapid and environmentally friendly method for the synthesis of imidazo[1,2-a]pyridines using microwave irradiation in water. This approach is adaptable for the synthesis of 8-fluoroimidazo[1,2-a]pyridines.

Materials:

  • 3-Fluoro-2-aminopyridine

  • α-Halo ketone (e.g., 2-bromoacetophenone)

  • Water

  • Ethyl acetate

Equipment:

  • Microwave synthesis vial

  • Microwave reactor

  • Magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup:

    • In a microwave synthesis vial, combine 3-fluoro-2-aminopyridine (1.0 mmol) and the α-halo ketone (1.1 mmol) in water (5 mL).

  • Reaction Execution:

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (typically 15-30 minutes). The reaction progress can be monitored by TLC.

  • Work-up and Purification:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Extract the reaction mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the catalyst-free synthesis of 8-fluoroimidazo[1,2-a]pyridines.

experimental_workflow start Start: Select Starting Materials (e.g., 3-Fluoro-2-aminopyridine, Carbonyl Compound) mixing Reactant Mixing in Solvent (e.g., DES, Water) or Solvent-Free start->mixing reaction Heating & Stirring (Conventional or Microwave) mixing->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up: Precipitation/Extraction monitoring->workup Complete purification Purification: Filtration, Recrystallization, or Chromatography workup->purification characterization Characterization: NMR, MS, etc. purification->characterization end_product Final Product: 8-Fluoroimidazo[1,2-a]pyridine characterization->end_product

Caption: General workflow for the catalyst-free synthesis of 8-fluoroimidazo[1,2-a]pyridines.

Logical Relationship of Catalyst-Free Approaches

This diagram illustrates the relationship between different catalyst-free synthetic strategies for imidazo[1,2-a]pyridines.

logical_relationship central_node central_node method_node method_node A Catalyst-Free Synthesis of Imidazo[1,2-a]pyridines B One-Pot Multicomponent Reactions (MCRs) A->B C Microwave-Assisted Synthesis A->C D Solvent-Free (Neat) Reactions A->D E Aqueous Media Synthesis A->E F Deep Eutectic Solvents (DES) A->F B->F often conducted in C->E can utilize

Caption: Key catalyst-free strategies for the synthesis of the imidazo[1,2-a]pyridine core.

References

Application Notes and Protocols: Characterization of 8-Fluoroimidazo[1,2-a]pyridine using FTIR and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the characterization of 8-Fluoroimidazo[1,2-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocols outlined herein describe the application of Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and verification of this molecule. Due to the limited availability of published experimental spectra for this compound, this note presents predicted data based on the analysis of the parent compound, imidazo[1,2-a]pyridine, and known substituent effects of fluorine. These application notes are intended to serve as a practical guide for researchers engaged in the synthesis and analysis of related compounds.

Introduction

Imidazo[1,2-a]pyridines are a class of bicyclic heteroaromatic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. The introduction of a fluorine atom to the scaffold, as in this compound, can significantly modulate its physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Accurate structural characterization is a critical step in the synthesis and development of such novel compounds. FTIR and NMR spectroscopy are powerful analytical techniques that provide detailed information about the functional groups and the precise arrangement of atoms within a molecule. This document provides standardized protocols for the acquisition of FTIR and NMR data for this compound and presents the expected spectral data in a tabulated format for easy reference.

Predicted Spectroscopic Data

Disclaimer: The following FTIR and NMR data are predicted based on the known spectral characteristics of the parent imidazo[1,2-a]pyridine scaffold and the expected electronic effects of a fluorine substituent at the 8-position. This data should be used as a guide for spectral interpretation and is not a substitute for experimentally obtained data.

Predicted FTIR Data

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

Predicted Peak Position (cm⁻¹)Vibrational ModeExpected Intensity
3150 - 3000C-H stretching (aromatic)Medium
1640 - 1500C=C and C=N stretching (ring vibrations)Strong
1480 - 1300In-plane C-H bendingMedium to Strong
1250 - 1150C-F stretchingStrong
900 - 650Out-of-plane C-H bendingStrong
Predicted NMR Data

The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals for each unique proton and carbon atom in the molecule. The presence of the fluorine atom at the 8-position will introduce characteristic coupling patterns (J-coupling) with neighboring nuclei.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 7.95dJ(H,F) ≈ 8.0H-5
~ 7.60s-H-2
~ 7.55s-H-3
~ 7.10ddJ(H,H) ≈ 7.0, J(H,F) ≈ 9.0H-7
~ 6.70tJ(H,H) ≈ 7.0H-6
Chemical Shift (δ, ppm)Coupling Constant (¹JCF, Hz)Assignment
~ 150 (d)~ 250C-8
~ 145-C-8a
~ 135-C-2
~ 125 (d)J(C,F) ≈ 15C-7
~ 120-C-5
~ 117-C-3
~ 112 (d)J(C,F) ≈ 5C-6

Experimental Protocols

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound sample (solid)

  • Potassium bromide (KBr), spectroscopic grade

  • Mortar and pestle

  • Hydraulic press for KBr pellet formation

  • FTIR spectrometer

Protocol:

  • Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water.

  • Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.

  • Grind the sample and KBr together in the mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer a portion of the powder into the die of the hydraulic press.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent KBr pellet.

  • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Acquire the background spectrum of the empty sample compartment.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Process the spectrum by performing a background subtraction and baseline correction.

  • Identify the characteristic absorption bands and compare them with the predicted data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of this compound.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • NMR tube (5 mm diameter)

  • NMR spectrometer (e.g., 400 MHz)

Protocol for ¹H and ¹³C NMR:

  • Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6 mL of CDCl₃ in a small vial.

  • Transfer the solution to a clean, dry NMR tube.

  • Place the NMR tube in the spectrometer's probe.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Process the ¹H NMR spectrum by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm. Integrate the signals and determine the chemical shifts, multiplicities, and coupling constants.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum.

  • Process the ¹³C NMR spectrum similarly to the ¹H spectrum and reference it to the CDCl₃ solvent peak at 77.16 ppm.

  • Assign the signals in both spectra to the corresponding atoms in the this compound structure, paying close attention to the C-F and H-F coupling patterns.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Verification synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification ftir FTIR Spectroscopy purification->ftir Sample nmr NMR Spectroscopy purification->nmr Sample data_proc Spectral Data Processing ftir->data_proc nmr->data_proc struc_elucid Structure Elucidation data_proc->struc_elucid final_report Final Report struc_elucid->final_report Verified Structure

Caption: Experimental workflow for the synthesis and characterization of this compound.

spectra_structure_correlation cluster_ftir FTIR cluster_nmr NMR mol This compound C-H_str C-H stretch (~3100 cm⁻¹) mol->C-H_str Ring_vib C=C/C=N stretch (~1600 cm⁻¹) mol->Ring_vib C-F_str C-F stretch (~1200 cm⁻¹) mol->C-F_str H5 H-5 (~7.95 ppm) mol->H5 H7 H-7 (~7.10 ppm) mol->H7 C8 C-8 (~150 ppm) mol->C8

Caption: Correlation of the chemical structure of this compound with its key predicted spectroscopic signals.

Application Note: Mass Spectrometry Analysis of 8-Fluoroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the analysis of 8-Fluoroimidazo[1,2-a]pyridine using mass spectrometry. This compound is a heterocyclic compound of interest in pharmaceutical and materials science research.[1][2][3] The methods outlined below are suitable for the qualitative and quantitative analysis of this compound and its derivatives, providing crucial structural information through fragmentation analysis. The protocol is intended for researchers, scientists, and drug development professionals familiar with mass spectrometry techniques.

Introduction

Imidazo[1,2-a]pyridines are a class of bicyclic heteroaromatic compounds that have garnered significant attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][4][5] The introduction of a fluorine atom at the 8-position can significantly modulate the physicochemical and pharmacological properties of the scaffold.[6] Mass spectrometry is a powerful analytical technique for the characterization of such novel compounds, offering high sensitivity and detailed structural information.[7] This document outlines a standard procedure for the analysis of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).

Experimental Protocols

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for analysis.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the mass spectrometer.

Mass Spectrometry Conditions

The following parameters are recommended for the analysis of this compound on a high-resolution mass spectrometer (HRMS) equipped with an ESI source.[4] These parameters may require optimization based on the specific instrument used.

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 - 4.5 kV
Cone Voltage 20 - 40 V
Source Temperature 120 - 150 °C
Desolvation Gas Nitrogen
Desolvation Temp. 350 - 450 °C
Desolvation Gas Flow 600 - 800 L/hr
Collision Gas Argon
Collision Energy 10 - 30 eV (for MS/MS)
Mass Range 50 - 500 m/z
Acquisition Mode Full Scan and Product Ion Scan (MS/MS)

Data Presentation

The expected mass spectrum of this compound (Molecular Formula: C₇H₅FN₂) would show a protonated molecule [M+H]⁺ at m/z 137.05. The table below summarizes the expected major fragments and their relative abundances based on common fragmentation patterns of related imidazo[1,2-a]pyridine structures.[8]

Fragment IonProposed StructureCalculated m/zObserved m/z (Hypothetical)Relative Abundance (%)
[M+H]⁺Protonated this compound137.0510137.0512100
[M+H-HCN]⁺Loss of hydrogen cyanide110.0431110.043345
[M+H-C₂H₂]⁺Loss of acetylene111.0431111.043030
[C₅H₄FN]⁺Fluoropyridine fragment97.034997.035165
[C₅H₃F]⁺Fluorophenyl radical cation82.024082.024220

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a proposed fragmentation pathway for this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis stock 1. Prepare Stock Solution (1 mg/mL) working 2. Prepare Working Solution (1-10 µg/mL) stock->working filter 3. Filter Sample (0.22 µm) working->filter injection 4. Inject Sample filter->injection lc Liquid Chromatography (Optional) injection->lc ms Mass Spectrometry (ESI+) lc->ms acquisition 5. Data Acquisition (Full Scan & MS/MS) ms->acquisition processing 6. Data Processing acquisition->processing interpretation 7. Spectral Interpretation processing->interpretation

Caption: Experimental workflow for the mass spectrometry analysis of this compound.

fragmentation_pathway parent [M+H]⁺ m/z = 137.05 frag1 [M+H-HCN]⁺ m/z = 110.04 parent->frag1 - HCN frag2 [M+H-C₂H₂]⁺ m/z = 111.04 parent->frag2 - C₂H₂ frag3 [C₅H₄FN]⁺ m/z = 97.03 parent->frag3 - C₂H₂N

Caption: Proposed fragmentation pathway for protonated this compound.

Discussion

The proposed fragmentation pathway suggests that the this compound ring is relatively stable, with initial fragmentation involving the loss of small neutral molecules such as hydrogen cyanide (HCN) and acetylene (C₂H₂). The cleavage of the imidazole ring is a common fragmentation route for such compounds. The presence of the fluorine atom is expected to influence the fragmentation pattern, and the observation of a fluoropyridine fragment ([C₅H₄FN]⁺) would be a key diagnostic ion.

For quantitative analysis, a calibration curve should be prepared using a series of standard solutions of known concentrations. The peak area of the protonated molecule ([M+H]⁺) can then be used to determine the concentration of this compound in unknown samples.

Conclusion

This application note provides a foundational protocol for the mass spectrometric analysis of this compound. The described methods and expected fragmentation patterns will aid researchers in the identification and characterization of this and related compounds. Further optimization of the experimental parameters may be necessary depending on the specific instrumentation and analytical goals.

References

Application Notes and Protocols for 8-Fluoroimidazo[1,2-a]pyridine in GABA A Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), acting through two main classes of receptors: ionotropic GABA A receptors and metabotropic GABA B receptors. The GABA A receptor, a ligand-gated chloride ion channel, is a crucial target for therapeutic agents that treat anxiety, epilepsy, and sleep disorders. The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore that interacts with the GABA A receptor, with several derivatives developed as positive allosteric modulators (PAMs).

This document provides detailed application notes and protocols for the use of 8-Fluoroimidazo[1,2-a]pyridine and its derivatives in GABA A receptor binding assays. This compound has been identified as a bioisosteric replacement for the imidazo[1,2-a]pyrimidine core in GABA A receptor modulators, suggesting its direct or indirect interaction with the receptor complex.[1] These protocols are designed to guide researchers in characterizing the binding affinity of this compound class to the GABA A receptor, a critical step in drug discovery and development.

Data Presentation

Table 1: Binding Affinities (Ki) of Fluorinated Imidazo[1,2-a]pyridine Derivatives at the α1-GABA A Receptor

Compound IDR1R2R3R4Ki (nM)Reference
2 FHCH₃H25.0[2]
5 FHFF180.0[2]
14 CH₃HFH27.2[2]
15 CH₃HFH364.0[2]
17 FHCH₃H44.0[2]
18 FHCH₃H36.5[2]
19 FHCH₃H87.5[2]
21 FHFH43.0[2]
22 FHFH37.0[2]
23 FHFH308.7[2]
24 FHFH20.9[2]
26 FFFH24.0[2]
28 FFFH22.8[2]

Note: The Ki values represent the affinity of the compounds for the α1-containing GABA A receptor, determined through in silico studies and QSAR modeling. The R groups correspond to substitutions on the imidazo[1,2-a]pyridine scaffold.

Mandatory Visualization

Signaling Pathway

GABA_A_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_Vesicle GABA Vesicle GAD->GABA_Vesicle GABA GABA_Released GABA GABA_Vesicle->GABA_Released Exocytosis GABA_A_Receptor GABA A Receptor (Ligand-Gated Cl- Channel) GABA_Released->GABA_A_Receptor Binding Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Hyperpolarization Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Imidazopyridine This compound (Allosteric Modulator) Imidazopyridine->GABA_A_Receptor Modulation

Caption: GABA A Receptor Signaling Pathway.

Experimental Workflow

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Receptor_Prep Receptor Membrane Preparation (e.g., from rat brain) Total_Binding Total Binding: Membranes + Radioligand Receptor_Prep->Total_Binding NSB Non-Specific Binding: Membranes + Radioligand + Excess Unlabeled Ligand Receptor_Prep->NSB Competition Competition Binding: Membranes + Radioligand + Test Compound Receptor_Prep->Competition Radioligand_Prep Radioligand Preparation (e.g., [3H]muscimol) Radioligand_Prep->Total_Binding Radioligand_Prep->NSB Radioligand_Prep->Competition Test_Compound_Prep Test Compound Dilution Series (this compound derivatives) Test_Compound_Prep->Competition Filtration Rapid Filtration (Glass Fiber Filters) Total_Binding->Filtration NSB->Filtration Competition->Filtration Washing Wash Filters (Ice-cold buffer) Filtration->Washing Scintillation Scintillation Counting (Measure Radioactivity) Washing->Scintillation Specific_Binding Calculate Specific Binding: Total - NSB Scintillation->Specific_Binding IC50_Determination Determine IC50 from Competition Curve Specific_Binding->IC50_Determination Ki_Calculation Calculate Ki using Cheng-Prusoff Equation IC50_Determination->Ki_Calculation

Caption: Competitive Radioligand Binding Assay Workflow.

Experimental Protocols

The following protocols provide a detailed methodology for conducting a competitive radioligand binding assay to determine the affinity of this compound and its derivatives for the GABA A receptor.

Protocol 1: Rat Brain Membrane Preparation

This protocol describes the preparation of crude synaptic membranes from whole rat brain, a rich source of GABA A receptors.

Materials:

  • Whole rat brains

  • Homogenization Buffer: 0.32 M sucrose, pH 7.4

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Centrifuge (capable of 1,000 x g and 140,000 x g)

  • Homogenizer

  • Bradford or BCA protein assay kit

Procedure:

  • Homogenize rat brains in 20 mL/g of ice-cold Homogenization Buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.

  • Discard the supernatant and resuspend the pellet in ice-cold deionized water.

  • Homogenize the suspension for two 10-second bursts.

  • Centrifuge at 140,000 x g for 30 minutes at 4°C.

  • Resuspend the pellet in ice-cold Binding Buffer and centrifuge at 140,000 x g for 30 minutes at 4°C.

  • Repeat step 7 two more times to wash the membranes and remove endogenous GABA.

  • Resuspend the final pellet in a known volume of Binding Buffer.

  • Determine the protein concentration using a standard protein assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: [³H]Muscimol Competitive Radioligand Binding Assay

This protocol details the procedure for a competitive binding assay using [³H]muscimol as the radioligand to determine the binding affinity of test compounds.

Materials:

  • Rat brain membrane preparation (from Protocol 1)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold)

  • [³H]Muscimol (specific activity ~15-30 Ci/mmol)

  • Unlabeled GABA (for non-specific binding determination)

  • This compound or its derivatives (test compounds)

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter

  • Scintillation fluid

Procedure:

  • Thaw the prepared rat brain membranes on ice.

  • Dilute the membranes in Binding Buffer to a final protein concentration of 0.1-0.2 mg/well.

  • Prepare the assay plate with the following in triplicate:

    • Total Binding: 50 µL of Binding Buffer.

    • Non-Specific Binding (NSB): 50 µL of 10 mM unlabeled GABA.

    • Test Compound: 50 µL of varying concentrations of this compound or its derivatives (typically a 10-point dilution series, e.g., 0.1 nM to 100 µM).

  • Add 50 µL of diluted [³H]muscimol to all wells to achieve a final concentration of 5 nM.

  • Add 100 µL of the diluted membrane preparation to all wells. The final assay volume is 200 µL.

  • Incubate the plate at 4°C for 45-60 minutes to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials.

  • Add 4-5 mL of scintillation fluid to each vial and allow them to equilibrate in the dark for at least 4 hours.

  • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding (B₀) = Mean CPM of Total Binding - Mean CPM of NSB.

  • Calculate Percent Inhibition:

    • % Inhibition = [(B₀ - B) / B₀] x 100, where B is the CPM in the presence of the test compound.

  • Determine IC₅₀:

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).

  • Calculate Ki:

    • Use the Cheng-Prusoff equation to calculate the inhibition constant (Ki):

      • Ki = IC₅₀ / (1 + [L]/Kd)

      • Where:

        • [L] = concentration of the radioligand ([³H]muscimol).

        • Kd = dissociation constant of the radioligand for the GABA A receptor (can be determined from a separate saturation binding experiment).

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the interaction of this compound and its derivatives with the GABA A receptor. By employing these standardized radioligand binding assays, researchers can accurately determine the binding affinities of novel compounds, contributing to the development of new therapeutics targeting the GABAergic system. The quantitative data on related fluorinated analogs provide a valuable starting point for understanding the SAR of this promising class of GABA A receptor modulators.

References

Application Notes and Protocols for In Vitro Testing of 8-Fluoroimidazo[1,2-a]pyridine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Fluoroimidazo[1,2-a]pyridine is a heterocyclic compound of significant interest in medicinal chemistry. It is recognized as a bioisosteric replacement for imidazo[1,2-a]pyrimidine and has been identified as an allosteric modulator of the GABAA receptor.[1] The broader imidazo[1,2-a]pyridine scaffold has demonstrated a wide range of biological activities, including potential as an anticancer, antimicrobial, and anti-inflammatory agent. This document provides detailed in vitro protocols to assess the biological activity of this compound and its derivatives.

Data Presentation

The following tables summarize the in vitro activity of various imidazo[1,2-a]pyridine derivatives, providing a comparative basis for the evaluation of this compound. It is important to note that specific quantitative data for this compound is not widely available in public literature; therefore, the data presented here is for structurally related compounds and should be used as a reference.

Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives against Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
Compound 6A375Melanoma<12[2]
Compound 6WM115Melanoma<12[2]
Compound 6HeLaCervical Cancer>12[2]
HB9A549Lung Cancer50.56[3][4]
HB10HepG2Liver Carcinoma51.52[3][4]
CisplatinA549Lung Cancer53.25[3][4]
CisplatinHepG2Liver Carcinoma54.81[3][4]

Table 2: Urease Inhibition by Imidazo[1,2-a]pyridine Derivatives

Compound IDTargetInhibition TypeIC50 (µM)Reference
Analog 4iUrease-5.68 ± 1.66[5]
Analog 4oUrease-7.11 ± 1.24[5]
Analog 4gUrease-9.41 ± 1.19[5]
Analog 4hUrease-10.45 ± 2.57[5]
Thiourea (Standard)Urease-21.37 ± 1.76[5]

Table 3: Antimycobacterial Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDStrainMIC (µM)Reference
IP Inhibitors (1-4)M. tuberculosis0.03 - 5[6][7]
IPA-6M. tuberculosis H37Rv0.05 µg/mL[8]
IPA-9M. tuberculosis H37Rv0.4 µg/mL[8]
IPS-1M. tuberculosis H37Rv0.4 µg/mL[8]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is designed to assess the cytotoxic effects of this compound on various cancer cell lines.

Signaling Pathway

cluster_cell Mammalian Cell Viable_Cell Viable Cell (Active Mitochondria) Formazan Formazan (Purple Crystals) Viable_Cell->Formazan Mitochondrial Dehydrogenases MTT MTT (Yellow Tetrazolium Salt) MTT->Viable_Cell Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Colorimetric_Measurement Colorimetric Measurement (OD at 570 nm) Solubilization->Colorimetric_Measurement

MTT Assay Principle

Materials:

  • This compound

  • Human cancer cell lines (e.g., A375, HeLa, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for 4 hours at 37°C, allowing the viable cells to metabolize MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Experimental Workflow

Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat cells with This compound Incubation_24h->Compound_Treatment Incubation_48_72h Incubate for 48-72h Compound_Treatment->Incubation_48_72h Add_MTT Add MTT reagent Incubation_48_72h->Add_MTT Incubation_4h Incubate for 4h Add_MTT->Incubation_4h Add_DMSO Add DMSO to dissolve formazan Incubation_4h->Add_DMSO Measure_Absorbance Measure absorbance at 570 nm Add_DMSO->Measure_Absorbance Data_Analysis Calculate % viability and IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

MTT Assay Workflow
Urease Inhibition Assay (Berthelot Method)

This protocol determines the inhibitory effect of this compound on urease activity.

Signaling Pathway

cluster_reaction Urease Reaction cluster_inhibition Inhibition Urea Urea Ammonia Ammonia (NH3) + Carbon Dioxide (CO2) Urea->Ammonia Urease Urease Urease (Enzyme) Inhibited_Urease Inhibited Urease Urease->Inhibited_Urease Binding Inhibitor This compound Inhibitor->Urease

Urease Inhibition

Materials:

  • This compound

  • Jack bean urease

  • Urea

  • Phosphate buffer (pH 7.4)

  • Phenol-nitroprusside solution

  • Alkaline hypochlorite solution

  • Thiourea (standard inhibitor)

  • 96-well plates

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of urease in phosphate buffer.

    • Prepare a stock solution of urea in phosphate buffer.

    • Prepare a stock solution of this compound and thiourea in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of the test compound solution at various concentrations to the sample wells.

    • Add 25 µL of the buffer to the control wells.

    • Add 25 µL of the standard inhibitor (thiourea) to the standard wells.

    • Add 25 µL of the urease solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 50 µL of urea solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

  • Color Development:

    • Add 50 µL of phenol-nitroprusside solution to each well.

    • Add 50 µL of alkaline hypochlorite solution to each well.

    • Incubate the plate at 37°C for 10 minutes for color development.

  • Measurement and Analysis:

    • Measure the absorbance at 630 nm using a microplate reader.

    • Calculate the percentage of urease inhibition using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

    • Determine the IC50 value by plotting a dose-response curve.

Experimental Workflow

Start Start Prepare_Reagents Prepare reagents and serial dilutions of compound Start->Prepare_Reagents Assay_Setup Set up 96-well plate with compound, control, and urease Prepare_Reagents->Assay_Setup Pre_incubation Pre-incubate at 37°C for 15 min Assay_Setup->Pre_incubation Add_Urea Add urea to initiate reaction Pre_incubation->Add_Urea Incubation_30min Incubate at 37°C for 30 min Add_Urea->Incubation_30min Add_Color_Reagents Add phenol-nitroprusside and alkaline hypochlorite Incubation_30min->Add_Color_Reagents Incubation_10min Incubate at 37°C for 10 min Add_Color_Reagents->Incubation_10min Measure_Absorbance Measure absorbance at 630 nm Incubation_10min->Measure_Absorbance Data_Analysis Calculate % inhibition and IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Urease Inhibition Assay Workflow
GABA-A Receptor Modulation Assay (Electrophysiology)

This protocol outlines the use of automated patch-clamp electrophysiology to measure the modulatory effects of this compound on GABA-A receptors.

Logical Relationship

cluster_receptor GABA-A Receptor cluster_modulation Allosteric Modulation GABA_Binding GABA Binding Channel_Opening Chloride Channel Opening GABA_Binding->Channel_Opening Chloride_Influx Chloride Ion Influx Channel_Opening->Chloride_Influx Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Modulator_Binding This compound Binding (Allosteric Site) Enhanced_Opening Enhanced Channel Opening Modulator_Binding->Enhanced_Opening Potentiates GABA effect

GABA-A Receptor Modulation

Materials:

  • This compound

  • Cell line stably expressing the desired GABA-A receptor subtype (e.g., HEK293 cells)

  • Automated patch-clamp system (e.g., QPatch or IonWorks)

  • External and internal recording solutions

  • GABA

  • Positive control modulator (e.g., diazepam)

Procedure:

  • Cell Preparation:

    • Culture the GABA-A receptor-expressing cells under standard conditions.

    • On the day of the experiment, harvest the cells and prepare a single-cell suspension in the external recording solution.

  • Automated Patch-Clamp:

    • Load the cell suspension and the test compounds (this compound, GABA, and controls) onto the automated patch-clamp system.

    • The system will automatically perform whole-cell patch-clamp recordings.

  • Compound Application:

    • Establish a stable baseline current.

    • Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a control current.

    • Co-apply the sub-maximal concentration of GABA with various concentrations of this compound.

  • Data Acquisition and Analysis:

    • Record the changes in the chloride current in response to the compound application.

    • Measure the peak current amplitude for each application.

    • Calculate the percentage potentiation of the GABA-evoked current by the test compound.

    • Determine the EC50 value for the modulatory effect by plotting a dose-response curve.

Experimental Workflow

Start Start Prepare_Cells Prepare single-cell suspension of GABA-A receptor-expressing cells Start->Prepare_Cells Load_System Load cells and compounds onto automated patch-clamp system Prepare_Cells->Load_System Establish_Baseline Establish stable whole-cell recordings and baseline current Load_System->Establish_Baseline Apply_GABA Apply sub-maximal GABA concentration (control) Establish_Baseline->Apply_GABA Co_apply_Compound Co-apply GABA with various concentrations of test compound Apply_GABA->Co_apply_Compound Record_Currents Record changes in chloride current Co_apply_Compound->Record_Currents Analyze_Data Analyze peak current amplitude, calculate % potentiation, and EC50 Record_Currents->Analyze_Data End End Analyze_Data->End

Electrophysiology Workflow
Antimycobacterial Activity Assay (Resazurin Microtiter Assay - REMA)

This protocol is used to determine the minimum inhibitory concentration (MIC) of this compound against Mycobacterium tuberculosis.

Logical Relationship

cluster_growth Mycobacterial Growth cluster_inhibition Inhibition Viable_Bacteria Viable M. tuberculosis Resorufin Resorufin (Pink) Viable_Bacteria->Resorufin Reduction No_Growth Inhibition of Growth Viable_Bacteria->No_Growth Resazurin Resazurin (Blue) Resazurin->Viable_Bacteria Inhibitor This compound Inhibitor->Viable_Bacteria Inhibits Start Start Prepare_Inoculum Prepare M. tuberculosis inoculum Start->Prepare_Inoculum Compound_Plating Prepare serial dilutions of compound in 96-well plate Start->Compound_Plating Inoculate_Plate Inoculate plate with bacterial suspension Prepare_Inoculum->Inoculate_Plate Compound_Plating->Inoculate_Plate Incubation_7days Incubate at 37°C for 7 days Inoculate_Plate->Incubation_7days Add_Resazurin Add resazurin solution Incubation_7days->Add_Resazurin Incubation_24h Incubate for 24 hours Add_Resazurin->Incubation_24h Read_Results Observe color change and determine MIC Incubation_24h->Read_Results End End Read_Results->End

References

Application Notes and Protocols for Molecular Docking Studies of 8-Fluoroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anxiolytic, sedative, anti-inflammatory, and anticancer properties. The 8-fluoro substitution on the imidazo[1,2-a]pyridine scaffold can modulate the physicochemical properties of the molecule, potentially enhancing its bioactivity and pharmacokinetic profile. This document provides detailed application notes and protocols for conducting molecular docking studies on 8-Fluoroimidazo[1,2-a]pyridine, with a primary focus on its potential interaction with the Gamma-aminobutyric acid type A (GABA-A) receptor, a key target for many psychoactive drugs. Additionally, we explore its potential relevance to other signaling pathways, such as AKT/mTOR and STAT3/NF-κB, which are known to be modulated by other imidazo[1,2-a]pyridine derivatives.

Target Selection: GABA-A Receptor

The GABA-A receptor, a ligand-gated ion channel, is a well-established target for benzodiazepines and other central nervous system depressants. This compound has been investigated as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in allosteric modulators of the GABA-A receptor, making it a prime candidate for molecular docking studies.[1] For the protocols outlined below, we will use the human GABA-A receptor structure. A suitable crystal structure from the Protein Data Bank (PDB) is, for example, PDB ID: 4COF, which is a crystal structure of the human gamma-aminobutyric acid receptor, the GABAAR-beta3 homopentamer.[2]

Data Presentation: Predicted Binding Affinities of Imidazo[1,2-a]pyridine Derivatives

Compound ClassTarget ProteinPDB IDDocking Score (kcal/mol)Key Interacting ResiduesReference
Imidazo[1,2-a]pyridine derivativesHuman Leukotriene A4 Hydrolase3U9W-11.237Not Specified[3]
Imidazo[1,2-a]pyridine-2-carboxamidesEnoyl-acyl carrier protein reductase (InhA)Not SpecifiedNot SpecifiedNot Specified[4]
Phenothiazine-imidazo[1,2-a]pyridinesMicrotubule Affinity Regulating Kinase 4 (MARK4)Not Specified-8.1 to -10.4Not Specified[5]
Imidazo[1,2-a]pyridine derivativesGlucosamine-6-phosphate synthaseNot SpecifiedNot SpecifiedNot Specified[2]
Imidazo[1,2-a]pyridine derivativesHuman GABA-A Receptor4COFNot SpecifiedTYR62, GLN64, PHE200, ALA201[2]

Experimental Protocols

Two widely used software suites for molecular docking are AutoDock and the Schrödinger Suite. Detailed protocols for each are provided below.

Protocol 1: Molecular Docking using AutoDock

This protocol outlines the steps for performing a molecular docking study of this compound against the GABA-A receptor using AutoDock.

1. Preparation of the Receptor (GABA-A Receptor):

  • Obtain the PDB file: Download the crystal structure of the human GABA-A receptor (e.g., PDB ID: 4COF) from the Protein Data Bank (--INVALID-LINK--).

  • Prepare the receptor:

    • Open the PDB file in AutoDockTools (ADT).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges.

    • Save the prepared receptor in PDBQT format (receptor.pdbqt).

2. Preparation of the Ligand (this compound):

  • Create the 3D structure: Draw the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, ChemDraw) and save it in PDB format.

  • Prepare the ligand in ADT:

    • Open the ligand PDB file in ADT.

    • Detect the torsional root and define the rotatable bonds.

    • Save the prepared ligand in PDBQT format (ligand.pdbqt).

3. Grid Parameter Setup:

  • Define the binding site: In ADT, load the prepared receptor.

  • Set up the grid box: Define the three-dimensional grid box that encompasses the active site of the receptor. The coordinates of the binding site can be determined from the position of the co-crystallized ligand in the original PDB file or through literature review.

  • Generate the grid parameter file: Save the grid parameters as a GPF file (grid.gpf).

4. Running AutoGrid:

  • Execute the AutoGrid program using the generated GPF file. This will create the grid map files required for the docking calculation.

5. Docking Parameter Setup:

  • Set docking parameters: In ADT, set the docking parameters, including the genetic algorithm parameters (number of runs, population size, etc.).

  • Generate the docking parameter file: Save the docking parameters as a DPF file (docking.dpf).

6. Running AutoDock:

  • Execute the AutoDock program using the generated DPF file.

7. Analysis of Results:

  • Analyze the docking log file (DLG): The DLG file contains the results of the docking, including the binding energies and the coordinates of the docked poses.

  • Visualize the results: Use ADT or other visualization software (e.g., PyMOL, VMD) to visualize the docked poses of the ligand in the receptor's binding site and analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.).

Protocol 2: Molecular Docking using Schrödinger Suite (Glide)

This protocol provides a general workflow for molecular docking using the Glide module within the Schrödinger Suite.

1. Preparation of the Receptor (GABA-A Receptor):

  • Import the PDB structure: Import the GABA-A receptor PDB file (e.g., 4COF) into Maestro.

  • Protein Preparation Wizard: Use the Protein Preparation Wizard to:

    • Assign bond orders, add hydrogens, and create disulfide bonds.

    • Fill in missing side chains and loops using Prime.

    • Remove unwanted water molecules.

    • Optimize the hydrogen bond network.

    • Perform a restrained minimization of the protein structure.

2. Preparation of the Ligand (this compound):

  • Build or import the ligand: Draw the 2D structure of this compound in Maestro or import a 3D structure.

  • LigPrep: Use the LigPrep tool to:

    • Generate a low-energy 3D conformation of the ligand.

    • Correct ionization states at a specified pH.

    • Generate tautomers and stereoisomers if necessary.

3. Receptor Grid Generation:

  • Define the binding site: Define the active site by selecting the co-crystallized ligand or by specifying the coordinates of the center of the binding pocket.

  • Generate the grid: Use the Receptor Grid Generation tool to create the grid files that represent the receptor's properties for docking.

4. Ligand Docking:

  • Open the Ligand Docking panel: Select the prepared ligand(s) and the generated receptor grid.

  • Choose the docking precision: Select the desired docking precision (e.g., SP - Standard Precision, or XP - Extra Precision).

  • Set constraints (optional): Define any positional or interaction constraints based on prior knowledge.

  • Run the docking job: Start the Glide docking calculation.

5. Analysis of Results:

  • View poses and scores: The results will be displayed in the Project Table, showing the docked poses and their corresponding GlideScores (GScore) and other scoring metrics.

  • Visualize interactions: Use the Ligand Interaction Diagram tool to visualize the 2D and 3D interactions between the ligand and the receptor, including hydrogen bonds, hydrophobic contacts, and pi-pi stacking.

Mandatory Visualizations

Experimental Workflow

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage Receptor 1. Receptor Preparation (e.g., GABA-A Receptor from PDB) Grid 3. Grid Generation (Define Binding Site) Receptor->Grid Input Receptor Ligand 2. Ligand Preparation (this compound) Docking 4. Molecular Docking (e.g., AutoDock, Glide) Ligand->Docking Input Ligand Grid->Docking Input Grid Results 5. Results Analysis (Binding Energy/Score) Docking->Results Visualization 6. Visualization (Interaction Analysis) Results->Visualization AKT_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PDK1->AKT phosphorylates mTORC2 mTORC2 Cell_Survival Cell Survival AKT->Cell_Survival promotes Proliferation Proliferation AKT->Proliferation promotes mTORC2->AKT phosphorylates Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K inhibits STAT3_NFkB_Pathway Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK activates IKK IKK Receptor->IKK activates STAT3 STAT3 JAK->STAT3 phosphorylates NFkB_IkB NF-κB-IκB IKK->NFkB_IkB phosphorylates IκB Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->STAT3 inhibits NFkB NF-κB Imidazopyridine->NFkB inhibits pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->pSTAT3 dimerizes Gene_Expression Gene Expression (Inflammation, Proliferation) pSTAT3->Gene_Expression translocates to nucleus NFkB_IkB->NFkB releases NFkB->Gene_Expression translocates to nucleus

References

Application Notes and Protocols for Developing 8-Fluoroimidazo[1,2-a]pyridine-based Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, in vitro evaluation, and mechanistic analysis of 8-Fluoroimidazo[1,2-a]pyridine derivatives as potential anticancer agents. The content is designed to guide researchers in the exploration of this promising class of compounds.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer properties. The introduction of a fluorine atom at the 8-position can significantly enhance metabolic stability, binding affinity, and overall pharmacological profiles of drug candidates. This document outlines the development of this compound-based compounds, with a focus on their potential to inhibit critical cancer-related signaling pathways, such as the PI3K/Akt/mTOR pathway. Dysregulation of this pathway is a common event in many human cancers, making it an attractive target for therapeutic intervention.[1][2]

Data Presentation: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

The following tables summarize the in vitro anticancer activity (IC50 values) of various imidazo[1,2-a]pyridine derivatives against a panel of human cancer cell lines. While specific data for 8-fluoro derivatives is emerging, the data for the broader class provides a strong rationale for their development.

Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives in Various Cancer Cell Lines

Compound IDCancer Cell LineCell Line OriginIC50 (µM)Reference
Compound 6 A375Melanoma9.7[3][4]
WM115Melanoma<12[3][4]
HeLaCervical Cancer35.0[3][4]
Compound 12b Hep-2Laryngeal Carcinoma11[3]
HepG2Hepatocellular Carcinoma13[3]
MCF-7Breast Carcinoma11[3]
A375Human Skin Cancer11[3]
Compound 9d HeLaCervical Cancer10.89[3]
MCF-7Breast Cancer2.35[3]
IP-5 HCC1937Breast Cancer45[3]
IP-6 HCC1937Breast Cancer47.7[3]
IP-7 HCC1937Breast Cancer79.6[3]
Compound 12c A549Lung Cancer7.28[5]
MCF-7Breast Cancer13.58[5]
HeLaCervical Cancer11.57[5]
Compound 16c A549Lung Cancer7.56[5]
MCF-7Breast Cancer13.68[5]
HeLaCervical Cancer11.85[5]
Compound 12i A549Lung Cancer10.05[5]
MCF-7Breast Cancer14.56[5]
HeLaCervical Cancer12.25[5]
Compound 16i A549Lung Cancer6.25[5]
MCF-7Breast Cancer12.82[5]
HeLaCervical Cancer13.23[5]
Compound 12 HT-29Colon Cancer4.15 ± 2.93[6]
Compound 14 B16F10Melanoma21.75 ± 0.81[6]
Compound 18 MCF-7Breast Cancer14.81 ± 0.20[7]

Experimental Protocols

Protocol 1: General Synthesis of 3-Substituted-8-Fluoroimidazo[1,2-a]pyridine Derivatives via Groebke-Blackburn-Bienaymé (GBB) Reaction

This protocol describes a one-pot, three-component reaction to synthesize the this compound scaffold.[8][9][10]

Materials:

  • 2-Amino-3-fluoropyridine

  • Substituted aldehyde (e.g., benzaldehyde derivatives)

  • Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)

  • Lewis acid catalyst (e.g., Yb(OTf)₃, Sc(OTf)₃)

  • Solvent (e.g., Methanol (MeOH), Dichloromethane (DCM))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of 2-amino-3-fluoropyridine (1.0 eq) in a mixture of DCM/MeOH (3:1) in a round-bottom flask, add the substituted aldehyde (1.2 eq) and the isocyanide (1.2 eq).

  • Add the Lewis acid catalyst (e.g., Yb(OTf)₃, 0.08 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress by TLC. The reaction can also be performed under microwave irradiation at 100 °C for 1 hour for accelerated synthesis.[9]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-substituted-8-fluoroimidazo[1,2-a]pyridine derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized this compound compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds in the complete growth medium.

  • After 24 hours, replace the medium with the medium containing various concentrations of the test compounds and incubate for another 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Clonogenic Survival Assay

This assay assesses the long-term effect of the compounds on the ability of single cells to form colonies.

Materials:

  • Human cancer cell lines

  • Complete growth medium

  • Synthesized compounds

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Seed a known number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds for 24 hours.

  • Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Incubate the plates for 10-14 days until visible colonies are formed.

  • Wash the colonies with PBS, fix them with the fixation solution for 15 minutes, and then stain with the crystal violet solution for 20 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (containing ≥50 cells).

  • Calculate the plating efficiency and the surviving fraction for each treatment.

Protocol 4: Western Blot Analysis of the PI3K/Akt/mTOR Pathway

This protocol is for investigating the effect of the compounds on the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway.

Materials:

  • Human cancer cell lines

  • Synthesized compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat the cells with the test compounds at the desired concentrations for a specified time.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the relative protein expression and phosphorylation levels.

Mandatory Visualizations

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activates PTEN PTEN PTEN->PIP3 Inhibits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Proliferation mTORC1->Proliferation Survival Survival mTORC1->Survival Angiogenesis Angiogenesis mTORC1->Angiogenesis This compound This compound This compound->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action cluster_invivo In Vivo Studies (Future Work) Synthesis Synthesis of this compound (GBB Reaction) Purification Purification (Column Chromatography) Characterization Characterization (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity Colony_Formation Clonogenic Survival Assay Cytotoxicity->Colony_Formation Pathway_Analysis Signaling Pathway Analysis (Western Blot for PI3K/Akt/mTOR) Colony_Formation->Pathway_Analysis Xenograft Xenograft Model Efficacy Studies Pathway_Analysis->Xenograft

Caption: Experimental workflow for the development of this compound anticancer agents.

References

Application of 8-Fluoroimidazo[1,2-a]pyridine in Neurodegenerative Disease Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-fluoroimidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in the development of novel therapeutic and diagnostic agents for neurodegenerative diseases. Its unique physicochemical properties make it a versatile core for designing molecules that can cross the blood-brain barrier and interact with key pathological targets. This document provides detailed application notes and protocols on the use of this compound derivatives in two primary areas of neurodegenerative disease research: as Positron Emission Tomography (PET) imaging agents for beta-amyloid plaques and as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β).

Application as PET Imaging Agents for Beta-Amyloid Plaques

Derivatives of this compound have been successfully radiolabeled with Fluorine-18 to serve as PET tracers for the in vivo visualization of beta-amyloid (Aβ) plaques, a key hallmark of Alzheimer's disease.[1][2][3] These tracers offer the potential for early diagnosis, disease progression monitoring, and evaluating the efficacy of anti-amyloid therapies.

Quantitative Data Summary
CompoundTargetBinding Affinity (Ki, nM)Reference
FEPIP (6-(2'-fluoroethyl)-2-(4'-dimethylamino)phenylimidazo[1,2-a]pyridine)Beta-amyloid plaques15.0 ± 5.0[1][4]
FPPIP (6-(3'-fluoropropyl)-2-(4'-dimethylamino)phenylimidazo[1,2-a]pyridine)Beta-amyloid plaquesNot explicitly quantified in the provided search results[1][5]
[¹²⁵I]IMPYBeta-amyloid plaques15[4]
Experimental Protocols

Protocol 1: Synthesis of [¹⁸F]FPPIP for PET Imaging

This protocol describes the radiolabeling of the tosylate precursor of FPPIP to yield [¹⁸F]FPPIP.

Materials:

  • 6-(3'-tosyloxypropyl)-2-(4'-dimethylamino)phenylimidazo[1,2-a]pyridine (FPPIP precursor)

  • [¹⁸F]Fluoride

  • Kryptofix 2.2.2 (K2.2.2)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Water (H₂O), sterile

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • High-performance liquid chromatography (HPLC) system with a semi-preparative column

Procedure:

  • Azeotropic Drying of [¹⁸F]Fluoride: Add [¹⁸F]fluoride in water to a reaction vessel containing K2.2.2 and K₂CO₃ in acetonitrile. Heat the mixture at 110°C under a stream of nitrogen to remove the water azeotropically. Repeat with additional acetonitrile until the mixture is anhydrous.

  • Radiolabeling Reaction: Dissolve the FPPIP precursor in anhydrous acetonitrile and add it to the dried [¹⁸F]fluoride/K2.2.2/K₂CO₃ complex. Seal the reaction vessel and heat at 120°C for 15 minutes.

  • Purification: After cooling, dilute the reaction mixture with water and pass it through a C18 SPE cartridge to trap the crude [¹⁸F]FPPIP. Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and other polar impurities. Elute the [¹⁸F]FPPIP from the cartridge with acetonitrile.

  • HPLC Purification: Purify the eluted product using a semi-preparative HPLC system to isolate [¹⁸F]FPPIP from unlabeled precursor and other byproducts.

  • Formulation: Collect the HPLC fraction containing [¹⁸F]FPPIP, remove the solvent under reduced pressure, and formulate the final product in a sterile saline solution for injection.

G cluster_synthesis [¹⁸F]FPPIP Synthesis Workflow precursor FPPIP Precursor (Tosyl-FPPIP) reaction Radiolabeling (Nucleophilic Substitution) precursor->reaction f18 [¹⁸F]Fluoride f18->reaction crude Crude [¹⁸F]FPPIP Mixture reaction->crude spe SPE Purification (C18 Cartridge) crude->spe hplc HPLC Purification spe->hplc final_product Formulated [¹⁸F]FPPIP hplc->final_product

Workflow for the synthesis of [¹⁸F]FPPIP.

Protocol 2: In Vitro Autoradiography of Human Alzheimer's Disease Brain Tissue

This protocol details the use of a radiolabeled imidazo[1,2-a]pyridine derivative to visualize Aβ plaques in postmortem human brain tissue.[6]

Materials:

  • Cryo-sectioned human brain tissue slices (10-20 µm) from Alzheimer's disease patients and healthy controls.

  • Radiolabeled this compound derivative (e.g., [¹²⁵I]IMPY or [¹⁸F]FPPIP).

  • Incubation buffer (e.g., phosphate-buffered saline, PBS).

  • Washing buffer (e.g., cold PBS).

  • Phosphor imaging plates or autoradiography film.

  • Microscope slides.

Procedure:

  • Tissue Preparation: Mount the cryo-sectioned brain tissue slices onto microscope slides.

  • Pre-incubation: Pre-incubate the slides in buffer to remove endogenous ligands.

  • Incubation: Incubate the tissue sections with the radiolabeled tracer in incubation buffer at a specific concentration (e.g., 0.1-1.0 nM) for a defined period (e.g., 60 minutes) at room temperature. For determination of non-specific binding, co-incubate adjacent sections with an excess of a non-radiolabeled competing ligand.

  • Washing: Wash the slides in cold washing buffer to remove unbound radiotracer. A rapid rinse in ice-cold deionized water can be performed to remove buffer salts.

  • Drying: Dry the slides under a stream of cold air.

  • Exposure: Expose the dried slides to a phosphor imaging plate or autoradiography film for an appropriate duration depending on the radioisotope's activity.

  • Imaging and Analysis: Scan the imaging plate or develop the film to visualize the distribution of the radiotracer. Quantify the signal intensity in different brain regions.

G cluster_autoradiography In Vitro Autoradiography Workflow tissue AD Brain Tissue Slices incubation Incubation with Radiolabeled Tracer tissue->incubation total Total Binding incubation->total nonspecific Non-specific Binding (with excess cold ligand) incubation->nonspecific washing Washing exposure Exposure to Phosphor Plate/Film washing->exposure imaging Imaging & Quantification exposure->imaging specific Specific Binding Calculation imaging->specific total->washing nonspecific->washing

Workflow for in vitro autoradiography.

Protocol 3: Micro-PET Imaging in a Transgenic Mouse Model of Alzheimer's Disease

This protocol outlines the procedure for performing in vivo imaging of Aβ plaques in a transgenic mouse model using an ¹⁸F-labeled imidazo[1,2-a]pyridine tracer.[7][8]

Materials:

  • Transgenic mice expressing human amyloid precursor protein (e.g., APP/PS1) and wild-type control mice.

  • [¹⁸F]-labeled this compound derivative (e.g., [¹⁸F]FPPIP).

  • Anesthesia (e.g., isoflurane).

  • Micro-PET scanner.

  • Saline for injection.

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane.

  • Tracer Administration: Inject a bolus of the ¹⁸F-labeled tracer (e.g., 5-10 MBq) intravenously via the tail vein.

  • PET Scan Acquisition: Place the anesthetized mouse in the micro-PET scanner and acquire dynamic or static images over a specific time period (e.g., 60 minutes post-injection).

  • Image Reconstruction and Analysis: Reconstruct the PET data using an appropriate algorithm (e.g., OSEM). Co-register the PET images with an anatomical template or MRI scan if available. Define regions of interest (ROIs) in the brain (e.g., cortex, hippocampus) and quantify the tracer uptake, often expressed as the Standardized Uptake Value (SUV).

  • Blocking Study (Optional): To confirm target-specific binding, a separate cohort of animals can be pre-injected with a high dose of a non-radiolabeled blocking agent before the administration of the radiotracer.

Application as GSK-3β Inhibitors

Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in the hyperphosphorylation of tau protein, a pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease.[9][10] Inhibition of GSK-3β is a promising therapeutic strategy to reduce tau pathology and its downstream neurotoxic effects.

Quantitative Data Summary
Compound ScaffoldGSK-3β Inhibition (IC₅₀, nM)Reference
N-(pyridin-2-yl)cyclopropanecarboxamide70 (for compound 36)[9]
Imidazopyridine4 and 9 (for compounds 2 and 4)[11]
Experimental Protocols

Protocol 4: In Vitro GSK-3β Kinase Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of an this compound derivative against GSK-3β.[12][13][14]

Materials:

  • Recombinant human GSK-3β enzyme.

  • GSK-3β substrate (e.g., a synthetic peptide like GS-2).

  • Adenosine triphosphate (ATP).

  • Kinase assay buffer.

  • Test compound (this compound derivative) at various concentrations.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • 384-well microplate.

  • Plate reader capable of measuring luminescence.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the GSK-3β enzyme, the test compound dilutions, and the GSK-3β substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Signal Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to the kinase activity) using a detection reagent like ADP-Glo™. This is typically a two-step process: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is used to generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. Plot the percentage of GSK-3β inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

G cluster_gsk3b_pathway GSK-3β Signaling in Tau Hyperphosphorylation gsk3b GSK-3β (Active) p_tau Hyperphosphorylated Tau gsk3b->p_tau Phosphorylation tau Tau Protein nft Neurofibrillary Tangles (NFTs) p_tau->nft Aggregation inhibitor This compound Inhibitor inhibitor->gsk3b Inhibition

Role of GSK-3β in Tau pathology and its inhibition.

Protocol 5: Cell-Based Assay for Neuroprotection

This protocol assesses the ability of an this compound-based GSK-3β inhibitor to protect neuronal cells from tau-induced neurodegeneration.[9]

Materials:

  • Neuronal cell line (e.g., SH-SY5Y or primary neurons).

  • Cell culture medium and supplements.

  • Okadaic acid (to induce tau hyperphosphorylation).

  • Test compound (this compound derivative).

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo®).

  • Multi-well cell culture plates.

Procedure:

  • Cell Seeding: Seed the neuronal cells in a multi-well plate and allow them to adhere and grow.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a predetermined period (e.g., 1 hour).

  • Induction of Neurotoxicity: Add okadaic acid to the cell culture medium to induce tau hyperphosphorylation and subsequent cell death. Include control wells with no okadaic acid and wells with okadaic acid but no test compound.

  • Incubation: Incubate the cells for a further period (e.g., 24 hours).

  • Assessment of Cell Viability: Measure the cell viability in each well using a suitable assay kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control. Determine the concentration of the test compound that provides significant neuroprotection against okadaic acid-induced toxicity.

Conclusion

The this compound scaffold represents a highly promising platform for the development of novel agents for the diagnosis and treatment of neurodegenerative diseases. The detailed protocols and compiled data provided herein serve as a valuable resource for researchers and drug development professionals working to advance the understanding and management of these devastating disorders. Further research into the structure-activity relationships and in vivo efficacy of these compounds is warranted to translate these promising findings into clinical applications.

References

Application Notes and Protocols for Electrophysiological Studies of 8-Fluoroimidazo[1,2-a]pyridine on GABAA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrophysiological evaluation of 8-Fluoroimidazo[1,2-a]pyridine and its derivatives as modulators of GABA A receptors. The protocols outlined below are based on established methodologies for characterizing the interaction of novel compounds with ligand-gated ion channels.

Introduction

The γ-aminobutyric acid type A (GABA A) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system and a key target for a wide range of therapeutic agents, including anxiolytics, sedatives, and anticonvulsants. Imidazo[1,2-a]pyridine derivatives have been identified as potent positive allosteric modulators (PAMs) of GABA A receptors. Specifically, this compound has been investigated as a bioisosteric replacement for the imidazo[1,2-a]pyrimidine core in known GABA A receptor modulators[1]. This document details the electrophysiological techniques used to characterize the effects of such compounds on GABA A receptor function.

Data Presentation

While the primary literature confirms the activity of a 3,7-disubstituted-8-fluoroimidazopyridine as a GABA A receptor modulator, specific quantitative electrophysiological data from the seminal study by Humphries et al. (2006) is not publicly available in detail. The following tables are presented as templates for the clear and structured presentation of such data upon its generation.

Table 1: Potentiation of GABA-Evoked Currents by this compound Derivatives

CompoundGABAA Receptor SubtypeGABA EC20 Concentration (µM)Compound Concentration (µM)Potentiation of GABA Response (%)EC50 (µM)
Example Compoundα1β2γ2e.g., 1e.g., 0.1DataData
Example Compoundα1β2γ2e.g., 1e.g., 1DataData
Example Compoundα1β2γ2e.g., 1e.g., 10DataData
Example Compoundα2β3γ2e.g., 1e.g., 1DataData
Example Compoundα5β3γ2e.g., 1e.g., 1DataData

Table 2: GABAA Receptor Subtype Selectivity Profile

Compoundα1β2γ2 EC50 (µM)α2β3γ2 EC50 (µM)α3β2γ2 EC50 (µM)α5β3γ2 EC50 (µM)α1/α2 Selectivity Ratioα1/α5 Selectivity Ratio
Example CompoundDataDataDataDataDataData

Experimental Protocols

The following are detailed protocols for the two most common electrophysiological techniques used to assess the modulatory effects of compounds like this compound on GABA A receptors.

Protocol 1: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus laevis Oocytes

This method is ideal for the initial screening and characterization of compounds on specific, recombinantly expressed GABA A receptor subtypes.

1. Oocyte Preparation and Receptor Expression:

  • Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

  • Inject oocytes with a mixture of cRNAs encoding the desired α, β, and γ GABA A receptor subunits (e.g., α1, β2, γ2) at a 1:1:1 ratio.

  • Incubate the injected oocytes for 2-7 days at 18°C in Barth's solution to allow for receptor expression.

2. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with recording solution (in mM: 96 NaCl, 2 KCl, 1 MgCl2, 1.8 CaCl2, 5 HEPES; pH 7.4).

  • Impale the oocyte with two glass microelectrodes (resistance 0.5-2 MΩ) filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.

  • Clamp the oocyte membrane potential at a holding potential of -60 mV.

  • Record baseline current.

3. Compound Application and Data Acquisition:

  • Establish a baseline GABA response by applying a low concentration of GABA (typically EC10-EC20) until a stable current is observed.

  • To test for potentiation, co-apply the test compound (e.g., a derivative of this compound) with the same EC10-EC20 concentration of GABA.

  • To determine the EC50, apply increasing concentrations of the test compound in the presence of the fixed GABA concentration.

  • Wash the oocyte with the recording solution between applications to allow for receptor recovery.

  • Record currents using a suitable amplifier and digitizer. Analyze the peak current amplitude to quantify the modulatory effect.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology in Mammalian Cells (e.g., HEK293)

This technique provides a more physiologically relevant system and is suitable for detailed pharmacological characterization.

1. Cell Culture and Transfection:

  • Culture human embryonic kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.

  • Transiently or stably transfect the cells with plasmids encoding the desired GABA A receptor subunits (e.g., α1, β2, γ2) and a marker gene (e.g., GFP).

  • Plate the transfected cells onto glass coverslips 24-48 hours before recording.

2. Electrophysiological Recording:

  • Place a coverslip with transfected cells in a recording chamber on an inverted microscope. Perfuse with an extracellular solution (in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4).

  • Use a glass micropipette (resistance 3-6 MΩ) filled with an intracellular solution (in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP; pH 7.2) to form a high-resistance seal (>1 GΩ) with the membrane of a single transfected cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.

3. Compound Application and Data Analysis:

  • Apply an EC10-EC20 concentration of GABA using a rapid solution exchange system to elicit a baseline current.

  • Co-apply the this compound derivative with the GABA solution to measure the potentiation of the current.

  • Perform concentration-response experiments by applying a range of compound concentrations in the presence of a constant GABA concentration.

  • Record the current responses and analyze the peak amplitude. Fit the concentration-response data to the Hill equation to determine the EC50 and Hill slope.

Mandatory Visualizations

GABAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABAA Receptor (α, β, γ subunits) GABA->GABA_A_Receptor Binds to orthosteric site PAM This compound (PAM) PAM->GABA_A_Receptor Binds to allosteric site Cl_ion Cl- Ions GABA_A_Receptor->Cl_ion Opens Cl- channel Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Influx leads to Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Results in

Caption: GABAA receptor signaling pathway with a positive allosteric modulator.

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis cell_prep Cell Preparation (Oocytes or HEK293) transfection Receptor Subunit cRNA/DNA Transfection cell_prep->transfection incubation Incubation for Receptor Expression transfection->incubation setup Electrophysiology Rig Setup (TEVC or Patch-Clamp) incubation->setup recording_start Establish Baseline Recording setup->recording_start gaba_app Apply GABA (EC20) recording_start->gaba_app compound_app Co-apply Test Compound + GABA gaba_app->compound_app washout Washout compound_app->washout washout->gaba_app data_acq Data Acquisition washout->data_acq analysis Measure Peak Current Amplitude data_acq->analysis dose_response Generate Dose-Response Curve analysis->dose_response param_calc Calculate EC50 & Potentiation dose_response->param_calc

References

Application Notes and Protocols for In Vivo Efficacy Testing of 8-Fluoroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing in vivo animal models for evaluating the efficacy of 8-Fluoroimidazo[1,2-a]pyridine, a promising scaffold in medicinal chemistry. The protocols detailed below are based on established methodologies for analogous imidazo[1,2-a]pyridine derivatives and can be adapted for the specific 8-fluoro compound.

Overview of Potential Therapeutic Applications and Corresponding In Vivo Models

The imidazo[1,2-a]pyridine core is associated with a wide range of biological activities.[1] Consequently, this compound could be investigated for several therapeutic applications, each requiring specific in vivo models for efficacy testing. The primary areas of interest include:

  • Oncology: Imidazo[1,2-a]pyridine derivatives have shown potent anticancer activity by inhibiting various kinases involved in tumor growth and proliferation.[2]

  • Inflammation and Pain: Several derivatives have demonstrated significant anti-inflammatory and analgesic properties.

  • Neurological Disorders: The structural similarity to compounds targeting CNS receptors, such as GABA-A receptors, suggests potential applications in neurological and psychiatric conditions.

This document outlines protocols for animal models relevant to these therapeutic areas.

In Vivo Models for Anticancer Efficacy

Xenograft models using human cancer cell lines implanted in immunocompromised mice are the standard for evaluating the in vivo anticancer potential of novel compounds.

Human Tumor Xenograft Models

Objective: To assess the ability of this compound to inhibit tumor growth in vivo.

Animal Model: Athymic nude mice (e.g., BALB/c nude) or SCID mice, 4-6 weeks old.[3]

Cell Lines:

  • EBC-1 (Lung Squamous Cell Carcinoma): Suitable for testing compounds targeting c-Met.

  • HeLa (Cervical Adenocarcinoma): A widely used cell line for general anticancer screening.[4][5]

Experimental Workflow:

G cluster_prep Preparation Phase cluster_implant Implantation & Tumor Growth cluster_treat Treatment Phase cluster_endpoint Endpoint Analysis cell_culture Cancer Cell Culture (EBC-1 or HeLa) cell_harvest Cell Harvesting & Viability Check cell_culture->cell_harvest cell_suspension Prepare Cell Suspension (e.g., in Matrigel) cell_harvest->cell_suspension injection Subcutaneous Injection of Cells into Flank cell_suspension->injection animal_acclimate Animal Acclimatization (3-5 days) animal_acclimate->injection tumor_growth Monitor Tumor Growth (Calipers) injection->tumor_growth randomization Randomize into Groups (Tumor Volume ~100 mm³) tumor_growth->randomization treatment Administer this compound (e.g., Oral, IP) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring euthanasia Euthanasia monitoring->euthanasia End of Study tumor_excision Tumor Excision, Weighing, & Photography euthanasia->tumor_excision analysis Further Analysis (Histology, Biomarkers) tumor_excision->analysis G cluster_prep Pre-treatment cluster_induction Inflammation Induction cluster_measurement Post-treatment Measurement cluster_analysis Data Analysis animal_prep Animal Grouping & Acclimatization baseline_measure Baseline Paw Volume Measurement (Plethysmometer) animal_prep->baseline_measure drug_admin Administer Test Compound/ Vehicle/Standard baseline_measure->drug_admin carrageenan_inject Subplantar Injection of 1% Carrageenan drug_admin->carrageenan_inject paw_measure_1h Measure Paw Volume at 1h carrageenan_inject->paw_measure_1h paw_measure_2h Measure Paw Volume at 2h paw_measure_1h->paw_measure_2h paw_measure_3h Measure Paw Volume at 3h paw_measure_2h->paw_measure_3h paw_measure_4h Measure Paw Volume at 4h paw_measure_3h->paw_measure_4h paw_measure_5h Measure Paw Volume at 5h paw_measure_4h->paw_measure_5h calc_edema Calculate Edema Volume paw_measure_5h->calc_edema calc_inhibition Calculate % Inhibition calc_edema->calc_inhibition G cluster_gaba GABAergic Synapse GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Compound This compound (Positive Allosteric Modulator) Compound->GABA_A_Receptor Binds to Allosteric Site Chloride_Ion Cl⁻ GABA_A_Receptor->Chloride_Ion Opens Channel Hyperpolarization Neuronal Hyperpolarization Chloride_Ion->Hyperpolarization Influx leads to Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

References

Application Notes and Protocols for the Pharmacokinetic Profiling of 8-Fluoroimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for the pharmacokinetic (PK) assessment of 8-Fluoroimidazo[1,2-a]pyridine derivatives. This class of compounds has garnered significant interest for its diverse biological activities, including as c-Met inhibitors for cancer therapy and as modulators of GABA-A receptors for neurological disorders.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives is critical for their development as therapeutic agents.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for representative this compound derivatives from published studies. It is important to note that experimental conditions, such as animal species, dose, and route of administration, vary between studies, which can influence the results.

Table 1: In Vivo Pharmacokinetic Parameters of Imidazo[1,2-a]pyridine Derivatives in Mice

CompoundDose (mg/kg)RouteAUC (ng·h/mL)t1/2 (h)Clearance (mL/min/kg)Reference
Compound 131 (IV)IV-543[3]
3 (PO)PO411--[3]
Compound 181 (IV)IV->1225[3]
3 (PO)PO3850--[3]
10 (PO)PO1100013.2-[3]

IV: Intravenous, PO: Oral, AUC: Area under the concentration-time curve, t1/2: Half-life.

Table 2: Oral Bioavailability of an this compound Derivative

CompoundOral Bioavailability (F%)SpeciesTherapeutic TargetReference
22e29%Not Specifiedc-Met[1]

Experimental Protocols

Detailed methodologies for key experiments in the pharmacokinetic profiling of this compound derivatives are provided below.

Protocol 1: In Vivo Pharmacokinetic Study in Rodents (Mice or Rats)

This protocol outlines a general procedure for determining the pharmacokinetic profile of an this compound derivative following oral and intravenous administration.

1. Animal Models and Housing:

  • Use male Sprague-Dawley rats or BALB/c mice, ensuring they are healthy and within a specific weight range.

  • House the animals in a controlled environment with a 12-hour light/dark cycle and provide access to food and water ad libitum.

  • Acclimatize the animals for at least one week before the experiment.

2. Compound Formulation and Administration:

  • Intravenous (IV) Formulation: Dissolve the test compound in a suitable vehicle, such as a mixture of DMSO, PEG400, and saline. The final concentration should be appropriate for the desired dose.

  • Oral (PO) Formulation: Prepare a suspension or solution of the test compound in a vehicle like 0.5% carboxymethylcellulose (CMC) in water.

  • Administration: Administer the compound via tail vein injection for the IV group and by oral gavage for the PO group.[4]

3. Blood Sampling:

  • Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[4]

  • For sparse sampling, blood can be collected via cardiac puncture under anesthesia. For serial sampling, use techniques like tail vein or saphenous vein bleeding.

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

4. Plasma Preparation and Storage:

  • Centrifuge the blood samples (e.g., at 4000 g for 10 minutes at 4°C) to separate the plasma.[5]

  • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

5. Bioanalytical Method (LC-MS/MS Quantification):

  • Develop and validate a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the this compound derivative in plasma. (See Protocol 2 for details).

6. Pharmacokinetic Analysis:

  • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.

  • Parameters to be determined include: Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), CL (clearance), Vd (volume of distribution), and t1/2 (half-life).[5]

  • Calculate oral bioavailability (F%) using the formula: F = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Protocol 2: LC-MS/MS Method for Quantification in Plasma

This protocol provides a general framework for developing an LC-MS/MS method for the quantification of this compound derivatives in plasma samples.

1. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To a 50 µL aliquot of plasma, add 150 µL of cold acetonitrile containing an appropriate internal standard (a structurally similar compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 12,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC HSS T3) is a common choice.[6]

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Flow Rate: A typical flow rate is 0.4 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS) Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for imidazopyridine derivatives.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • MRM Transitions: Optimize the precursor-to-product ion transitions for the analyte and the internal standard by infusing standard solutions into the mass spectrometer.

4. Method Validation:

  • Validate the method for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines (e.g., FDA or EMA).

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating a key signaling pathway targeted by this compound derivatives and a typical experimental workflow for their pharmacokinetic profiling.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Binds and activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration STAT3->Migration Derivative This compound Derivative (e.g., 22e) Derivative->cMet Inhibits

Caption: c-Met signaling pathway and the inhibitory action of this compound derivatives.

GABA_A_Receptor_Modulation cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA-A Receptor (Ion Channel) GABA->GABA_A_Receptor Binds Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Opens Channel Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Derivative This compound Derivative Derivative->GABA_A_Receptor Positive Allosteric Modulation

Caption: Modulation of the GABA-A receptor by this compound derivatives.

PK_Workflow cluster_in_vivo In Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_analysis Data Analysis Phase Dosing Compound Administration (IV and PO) Sampling Blood Sampling (Time Course) Dosing->Sampling Plasma_Prep Plasma Preparation Sampling->Plasma_Prep LC_MS LC-MS/MS Quantification Plasma_Prep->LC_MS PK_Calc Pharmacokinetic Parameter Calculation LC_MS->PK_Calc Report Data Reporting and Interpretation PK_Calc->Report

Caption: Experimental workflow for pharmacokinetic profiling.

References

Troubleshooting & Optimization

optimizing reaction conditions for 8-Fluoroimidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 8-Fluoroimidazo[1,2-a]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing the imidazo[1,2-a]pyridine scaffold is the condensation reaction between a substituted 2-aminopyridine and an α-haloketone. For the synthesis of this compound, this typically involves the reaction of 2-amino-3-fluoropyridine with a suitable α-haloketone, such as chloroacetaldehyde or bromoacetaldehyde.[1][2]

Q2: What are the critical parameters to control for a successful synthesis?

A2: Key parameters to optimize include reaction temperature, choice of solvent, base, and reaction time. The purity of the starting materials, particularly the 2-amino-3-fluoropyridine, is also crucial to minimize side product formation.

Q3: Are there alternative, more modern synthetic methods available?

A3: Yes, several newer methods have been developed for the synthesis of imidazo[1,2-a]pyridines that may offer advantages such as milder reaction conditions, higher yields, and improved environmental friendliness. These include copper-catalyzed aerobic oxidative reactions, multicomponent reactions (MCRs), and microwave-assisted synthesis.[3][4][5] Metal-free synthesis protocols are also gaining traction.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to No Product Yield - Inactive starting materials. - Incorrect reaction temperature. - Inappropriate solvent or base. - Insufficient reaction time.- Check the purity of 2-amino-3-fluoropyridine and the α-haloketone. - Optimize the reaction temperature. A stepwise increase from room temperature to reflux can help identify the optimal condition. - Screen different solvents (e.g., ethanol, DMF, acetonitrile) and bases (e.g., NaHCO₃, K₂CO₃, Et₃N). - Monitor the reaction progress using TLC to determine the optimal reaction time.
Formation of Multiple Side Products - Competing side reactions, such as self-condensation of the α-haloketone. - Decomposition of starting materials or product at high temperatures. - Presence of impurities in the starting materials.- Add the α-haloketone slowly to the reaction mixture. - Consider running the reaction at a lower temperature for a longer duration. - Purify the starting materials before use. - Employ a milder synthetic route, such as a copper-catalyzed reaction, if possible.[3]
Difficulty in Product Purification - Product has similar polarity to starting materials or side products. - Product is an oil or difficult to crystallize.- Optimize the mobile phase for column chromatography to achieve better separation. - Consider derivatization of the product to facilitate crystallization. - Explore alternative purification techniques like preparative HPLC.
Inconsistent Reaction Outcomes - Variability in the quality of reagents or solvents. - Atmospheric moisture affecting the reaction.- Use reagents and solvents from a reliable source and of the same batch for a series of experiments. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Classical Condensation Reaction

This protocol describes a general procedure for the synthesis of this compound via the condensation of 2-amino-3-fluoropyridine with an α-haloketone.

Materials:

  • 2-amino-3-fluoropyridine

  • α-Bromoacetaldehyde dimethyl acetal (or similar α-haloketone precursor)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Hydrochloric acid (for hydrolysis of the acetal)

Procedure:

  • If starting with an acetal, hydrolyze it to the corresponding aldehyde by treatment with aqueous acid.

  • Dissolve 2-amino-3-fluoropyridine (1 equivalent) in ethanol in a round-bottom flask.

  • Add sodium bicarbonate (2-3 equivalents).

  • Add the α-haloketone (1.1 equivalents) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Optimization Data for Protocol 1
Entry Solvent Base Temperature (°C) Time (h) Yield (%)
1EthanolNaHCO₃Reflux1265
2AcetonitrileK₂CO₃801072
3DMFEt₃N100858
4EthanolNoneReflux24<10

Visualizing the Workflow and Logic

To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.

G General Synthesis Workflow for this compound reagents Starting Materials: 2-amino-3-fluoropyridine α-haloketone reaction Reaction Setup: Solvent, Base, Temperature reagents->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification: Column Chromatography workup->purification product Final Product: This compound purification->product

Caption: General synthesis workflow.

G Troubleshooting Decision Tree for Low Yield start Low or No Product Yield check_reagents Check Purity of Starting Materials start->check_reagents check_reagents->start Impure Reagents (Purify and Retry) optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp Reagents are Pure optimize_solvent Screen Solvents and Bases optimize_temp->optimize_solvent No Improvement success Improved Yield optimize_temp->success Improvement optimize_time Adjust Reaction Time optimize_solvent->optimize_time No Improvement optimize_solvent->success Improvement optimize_time->success Improvement

Caption: Troubleshooting low yield.

References

Technical Support Center: 8-Fluoroimidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield in 8-fluoroimidazo[1,2-a]pyridine synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Low or no yield of the desired this compound is a common issue. The electron-withdrawing nature of the fluorine atom at the 8-position decreases the nucleophilicity of the pyridine nitrogen, which can hinder the crucial cyclization step.

Potential CauseRecommended Solution
Insufficiently Activated Starting Material The primary starting material, 2-amino-3-fluoropyridine, may exhibit reduced reactivity. Consider using a stronger base or a more reactive α-halocarbonyl compound.
Suboptimal Reaction Temperature The reaction may require higher temperatures to overcome the activation energy barrier. Gradually increase the reaction temperature while monitoring for product formation and decomposition.
Inefficient Catalyst or Reaction Conditions Explore alternative catalysts such as copper(I) iodide or iron salts, which have been shown to improve yields in similar syntheses.[1][2] Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.[3]
Incorrect Stoichiometry Ensure the correct molar ratios of reactants. An excess of one reactant may lead to the formation of side products.
Presence of Water Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction.

Issue 2: Formation of Impurities and Side Products

The presence of impurities and side products can complicate purification and reduce the overall yield.

Potential CauseRecommended Solution
Side Reactions of the α-Halocarbonyl Compound α-Halocarbonyl compounds can undergo self-condensation or other side reactions. Add the α-halocarbonyl compound slowly to the reaction mixture to maintain a low concentration.
Decomposition of Starting Materials or Product Prolonged reaction times or excessively high temperatures can lead to decomposition. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.
Formation of Isomeric Products While less common with 2-amino-3-fluoropyridine, incorrect cyclization can lead to isomeric impurities. Confirm the structure of the product using spectroscopic methods.
Incomplete Reaction If the reaction does not go to completion, unreacted starting materials will be present as impurities. Optimize reaction conditions (temperature, time, catalyst) to drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most direct and commonly cited method is the cyclocondensation of 2-amino-3-fluoropyridine with an α-halocarbonyl compound, such as bromoacetaldehyde or a substituted phenacyl bromide.[4]

Q2: How does the 8-fluoro substituent affect the reaction compared to non-fluorinated analogs?

The fluorine atom is a strong electron-withdrawing group, which reduces the electron density of the pyridine ring. This deactivation makes the pyridine nitrogen less nucleophilic, potentially slowing down the rate of the initial N-alkylation and subsequent cyclization. Consequently, harsher reaction conditions (e.g., higher temperatures, stronger bases, or more efficient catalysts) may be required to achieve comparable yields to non-fluorinated analogs.

Q3: What are some alternative synthetic strategies to improve the yield?

Several modern synthetic methods can be adapted for the synthesis of this compound to potentially improve yields:

  • Multicomponent Reactions: The Groebke–Blackburn–Bienaymé (GBB) three-component reaction, involving a 2-aminopyridine, an aldehyde, and an isocyanide, offers a convergent and atom-economical approach.[3]

  • Metal-Catalyzed Cross-Coupling Reactions: Copper- or palladium-catalyzed reactions can be employed to construct the imidazo[1,2-a]pyridine core.[1][2]

  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly accelerate the reaction and often leads to higher yields and cleaner product profiles.[3]

Q4: What are the recommended purification methods for this compound?

The crude product can typically be purified by column chromatography on silica gel. The choice of eluent will depend on the specific substituents on the imidazo[1,2-a]pyridine core. Recrystallization from a suitable solvent system can be used for further purification.

Data Presentation

The following tables summarize reaction conditions and reported yields for the synthesis of various imidazo[1,2-a]pyridine derivatives. While specific data for the 8-fluoro analog is limited, these tables provide a useful reference for optimizing reaction conditions.

Table 1: Synthesis of Imidazo[1,2-a]pyridines via Condensation of 2-Aminopyridines with α-Haloketones

2-Aminopyridineα-HaloketoneCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-AminopyridinePhenacyl bromideNoneEthanolReflux285General Method
2-Aminopyridine4-Bromophenacyl bromideK2CO3DMFRT192[5]
2-Aminopyridine2-BromoacetophenoneCopper SilicateEthanolReflux0.594[6]
2-Amino-5-chloropyridine4-Methoxyphenacyl bromideNoneEthanolReflux388General Method

Table 2: Alternative and Modern Synthetic Approaches to Imidazo[1,2-a]pyridines

Reaction TypeStarting MaterialsCatalyst/ConditionsYield (%)Reference
Groebke–Blackburn–Bienaymé2-Aminopyridine, Aldehyde, IsocyanideNH4Cl, Microwave89[3]
Copper-Catalyzed2-Aminopyridine, NitroolefinCu(I), Air (oxidant)up to 85[1]
Iodine-Catalyzed2-Aminopyridine, Aryl aldehyde, IsocyanideI2up to 90[7]
Catalyst-Free Cascade2-Aminopyridine, 1-Bromo-2-phenylacetyleneNoneup to 86[1]

Experimental Protocols

Protocol 1: Synthesis of this compound [4]

This protocol is based on the reaction of 2-amino-3-fluoropyridine with bromoacetaldehyde.

Materials:

  • 2-Amino-3-fluoropyridine (21.1 g)

  • Bromoacetaldehyde diethyl acetal (74 g)

  • Aqueous hydrogen bromide solution (48%, 18.5 mL)

  • Water (18.5 mL)

  • Sodium bicarbonate

  • Ethanol

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Petroleum ether

Procedure:

  • Prepare a solution of bromoacetaldehyde by carefully mixing bromoacetaldehyde diethyl acetal, aqueous hydrogen bromide solution, and water.

  • In a separate flask, dissolve 2-amino-3-fluoropyridine in an aqueous ethanolic solution containing sodium bicarbonate.

  • Add the freshly prepared bromoacetaldehyde solution to the 2-amino-3-fluoropyridine solution.

  • Allow the reaction to proceed at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • The crude product can be purified by slurrying with a small amount of petroleum ether followed by filtration, or by column chromatography.

Expected Yield: Approximately 12 g.

Mandatory Visualizations

SynthesisWorkflow reagents Starting Materials (2-Amino-3-fluoropyridine, α-Halocarbonyl) cyclocondensation Cyclocondensation (Heating/Microwave) reagents->cyclocondensation reaction_mixture Reaction Mixture (Solvent, Catalyst/Base) reaction_mixture->cyclocondensation workup Aqueous Workup & Extraction cyclocondensation->workup purification Purification (Column Chromatography/ Recrystallization) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

TroubleshootingTree start Low Yield Issue check_temp Is Reaction Temperature Optimized? start->check_temp check_catalyst Is Catalyst/Base Efficient? check_temp->check_catalyst Yes increase_temp Increase Temperature Incrementally check_temp->increase_temp No check_reagents Are Reagents Pure & Anhydrous? check_catalyst->check_reagents Yes try_catalyst Try Alternative Catalysts (e.g., CuI, Fe salts) or Microwave check_catalyst->try_catalyst No purify_reagents Purify/Dry Reagents and Solvents check_reagents->purify_reagents No success Yield Improved check_reagents->success Yes increase_temp->success try_catalyst->success purify_reagents->success

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Purification of 8-Fluoroimidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 8-fluoroimidazo[1,2-a]pyridine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound compounds?

A1: The most prevalent purification techniques for this class of compounds are silica gel column chromatography and recrystallization. Column chromatography is effective for separating the target compound from reaction byproducts and unreacted starting materials. Recrystallization is a cost-effective method for obtaining highly pure crystalline material, provided a suitable solvent is identified.

Q2: How does the fluorine atom at the 8-position affect the purification process?

A2: The presence of a fluorine atom can significantly alter the polarity of the molecule compared to its non-fluorinated analog. This may require adjustments to the solvent system used in column chromatography. It is advisable to perform thin-layer chromatography (TLC) to determine the optimal eluent composition.

Q3: What are some common impurities encountered during the synthesis of this compound compounds?

A3: Common impurities may include unreacted 2-amino-3-fluoropyridine, the α-haloketone starting material, and potential side products from the cyclization reaction. The specific impurities will depend on the synthetic route employed.

Q4: Can I use reversed-phase chromatography for purification?

A4: Yes, reversed-phase chromatography (e.g., using C18-functionalized silica) can be a viable alternative, particularly for more polar this compound derivatives or when normal-phase chromatography fails to provide adequate separation. A typical eluent system would be a gradient of water and acetonitrile or methanol, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.

Troubleshooting Guides

Issue 1: Low Recovery from Silica Gel Column Chromatography
Symptom Possible Cause Suggested Solution
No product detected in fractions Inappropriate solvent system: The eluent may be too non-polar to elute the compound.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
Compound is highly polar and stuck on the column: The fluorine atom and other substituents may render the compound too polar for silica gel.Consider switching to a more polar stationary phase like alumina or using a different purification technique such as reversed-phase chromatography.
Product elutes with the solvent front Solvent system is too polar: The compound has low affinity for the silica gel in the chosen eluent.Decrease the polarity of the eluent. Start with a higher ratio of the non-polar solvent (e.g., hexane or petroleum ether).
Significant tailing of the product spot on TLC Compound is acidic or basic: Interaction with the slightly acidic silica gel can cause tailing.Add a small amount of a modifier to the eluent. For basic compounds, add ~0.1-1% triethylamine. For acidic compounds, a small amount of acetic acid may help.
Product appears to have decomposed on the column Compound is unstable on silica gel: Some N-heterocycles can be sensitive to the acidic nature of silica.Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a less acidic stationary phase like neutral alumina.
Issue 2: Difficulty with Recrystallization
Symptom Possible Cause Suggested Solution
Compound "oils out" instead of crystallizing Solvent is too non-polar or the cooling process is too rapid. Try a more polar solvent or a solvent mixture. Ensure the solution is allowed to cool slowly to room temperature before further cooling in an ice bath. Scratching the inside of the flask with a glass rod can induce crystallization.
No crystals form upon cooling Solution is not saturated or the chosen solvent is too good a solvent. Concentrate the solution by evaporating some of the solvent. If that fails, try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity is observed, then warm to re-dissolve and cool slowly.
Low yield of recovered crystals Compound has significant solubility in the cold solvent. Minimize the amount of solvent used to dissolve the crude product. Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath or freezer) before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals are colored or appear impure Insoluble impurities are present or the compound co-crystallizes with an impurity. Perform a hot filtration to remove insoluble impurities before allowing the solution to cool. If the impurity is soluble, a preliminary purification by column chromatography may be necessary before recrystallization.

Data Presentation

Table 1: Typical Solvent Systems for Column Chromatography of Imidazo[1,2-a]pyridine Derivatives on Silica Gel
Compound Type Eluent System Typical Ratio (v/v) Approximate Rf
Non-polar derivativesHexane / Ethyl Acetate9:1 to 7:30.3 - 0.5
Moderately polar derivativesHexane / Ethyl Acetate1:1 to 3:70.2 - 0.4
Polar derivativesDichloromethane / Methanol99:1 to 95:50.2 - 0.4
Basic derivativesHexane / Ethyl Acetate + 0.5% Triethylamine1:10.3 - 0.5

Note: The addition of a fluorine atom may increase the polarity of the compound, necessitating a more polar eluent system than for the non-fluorinated analogue.

Table 2: Representative Purification Data for Substituted Imidazo[1,2-a]pyridines
Purification Method Starting Purity (approx.) Final Purity (approx.) Typical Yield Reference
Column Chromatography70-85%>95%60-90%Based on general literature procedures for similar compounds.
Recrystallization85-95%>99%70-95%Based on general literature procedures for similar compounds.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Preparation of the Column:

    • Select an appropriate size glass column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane or petroleum ether).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Add a layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Begin elution with the least polar solvent mixture determined by TLC analysis.

    • Gradually increase the polarity of the eluent (gradient elution) to move the compound down the column.

    • Collect fractions of the eluate in test tubes or vials.

  • Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, ethyl acetate, or a mixture such as ethanol/water).

    • Allow the solution to cool to room temperature and then in an ice bath. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Recrystallization Procedure:

    • Dissolve the crude this compound compound in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

    • If there are insoluble impurities, perform a hot filtration through a fluted filter paper.

    • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

Purification_Workflow start Crude this compound tlc Perform TLC Analysis to Determine Polarity and Purity start->tlc decision Is the crude product >85% pure? tlc->decision column_chrom Column Chromatography (Silica Gel) decision->column_chrom No recrystallization Recrystallization decision->recrystallization Yes check_purity Check Purity (NMR, LC-MS) column_chrom->check_purity pure_product Pure Product (>98%) recrystallization->pure_product check_purity->column_chrom Repurify if needed check_purity->pure_product Purity OK

Caption: General workflow for the purification of this compound compounds.

Troubleshooting_Tree start Low Yield After Column Chromatography q1 Is the product in the collected fractions? start->q1 q2 Is the product streaking on TLC? q1->q2 Yes sol4 Use alumina or reversed-phase column q1->sol4 No (stuck on column) q3 Is the product in the first few fractions? q2->q3 No sol2 Add triethylamine to eluent q2->sol2 Yes (acid/base interaction) sol1 Increase eluent polarity q3->sol1 No (eluted late or not at all) sol3 Decrease eluent polarity q3->sol3 Yes (eluted too fast)

Caption: Troubleshooting decision tree for low yield in column chromatography purification.

identifying and minimizing side products in 8-Fluoroimidazo[1,2-a]pyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and minimize side products in reactions involving the 8-fluoroimidazo[1,2-a]pyridine scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and functionalization of this compound derivatives.

Q1: My cyclization reaction of 3-fluoro-2-aminopyridine with an α-haloketone is giving a low yield of the desired this compound. What are the potential causes and solutions?

A1: Low yields in this classical synthesis route can stem from several factors. The electron-withdrawing nature of the fluorine atom at the 3-position of the starting pyridine reduces the nucleophilicity of the pyridine nitrogen, which can slow down the initial alkylation step and the subsequent cyclization.

Troubleshooting Steps:

  • Choice of Base: A non-nucleophilic, moderately strong base is often crucial. While strong bases can lead to competing side reactions, a base is necessary to facilitate the final cyclization.

  • Solvent Selection: Polar aprotic solvents like DMF or acetonitrile are generally effective. The choice of solvent can influence the reaction rate and selectivity.

  • Temperature and Reaction Time: Due to the reduced nucleophilicity of the starting material, higher temperatures and longer reaction times might be necessary compared to non-fluorinated analogues. However, excessive heat can lead to degradation. Monitoring the reaction by TLC or LC-MS is crucial to find the optimal balance.

  • Purity of Starting Materials: Ensure the α-haloketone is free of di-halogenated impurities, which can lead to complex side products.

Q2: I am observing the formation of an undesired regioisomer. How can I improve the regioselectivity for the 8-fluoro product?

A2: The formation of regioisomers is a common challenge in the synthesis of substituted imidazo[1,2-a]pyridines. When starting with 3-fluoro-2-aminopyridine, the desired product is the 8-fluoro isomer. However, depending on the reaction conditions and the subsequent functionalization steps, other isomers can form. For instance, electrophilic substitution reactions on the this compound core predominantly occur at the C-3 position.

Strategies to Enhance Regioselectivity:

  • Steric Hindrance: The regioselectivity of functionalization can be influenced by steric hindrance. Bulky reagents may favor reaction at less hindered positions.

  • Directing Groups: Existing substituents on the imidazo[1,2-a]pyridine ring will direct incoming electrophiles. A thorough understanding of these directing effects is key.

  • Reaction Conditions: Temperature, catalysts, and solvents can all play a role in controlling regioselectivity. Systematic optimization of these parameters is recommended.

Q3: In my multi-component reaction (e.g., Groebke-Blackburn-Bienaymé) to synthesize a 3-amino-8-fluoroimidazo[1,2-a]pyridine derivative, I am getting significant amounts of imine and other side products. How can I minimize these?

A3: The Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR) is a powerful tool, but it can be sensitive to reaction conditions, especially with electron-deficient aminopyridines like 3-fluoro-2-aminopyridine.[1] The formation of stable imine intermediates that are slow to cyclize is a common side reaction.[2]

Troubleshooting the GBB-3CR:

  • Catalyst Choice: While often acid-catalyzed, the choice and amount of acid are critical. Lewis acids like Sc(OTf)₃ or Brønsted acids like p-toluenesulfonic acid can be effective.[1] The optimal catalyst will depend on the specific substrates.

  • Reaction Temperature: Increasing the temperature can promote the cyclization step, but may also lead to the degradation of sensitive functional groups.

  • Water Scavenging: The presence of water can hydrolyze the imine intermediate. Using anhydrous solvents and adding a dehydrating agent like anhydrous Na₂SO₄ can be beneficial.[1]

  • Order of Addition: The order in which the components are added can influence the outcome. Pre-forming the imine by reacting the 2-aminopyridine and the aldehyde before adding the isocyanide is a common strategy.[1]

Data on Minimizing Side Products

While specific quantitative data for side product distribution in this compound synthesis is not extensively published, the following tables provide a qualitative and semi-quantitative guide based on general principles for related heterocyclic syntheses.

Table 1: Effect of Reaction Parameters on Yield and Purity in the Cyclization of 2-Aminopyridines

ParameterConditionExpected Impact on 8-Fluoro Product YieldPotential Side Products to Minimize
Catalyst No CatalystLower yieldIncomplete reaction, starting material remains
Lewis Acid (e.g., CuBr)Higher yieldPotential for over-reaction or degradation
Base (e.g., NaHCO₃)Moderate yieldDimerization of starting materials
Solvent DMFGoodSolvent-related impurities
EthanolModerateEther formation with α-haloketone
TolueneGood, especially for water removalLower solubility of some starting materials
Temperature Room TemperatureLow to moderate yieldIncomplete reaction
80 °COptimal for many reactionsPotential for thermal degradation
> 120 °CDecreased yieldIncreased side product formation, charring

This table is a generalized summary based on principles observed in imidazo[1,2-a]pyridine synthesis.[3]

Table 2: Troubleshooting Guide for the GBB-3CR with 3-Fluoro-2-aminopyridine

ObservationPotential CauseSuggested Solution
Low conversion of starting materialsInsufficient activation of aldehydeUse a suitable Lewis or Brønsted acid catalyst (e.g., Sc(OTf)₃, p-TsOH).[1]
Imine intermediate is major productSlow cyclization stepIncrease reaction temperature; ensure anhydrous conditions.[2]
Multiple spots on TLC/LC-MSCompeting side reactionsOptimize catalyst loading and temperature; purify starting materials.
Low yield of pure productDifficult purificationEmploy flash chromatography, followed by recrystallization.[1]

Key Experimental Protocols

The following is a representative, detailed protocol for the synthesis of a 3-amino-8-fluoroimidazo[1,2-a]pyridine derivative, adapted from a similar GBB-3CR.[1]

Protocol: Synthesis of N-(4-chlorophenyl)-8-fluoro-2-(p-tolyl)imidazo[1,2-a]pyridin-3-amine

  • Reaction Setup: To a solution of 3-fluoro-2-aminopyridine (1.0 mmol) and 4-methylbenzaldehyde (1.0 mmol) in a 1:1 mixture of methanol and dichloromethane (10 mL), add anhydrous sodium sulfate (200 mg) and p-toluenesulfonic acid monohydrate (0.2 mmol).

  • Imine Formation: Stir the mixture under a nitrogen atmosphere for one hour at 50 °C.

  • Cyclization: Add a solution of 1-chloro-4-isocyanobenzene (1.1 mmol) in methanol (2 mL) to the reaction mixture.

  • Reaction Completion: Continue stirring at 60 °C for 3 hours, then cool to room temperature and stir overnight.

  • Work-up: Add water (10 mL) to the reaction mixture and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, followed by recrystallization to obtain the pure product.

Visualizations: Workflows and Pathways

Experimental Workflow for GBB-3CR Synthesis

GBB_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reagents Weigh Starting Materials (3-fluoro-2-aminopyridine, aldehyde, isocyanide) setup Combine Reagents & Catalyst reagents->setup solvent Prepare Anhydrous Solvent solvent->setup imine Imine Formation (Stir at 50°C) setup->imine cyclize Add Isocyanide & Cyclize (Stir at 60°C) imine->cyclize monitor Monitor by TLC/LC-MS cyclize->monitor workup Aqueous Work-up monitor->workup Reaction Complete extract Solvent Extraction workup->extract purify Column Chromatography extract->purify recrystal Recrystallization purify->recrystal product Pure Product recrystal->product

Caption: General experimental workflow for the GBB-3CR synthesis.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Tree start Low Yield of This compound check_sm Starting Material Consumed (TLC/LC-MS)? start->check_sm increase_params Increase Temperature or Reaction Time check_sm->increase_params No check_side_products Major Side Products Observed? check_sm->check_side_products Yes check_catalyst Check Catalyst Activity/ Increase Loading increase_params->check_catalyst optimize_cond Optimize Conditions: - Lower Temperature - Change Solvent - Screen Catalysts check_side_products->optimize_cond Yes purification_issue Product Lost During Work-up/Purification? check_side_products->purification_issue No optimize_purification Optimize Extraction pH & Chromatography Conditions purification_issue->optimize_purification Yes degradation Product Degradation (e.g., on silica)? purification_issue->degradation No deactivate_silica Deactivate Silica Gel (e.g., with triethylamine) degradation->deactivate_silica Yes GABA_Pathway Simplified GABAergic Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron glutamate Glutamate gad GAD Enzyme glutamate->gad gaba_pre GABA gad->gaba_pre vesicle Synaptic Vesicle gaba_pre->vesicle gaba_synapse GABA vesicle->gaba_synapse Release receptor GABA A Receptor (Ion Channel) receptor->cl_ion Channel Opens hyperpolarization Hyperpolarization (Inhibitory Effect) cl_ion->hyperpolarization Influx gaba_synapse->receptor Binds modulator This compound (Allosteric Modulator) modulator->receptor Modulates

References

addressing solubility issues of 8-Fluoroimidazo[1,2-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 8-Fluoroimidazo[1,2-a]pyridine Derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimental work with this important class of compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to support your research and development efforts.

Troubleshooting Guides & FAQs

This section provides answers to common questions and step-by-step guidance for resolving solubility issues with this compound derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows poor solubility in aqueous buffers. What are the likely reasons?

A1: Poor aqueous solubility is a common challenge with many heterocyclic compounds, including this compound derivatives. The primary reasons often relate to the molecule's physicochemical properties:

  • High Lipophilicity: The presence of aromatic rings and the fluorine atom can contribute to a higher logP value, indicating a preference for non-polar environments over aqueous media.[1]

  • Crystal Lattice Energy: Strong intermolecular forces in the solid state (crystal packing) can make it energetically unfavorable for the molecule to dissolve.

  • pH and Ionization: The imidazo[1,2-a]pyridine core contains basic nitrogen atoms. The solubility of such compounds is highly dependent on the pH of the solution. At a pH above their pKa, they will exist predominantly in their neutral, less soluble form.

Q2: I'm observing precipitation when I dilute my DMSO stock solution of an this compound derivative into my aqueous assay buffer. What should I do?

A2: This phenomenon, often called "crashing out," occurs when the compound's solubility limit in the final aqueous buffer is exceeded. Here is a troubleshooting workflow to address this issue:

G Troubleshooting Compound Precipitation A Precipitation Observed B Reduce Final Concentration A->B Is lower concentration acceptable? C Increase Co-solvent (e.g., DMSO) Percentage A->C Is higher co-solvent tolerated by assay? D Modify Buffer pH A->D Is compound ionizable? E Incorporate Solubilizing Excipients A->E Are excipients compatible with assay? B->C No G Precipitation Resolved B->G Yes C->D No C->G Yes D->E No D->G Yes E->G Yes H Precipitation Persists E->H No F Characterize Thermodynamic Solubility H->F

Caption: Workflow for addressing compound precipitation in assays.

Q3: How can I proactively improve the aqueous solubility of my this compound derivatives during the lead optimization phase?

A3: Several medicinal chemistry strategies can be employed to enhance the intrinsic solubility of your compounds:

  • Introduce Polar Functional Groups: Incorporating polar groups such as hydroxyls, amines, amides, or sulfonamides can increase hydrophilicity.

  • Disrupt Planarity and Symmetry: Introducing non-planar or asymmetrical features can disrupt crystal packing and lower the melting point, which often correlates with improved solubility.

  • Modify Lipophilicity: Carefully balance the lipophilicity (logP) to maintain biological activity while improving solubility. Sometimes, reducing the overall size or replacing lipophilic moieties with more polar ones is effective.

  • Introduce Ionizable Centers: For compounds that are not already basic or acidic, introducing an ionizable group can allow for pH-dependent solubility enhancement and salt formation.

Data Presentation: Solubility of Imidazo[1,2-a]pyridine Derivatives

The following table summarizes available thermodynamic solubility data for some imidazo[1,2-a]pyridine derivatives to provide a comparative reference. Note that data for a broader range of 8-fluoro-substituted analogs is still emerging.

Compound IDStructureThermodynamic Solubility (µM at pH 7.4)Reference
Hit A 8-halogeno-3-nitroimidazo[1,2-a]pyridine derivative6.9[2]
Hit B 8-(4-chlorophenylthioether)-3-nitroimidazo[1,2-a]pyridine derivative1.4[2]
Compound 3e 3-nitro-2-((4-(trifluoromethoxy)phenyl)sulfonyl)methyl-8-(4-chlorophenylthio)imidazo[1,2-a]pyridine64.7[2]
Compound 3i 3-nitro-2-((3,3,3-trifluoropropyl)sulfonyl)methyl-8-(4-chlorophenylthio)imidazo[1,2-a]pyridine12.4[2]
Compound 7 6-chloro-3-nitro-8-(pyridin-4-yl)-2-((3,3,3-trifluoropropyl)sulfonyl)methylimidazo[1,2-a]pyridine31.1[2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to solubility assessment.

Protocol 1: Kinetic Solubility Assay using Turbidimetry

This high-throughput method is suitable for early-stage screening of compound libraries.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.08 mM).

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each concentration from the DMSO plate to a 96-well plate containing the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final DMSO concentration of 1-2%.

  • Incubation: Shake the plate for a predetermined time (e.g., 2 hours) at a constant temperature (e.g., 25°C).

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the gold standard.

  • Compound Addition: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, PBS pH 7.4) in a glass vial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid further dissolution or precipitation during this step.

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in the tested solvent at that temperature.

Signaling Pathways and Workflows

GABA-A Receptor Signaling Pathway

Several this compound derivatives have been identified as modulators of the GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system.[3] Understanding this pathway is crucial for elucidating their mechanism of action.

G GABA-A Receptor Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate GABA GABA Glutamate->GABA GAD Vesicle Vesicle GABA->Vesicle Synaptic_Cleft GABA Vesicle->Synaptic_Cleft Action Potential (Ca2+ influx) GABA_A_Receptor GABA-A Receptor (Cl- Channel) Cl_influx Cl- Influx GABA_A_Receptor->Cl_influx Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Inhibition of Action Potential Inhibition of Action Potential Hyperpolarization->Inhibition of Action Potential Synaptic_Cleft->GABA_A_Receptor Binding Reuptake Reuptake (Presynaptic Neuron/Glia) Synaptic_Cleft->Reuptake GAT Modulator This compound Derivative (Modulator) Modulator->GABA_A_Receptor Allosteric Modulation

Caption: Simplified GABA-A receptor signaling pathway.

Experimental Workflow for Solubility Enhancement

The following workflow outlines a systematic approach to improving the solubility of a lead compound.

G Solubility Enhancement Workflow A Poorly Soluble Lead Compound B Physicochemical Characterization (pKa, logP, Crystal Form) A->B C pH Modification B->C Ionizable? D Co-solvent Systems B->D E Salt Formation B->E Ionizable? F Formulation Strategies (Cyclodextrins, Liposomes, etc.) B->F G Chemical Modification B->G Early Stage? C->D Failure H Solubility Goal Achieved C->H Success D->E Failure D->H Success E->F Failure E->H Success F->G Failure F->H Success G->H Success

Caption: A systematic workflow for enhancing compound solubility.

References

troubleshooting low efficacy of 8-Fluoroimidazo[1,2-a]pyridine in functional assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Fluoroimidazo[1,2-a]pyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during functional assays with this compound. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, most notably protein kinases and GABA-A receptors.[1][2][3][4][5] Low or inconsistent efficacy in functional assays can arise from a number of factors, from compound handling to assay design.

Frequently Asked Questions (FAQs)

Q1: My this compound is showing lower than expected potency in my cell-based assay. What are the common causes?

A1: Several factors can contribute to lower-than-expected potency:

  • Poor Solubility: Imidazo[1,2-a]pyridine derivatives can have limited aqueous solubility.[6][7] If the compound precipitates in your culture medium, the effective concentration will be much lower than the nominal concentration. The fluorine atom at position 8 can also alter solubility compared to the parent compound.[8]

  • Compound Instability: The compound may be unstable in your assay conditions (e.g., sensitive to light, pH, or temperature), leading to degradation over the course of the experiment.

  • Incorrect Target: Ensure your assay system (e.g., cell line) expresses the intended biological target. The 8-fluoro-imidazo[1,2-a]pyridine scaffold has been investigated as a ligand for both GABA-A receptors and as a core for various kinase inhibitors.[9][10] The specific target will depend on other substitutions on the core structure, which your specific derivative may lack.

  • Cell Permeability Issues: The compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target.

  • High Protein Binding: The compound may bind extensively to proteins in the culture serum (e.g., FBS), reducing the free concentration available to interact with the target.

Q2: I'm observing significant variability between replicate wells in my functional assay. What could be the reason?

A2: Well-to-well variability often points to issues with compound solubility or dispensing.

  • Precipitation: The most common cause is compound precipitation. Visually inspect your stock solutions and the assay plate wells under a microscope for any signs of precipitate.

  • Inaccurate Pipetting: Ensure accurate and consistent pipetting of the compound, especially when performing serial dilutions. Use calibrated pipettes and pre-wet the tips.

  • Improper Mixing: After adding the compound to the assay wells, ensure thorough but gentle mixing to achieve a homogenous concentration without disturbing the cells.

Q3: How should I prepare my stock solution of this compound to avoid solubility issues?

A3: Start by preparing a high-concentration stock solution in an appropriate organic solvent like 100% DMSO. For working solutions, dilute the stock in your assay buffer or medium. It is critical to ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low (typically <0.5%) and consistent across all wells, including vehicle controls, as it can have independent biological effects. If solubility remains an issue, minor modifications like the addition of a small amount of bovine serum albumin (BSA) to the assay buffer can sometimes help, but this must be validated to ensure it doesn't interfere with the assay.[6]

Q4: Could the 8-fluoro substitution be the source of the low efficacy?

A4: The fluorine atom at position 8 significantly alters the electronic properties of the imidazo[1,2-a]pyridine ring system.[8] This can be beneficial or detrimental depending on the target. It has been shown to act as a bioisosteric replacement for other chemical groups, successfully mimicking their properties in some cases, such as in GABA-A receptor modulators.[10] However, it could also lead to a loss of a critical hydrogen bond or introduce an unfavorable steric or electronic interaction in the binding site of other targets, such as certain kinases, thereby reducing potency.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common issues.

Guide 1: Diagnosing Low Potency/Efficacy

This guide will help you determine if the issue lies with the compound itself or the assay system.

Low_Efficacy_Troubleshooting start Start: Low Efficacy Observed check_solubility 1. Check Compound Solubility - Visually inspect stock & dilutions - Check for precipitate in assay wells start->check_solubility precipitate_found Precipitate Observed? check_solubility->precipitate_found solubility_protocol Action: Re-evaluate Solubilization - Lower final concentration - Test alternative solvents - Use sonication precipitate_found->solubility_protocol Yes no_precipitate No Precipitate precipitate_found->no_precipitate No check_target 2. Confirm Target Presence - Western Blot for protein expression - qPCR for mRNA levels no_precipitate->check_target target_present Target Expressed? check_target->target_present target_absent Action: Select Appropriate Cell Line - Use a validated positive control cell line target_present->target_absent No no_target_issue Target Present target_present->no_target_issue Yes run_control 3. Run Positive Control Compound - Use a known active compound for the target/assay no_target_issue->run_control control_works Control Works? run_control->control_works control_fails Action: Troubleshoot Assay System - Check reagents, cell health, instrument settings control_works->control_fails No assay_ok Control Works control_works->assay_ok Yes final_conclusion Conclusion: Issue likely with the specific 8-fluoro-imidazo[1,2-a]pyridine (e.g., low intrinsic activity, poor permeability) assay_ok->final_conclusion

Caption: Troubleshooting workflow for low compound efficacy.

Guide 2: Addressing Compound Solubility

The imidazo[1,2-a]pyridine class of compounds can exhibit poor aqueous solubility. The following table compares the properties of a fluorinated imidazo[1,2-a]pyridine derivative with its non-fluorinated counterpart, illustrating the impact of substitution on solubility and potency.[8]

CompoundAqueous SolubilityPotency (IC₅₀)Key Feature
This compound-2-carbaldehyde0.8 mg/mL25 nMFluorine enhances electron deficiency
Tetrahydroimidazo[1,2-a]pyridine-2-carbaldehyde2.5 mg/mL120 nMSaturated ring improves solubility, loses potency

Data sourced from a study on related derivatives and is for illustrative purposes.[8]

To improve solubility:

  • Optimize Stock Concentration: Avoid making overly concentrated stock solutions in DMSO that may crash out when diluted into aqueous media.

  • Use a Co-solvent: In some biochemical (cell-free) assays, using a small percentage of a co-solvent like PEG400 or ethanol in the final buffer may be possible, but this must be validated for target compatibility.

  • Sonication: Briefly sonicate your stock solution to help dissolve any microscopic crystals before making serial dilutions.

  • Fresh Dilutions: Always prepare fresh dilutions of the compound for each experiment from a frozen stock solution. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: General Kinase Inhibition Assay (Cell-Free)

This protocol provides a framework for testing the compound against a purified kinase.

Kinase_Assay_Workflow start Start: Prepare Reagents step1 1. Serially dilute This compound in assay buffer with 1% DMSO start->step1 step2 2. Add diluted compound and purified kinase enzyme to 384-well plate step1->step2 step3 3. Incubate for 15-30 min at room temperature step2->step3 step4 4. Initiate reaction by adding ATP and substrate mixture step3->step4 step5 5. Incubate for 60 min at 30°C step4->step5 step6 6. Stop reaction and add detection reagent (e.g., ADP-Glo) step5->step6 step7 7. Read luminescence on a plate reader step6->step7 end End: Analyze Data (IC50 curve) step7->end

Caption: Workflow for a typical cell-free kinase assay.

Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series of this compound in kinase assay buffer, starting from a high concentration (e.g., 100 µM). Ensure the final DMSO concentration is constant in all wells.

  • Reaction Setup: To the wells of a 384-well plate, add 5 µL of diluted compound, followed by 10 µL of purified kinase (e.g., Akt, PDGFR) diluted in assay buffer.[2][11] Include "no enzyme" and "vehicle control" wells.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 20 minutes to allow the compound to bind to the kinase.

  • Reaction Initiation: Add 10 µL of a solution containing the kinase-specific peptide substrate and ATP to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection: Stop the reaction by adding a detection reagent according to the manufacturer's instructions (e.g., Promega's ADP-Glo™ Kinase Assay, which measures ADP production).

  • Data Analysis: Read the signal (e.g., luminescence) on a compatible plate reader. Calculate the percent inhibition for each compound concentration relative to the vehicle control and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Viability Assay (MTT/MTS)

This protocol assesses the effect of the compound on cancer cell proliferation or cytotoxicity. Imidazo[1,2-a]pyridines have been shown to inhibit cancer cell proliferation.[9]

Methodology:

  • Cell Plating: Seed cells (e.g., HeLa or A375 melanoma cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9]

  • Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.

  • Reagent Addition: Add 20 µL of MTS reagent (or 10 µL of MTT solution) to each well and incubate for 1-4 hours.

  • Signal Reading: Read the absorbance at 490 nm (for MTS) or 570 nm (for MTT after solubilizing formazan crystals).

  • Data Analysis: Convert absorbance values to percent viability relative to the vehicle control and plot a dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition).

Signaling Pathway Context

The imidazo[1,2-a]pyridine scaffold is a versatile inhibitor of protein kinases, often targeting the ATP-binding site.[3][12] One of the key pathways implicated is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[9]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) e.g., IGF-1R PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt PIP3 generation & Akt activation mTOR mTORC1 Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivatives Inhibitor->Akt Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

References

Technical Support Center: Molecular Docking of 8-Fluoroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers refining molecular docking parameters for 8-Fluoroimidazo[1,2-a]pyridine and its analogs.

Frequently Asked Questions (FAQs)

Q1: Which software is recommended for docking this compound?

A1: Several molecular docking programs have been successfully used for imidazo[1,2-a]pyridine derivatives and other heterocyclic compounds. Commonly used software includes AutoDock and AutoDock Vina, Molecular Operating Environment (MOE), BUDE, and GOLD.[1] The choice of software often depends on user familiarity, available computational resources, and the specific goals of the study. For beginners, AutoDock Vina is a popular open-source option with extensive documentation.[2][3]

Q2: What force fields are appropriate for docking this compound?

A2: For heterocyclic compounds like this compound, standard force fields such as MMFF94x (available in MOE) and the AutoDock forcefield are commonly employed. It is crucial to ensure proper atom typing and charge assignment for the ligand. For AutoDock, Gasteiger charges are typically calculated.

Q3: How should I prepare the this compound ligand for docking?

A3: Proper ligand preparation is critical for successful docking. The general steps include:

  • Generate a 3D structure: This can be done using software like ChemDraw or Avogadro.

  • Energy Minimization: Minimize the ligand's energy to obtain a low-energy conformation. This can be performed using force fields like MMFF94x or semi-empirical methods.

  • Assign Partial Charges: Calculate and assign partial atomic charges. For AutoDock, this is typically done using the Gasteiger method.

  • Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand to allow for conformational flexibility during docking. AutoDock Tools can automatically detect and set these.

Q4: How do I define the binding site (grid box) for docking?

A4: The binding site is typically defined by a grid box centered on the known active site of the target protein. If the binding site is unknown, it can be predicted using pocket detection algorithms available in software like MOE or PyMOL. For a known target, the grid box should be centered on the co-crystallized ligand or key active site residues. A study on a similar imidazo[1,2-a]pyridine derivative targeting the NF-κB p50 subunit used a grid box of 30 x 30 x 30 Å.[1]

Q5: How do I validate my docking protocol?

A5: Protocol validation is essential to ensure the docking parameters can reliably reproduce experimental results. A common method is to re-dock the co-crystallized ligand into the protein's binding site. A successful validation is generally indicated by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose.[4]

Troubleshooting Guides

Problem 1: My docked poses have high (poor) binding affinity scores.

  • Possible Cause: Incorrect protonation state of the ligand or protein active site residues.

    • Solution: Carefully check the ionization states of both the ligand and the protein's active site residues at physiological pH. Use software like H++ or PROPKA to predict pKa values and ensure correct protonation.

  • Possible Cause: The defined grid box does not encompass the entire binding pocket.

    • Solution: Ensure the grid box is large enough to allow the ligand to move freely within the active site. Visualize the grid box and the active site in a molecular viewer to confirm adequate coverage.

  • Possible Cause: The ligand's initial conformation is in a high-energy state.

    • Solution: Always perform energy minimization of the ligand before docking to ensure it starts from a stable, low-energy conformation.

Problem 2: The docking results are not reproducible.

  • Possible Cause: Stochastic nature of the search algorithm.

    • Solution: Increase the number of docking runs to ensure thorough sampling of the conformational space. For AutoDock, this involves increasing the ga_run parameter. Also, ensure you are using the same random seed for each experiment if you want to reproduce the exact same results.

  • Possible Cause: Insufficient sampling of ligand flexibility.

    • Solution: For AutoDock Vina, increase the exhaustiveness parameter to improve the thoroughness of the search. Be aware that this will also increase the computation time.[5]

Problem 3: The top-ranked pose does not make sense biologically (e.g., key interactions are missing).

  • Possible Cause: The scoring function may not be optimal for your specific protein-ligand system.

    • Solution: Different docking programs use different scoring functions. It can be beneficial to use multiple docking programs and compare the results (consensus docking). Additionally, consider re-scoring the docked poses with a different scoring function.

  • Possible Cause: Protein flexibility is not being considered.

    • Solution: By default, most docking programs treat the protein as rigid. If active site side chains are known to move upon ligand binding, consider using flexible docking protocols where specific residues can move.

Quantitative Data Summary

The following tables summarize binding affinity and inhibitory concentration data for various imidazo[1,2-a]pyridine derivatives against different biological targets.

Table 1: Binding Affinities of Imidazo[1,2-a]pyridine Derivatives

Compound ClassTarget ProteinDocking Score (kcal/mol)Reference
Imidazo[1,2-a]pyridine HybridsHuman LTA4H (3U9W)-11.237 (for HB7)[6]
Imidazo[1,2-a]pyridine DerivativesOxidoreductase (4XO7)-9.207[2]
Imidazo[1,2-a]pyrimidine DerivativesBacillus cereus (3DUW)-5.855[3]

Table 2: IC50 Values of Imidazo[1,2-a]pyridine Derivatives

Compound ClassTarget Cell Line/EnzymeIC50 (µM)Reference
Imidazo[1,2-a]pyridine HybridsA549 (Lung Cancer)50.56 (for HB9)[6]
Imidazo[1,2-a]pyridine HybridsHepG2 (Liver Carcinoma)51.52 (for HB10)[6]
Imidazo[1,2-a]pyridine Derivative (4c)CLK10.7
Imidazo[1,2-a]pyridine Derivative (4c)DYRK1A2.6

Experimental Protocols

Detailed Protocol for Molecular Docking of an Imidazo[1,2-a]pyridine Derivative using AutoDock

This protocol is based on a study of an imidazo[1,2-a]pyridine derivative targeting the NF-κB p50 subunit and can be adapted for this compound.[1]

1. Software and Resources:

  • AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the docking calculation.

  • Protein Data Bank (PDB): To obtain the 3D structure of the target protein (e.g., PDB ID: 1NFK for NF-κB p50).[1]

  • Molecular Graphics Laboratory (MGL) Tools: For visualization.

  • ChemDraw/Avogadro: For generating the 3D structure of this compound.

2. Protein Preparation:

  • Download the PDB file of the target protein.

  • Open the PDB file in ADT.

  • Remove water molecules and any co-crystallized ligands or ions.

  • Add polar hydrogens to the protein.

  • Compute and assign Kollman charges.

  • Set the atom types using AutoDock 4 atom types.

  • Save the prepared protein in PDBQT format.

3. Ligand Preparation:

  • Generate the 3D structure of this compound.

  • Perform energy minimization using a suitable force field (e.g., MM+ in HyperChem).[1]

  • Open the minimized ligand file in ADT.

  • Compute and assign Gasteiger charges.

  • Detect and set the rotatable bonds.

  • Save the prepared ligand in PDBQT format.

4. Grid Box Definition:

  • Load the prepared protein PDBQT file into ADT.

  • Define the grid box to encompass the active site. For the NF-κB p50 subunit, a grid box of 30 x 30 x 30 points was used.[1]

  • Center the grid box on the active site residues. The exact coordinates will depend on the target protein.

5. Docking Execution:

  • Create a configuration file specifying the paths to the protein and ligand PDBQT files and the grid box parameters.

  • Run AutoDock Vina from the command line, providing the configuration file as input. A Lamarckian genetic algorithm is typically used for the search.[1]

  • Set the number of docking runs (e.g., 100) to ensure adequate sampling.[1]

6. Analysis of Results:

  • The results will be generated in a PDBQT file containing the docked poses.

  • Analyze the binding energies and interactions of the top-ranked poses using ADT and a molecular visualization tool like PyMOL.

  • Calculate the RMSD between the top-ranked pose and a known binder if available for validation.

Visualizations

experimental_workflow Molecular Docking Workflow for this compound cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis protein_prep Protein Preparation (Add Hydrogens, Assign Charges) grid_def Define Grid Box (Center on Active Site) protein_prep->grid_def ligand_prep Ligand Preparation (Energy Minimization, Assign Charges) run_docking Run Docking Simulation (e.g., AutoDock Vina) ligand_prep->run_docking grid_def->run_docking analyze_results Analyze Poses and Scores run_docking->analyze_results validation Validation (Re-docking, RMSD < 2.0 Å) analyze_results->validation

Caption: A generalized workflow for molecular docking experiments.

cmet_pathway Simplified c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AKT AKT PI3K->AKT Cell_Response Cell Proliferation, Survival, Migration AKT->Cell_Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response STAT3->Cell_Response

Caption: Key components of the HGF/c-Met signaling cascade.

braf_pathway Simplified B-Raf/MAPK Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK activates RAS RAS RTK->RAS BRaf B-Raf RAS->BRaf recruits & activates MEK MEK1/2 BRaf->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription translocates to nucleus

Caption: The canonical RAS-RAF-MEK-ERK signaling pathway.

gabaa_receptor GABA A Receptor Allosteric Modulation GABA GABA GABA_A_Receptor GABA A Receptor (Chloride Channel) GABA->GABA_A_Receptor binds to active site Modulator This compound (Allosteric Modulator) Modulator->GABA_A_Receptor binds to allosteric site Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx enhances channel opening Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Chloride_Influx->Hyperpolarization

Caption: Mechanism of positive allosteric modulation of the GABA A receptor.

References

overcoming challenges in the scale-up synthesis of 8-Fluoroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 8-Fluoroimidazo[1,2-a]pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the large-scale production of this important heterocyclic compound.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the scale-up synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield in the Condensation Reaction

Q1: We are experiencing a significant drop in yield for the condensation of 2-amino-3-fluoropyridine with an α-haloketone (e.g., bromoacetaldehyde) when moving from a lab scale (grams) to a pilot scale (kilograms). What are the likely causes and how can we mitigate this?

A1: A decrease in yield during scale-up of this condensation reaction can be attributed to several factors:

  • Inefficient Mixing and Mass Transfer: In larger reactors, achieving homogeneous mixing of reactants is more challenging. This can lead to localized "hot spots" or areas of low reactant concentration, resulting in incomplete conversion and the formation of byproducts.

    • Troubleshooting:

      • Optimize Agitation: Evaluate and optimize the stirrer design (e.g., impeller type, size, and speed) to ensure efficient mixing for the specific reactor geometry and batch volume.

      • Baffling: Ensure the reactor is properly baffled to prevent vortex formation and improve top-to-bottom mixing.

      • Controlled Addition: Implement a controlled, subsurface addition of the α-haloketone to the solution of 2-amino-3-fluoropyridine to maintain a low instantaneous concentration and improve reaction homogeneity.

  • Poor Temperature Control: The condensation reaction is often exothermic. Inadequate heat removal on a larger scale can lead to a temperature increase, promoting side reactions such as polymerization of the aldehyde or degradation of the product.

    • Troubleshooting:

      • Jacket Cooling: Utilize a reactor with efficient jacket cooling and a suitable heat transfer fluid.

      • Controlled Addition Rate: Correlate the addition rate of the limiting reagent to the cooling capacity of the reactor to maintain the desired reaction temperature.

      • Solvent Selection: Choose a solvent with a higher boiling point to allow for a wider operating temperature range and better heat dissipation.

  • Side Product Formation: At elevated temperatures or with prolonged reaction times, which can be more prevalent on a larger scale, the formation of undesired isomers or polymeric materials can increase, consuming starting materials and reducing the yield of the desired product.

    • Troubleshooting:

      • Reaction Monitoring: Implement in-process controls (e.g., HPLC, UPLC) to monitor the reaction progress and stop the reaction once the optimal conversion of the starting material is achieved.

      • Base Selection and Stoichiometry: Carefully select the base (e.g., sodium bicarbonate, potassium carbonate) and its stoichiometry. An excess of a strong base can promote side reactions.

Issue 2: Impurities and Purification Challenges

Q2: Our scaled-up batches of this compound are difficult to purify. We observe several persistent impurities that are challenging to remove by standard crystallization. What are these likely impurities and what purification strategies can we employ?

A2: Common impurities in the synthesis of this compound include unreacted starting materials, isomeric byproducts, and products of side reactions.

  • Likely Impurities:

    • Unreacted 2-amino-3-fluoropyridine: Due to its basicity, it can be difficult to separate from the product.

    • Polymeric materials: Arising from the self-condensation of bromoacetaldehyde, especially under basic conditions.

    • Isomeric imidazo[1,2-a]pyridines: If substituted α-haloketones are used, regioisomers can form.

  • Purification Strategies for Scale-Up:

    • Acid/Base Extraction: Utilize the basicity of the product and unreacted aminopyridine. Dissolve the crude material in an organic solvent and wash with a dilute acidic solution to extract the basic components into the aqueous phase. The product can then be re-isolated by basifying the aqueous phase and extracting with an organic solvent.

    • Recrystallization Solvent Screening: A systematic screening of different solvent systems (e.g., ethanol/water, isopropanol, ethyl acetate/heptane) is crucial for identifying optimal conditions for selective crystallization of the desired product, leaving impurities in the mother liquor. Seeding with a pure crystal of this compound can improve crystal size and purity.

    • Slurry Washes: Slurrying the crude product in a solvent in which the product has low solubility but the impurities are soluble can be an effective purification method.

    • Chromatography: While challenging for large quantities, flash chromatography using silica gel or, for more challenging separations, fluorinated stationary phases can be employed. For industrial scale, simulated moving bed (SMB) chromatography may be a viable option.

Issue 3: Safety Concerns with Bromoacetaldehyde

Q3: We are planning to use bromoacetaldehyde, generated from its diethyl acetal, on a large scale. What are the primary safety concerns and how should we handle this reagent?

A3: Bromoacetaldehyde is a hazardous reagent, and its handling on a large scale requires strict safety protocols.

  • Primary Hazards:

    • Toxicity and Lachrymatory Properties: Bromoacetaldehyde is toxic and a strong lachrymator.

    • Instability: It is prone to polymerization, which can be exothermic and lead to a runaway reaction.

  • Safe Handling Procedures:

    • In Situ Generation: It is highly recommended to generate bromoacetaldehyde in situ from its more stable diethyl acetal immediately before use to avoid isolation and storage of the unstable aldehyde.

    • Closed System: The entire process should be conducted in a closed system (e.g., a well-ventilated fume hood or a contained reactor system) to prevent exposure.

    • Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For larger scales, respiratory protection may be necessary.

    • Temperature Control: The generation and subsequent reaction of bromoacetaldehyde should be carried out at a controlled, low temperature to minimize polymerization.

    • Quenching Strategy: Have a well-defined quenching procedure in place to neutralize any unreacted bromoacetaldehyde at the end of the reaction.

Frequently Asked Questions (FAQs)

Q4: What is the most common synthetic route for the scale-up of this compound?

A4: The most common and direct route is the condensation of 2-amino-3-fluoropyridine with an α-halocarbonyl compound, typically bromoacetaldehyde (often generated in situ from bromoacetaldehyde diethyl acetal). This method is a variation of the classic Tschitschibabin reaction.

Q5: Are there alternative, "greener" synthetic methods that are amenable to scale-up?

A5: Yes, several alternative methods are being explored to improve the environmental footprint and safety of imidazo[1,2-a]pyridine synthesis. For scale-up, one-pot reactions in aqueous media or using greener solvents are attractive. For example, copper-catalyzed aerobic oxidative cyclizations can be more environmentally friendly. However, the scalability and economic viability of these newer methods for the specific synthesis of this compound would require thorough process development and optimization.

Q6: How does the fluorine substituent at the 8-position affect the reaction and potential side products?

A6: The electron-withdrawing nature of the fluorine atom at the 3-position of the starting material (2-amino-3-fluoropyridine) decreases the nucleophilicity of the pyridine ring nitrogen. This can make the initial cyclization step slower compared to the non-fluorinated analogue, potentially requiring slightly more forcing reaction conditions (e.g., higher temperature or longer reaction time), which in turn could increase the likelihood of side product formation. However, the fluorine substituent is generally stable under the reaction conditions and is not expected to participate in side reactions.

Q7: What are the key process parameters to monitor during the scale-up of this synthesis?

A7: The critical process parameters to monitor and control are:

  • Temperature: To prevent runaway reactions and minimize byproduct formation.

  • Reactant Addition Rate: To control the reaction exotherm and maintain a safe operating temperature.

  • Mixing Efficiency: To ensure a homogeneous reaction mixture and consistent product quality.

  • Reaction Progress: Through in-process analytical techniques (e.g., HPLC) to determine the reaction endpoint and avoid over-processing.

  • pH: During workup and extraction steps to ensure efficient separation of the product from impurities.

Data Presentation

Table 1: Comparison of Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis

ParameterLab Scale (Typical)Pilot Scale (Recommended)
Reactants 2-amino-3-fluoropyridine, Bromoacetaldehyde diethyl acetal2-amino-3-fluoropyridine, Bromoacetaldehyde diethyl acetal
Solvent Ethanol, MethanolEthanol, Isopropanol, Toluene
Base NaHCO₃, K₂CO₃NaHCO₃, K₂CO₃ (controlled addition)
Temperature Reflux (60-80 °C)40-60 °C (with controlled addition)
Reaction Time 2-12 hoursMonitored by IPC (typically 4-16 hours)
Work-up Evaporation, ExtractionAqueous washes, phase separations
Purification Column Chromatography, RecrystallizationRecrystallization, Slurry washes
Typical Yield 60-80%50-70% (optimized)

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound

Materials:

  • 2-amino-3-fluoropyridine

  • Bromoacetaldehyde diethyl acetal

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (for work-up)

  • Sodium hydroxide (for work-up)

  • Ethyl acetate (for extraction)

Procedure:

  • Reactor Setup: Charge a clean, dry, jacketed glass-lined reactor with 2-amino-3-fluoropyridine and ethanol. Begin agitation.

  • In Situ Generation of Bromoacetaldehyde: In a separate vessel, prepare a solution of bromoacetaldehyde by hydrolyzing bromoacetaldehyde diethyl acetal with aqueous acid.

  • Reaction: Cool the reactor contents to the desired temperature (e.g., 10-15 °C). Slowly add the freshly prepared bromoacetaldehyde solution to the reactor while maintaining the temperature. After the addition is complete, slowly warm the reaction mixture to 40-50 °C and monitor the progress by HPLC.

  • Work-up: Once the reaction is complete, cool the mixture and add water. Adjust the pH to acidic with hydrochloric acid and extract with an organic solvent to remove non-basic impurities. Basify the aqueous layer with sodium hydroxide and extract the product with ethyl acetate.

  • Isolation and Purification: Combine the organic extracts, dry over a drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude material by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).

Visualizations

experimental_workflow cluster_prep Starting Material Preparation cluster_reaction Condensation Reaction cluster_workup Work-up & Isolation cluster_purification Purification start_materials 2-amino-3-fluoropyridine Bromoacetaldehyde diethyl acetal in_situ_generation In situ generation of Bromoacetaldehyde start_materials->in_situ_generation Acidic Hydrolysis condensation Condensation in Reactor (Controlled Temperature & Addition) in_situ_generation->condensation workup Aqueous Work-up (Acid/Base Extraction) condensation->workup 2-amino-3-fluoropyridine 2-amino-3-fluoropyridine 2-amino-3-fluoropyridine->condensation isolation Solvent Evaporation (Crude Product) workup->isolation purification Recrystallization isolation->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the scale-up synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Yield at Scale mixing Inefficient Mixing start->mixing temp_control Poor Temperature Control start->temp_control side_reactions Increased Side Reactions start->side_reactions optimize_agitation Optimize Agitation mixing->optimize_agitation controlled_addition Controlled Reagent Addition mixing->controlled_addition temp_control->controlled_addition jacket_cooling Improve Jacket Cooling temp_control->jacket_cooling side_reactions->temp_control ipc Implement In-Process Controls side_reactions->ipc base_optimization Optimize Base Stoichiometry side_reactions->base_optimization end Improved Yield optimize_agitation->end controlled_addition->end jacket_cooling->end ipc->end base_optimization->end

Caption: Troubleshooting logic for addressing low yield in scale-up synthesis.

improving the regioselectivity of 8-Fluoroimidazo[1,2-a]pyridine functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-fluoroimidazo[1,2-a]pyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving regioselective functionalization of this important scaffold.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for C-H functionalization of this compound?

The imidazo[1,2-a]pyridine scaffold is inherently electron-rich, with the C3 position being the most nucleophilic and sterically accessible site. Therefore, most electrophilic and radical functionalization reactions preferentially occur at C3. The introduction of an electron-withdrawing fluorine atom at the C8 position is expected to decrease the overall electron density of the pyridine ring, but C3 generally remains the most reactive site for many transformations due to the influence of the imidazole ring nitrogen (N1). However, the 8-fluoro substituent can influence the reactivity of other positions, occasionally enabling functionalization at C5 or C7 under specific conditions.

Q2: How does the 8-fluoro substituent affect the reaction rate compared to the non-fluorinated analogue?

The fluorine atom at C8 acts as an electron-withdrawing group through induction, which deactivates the pyridine ring towards electrophilic attack. This can lead to slower reaction rates compared to the parent imidazo[1,2-a]pyridine. Researchers may need to employ more forcing conditions, such as higher temperatures, longer reaction times, or more active catalysts, to achieve comparable yields.

Q3: Is it possible to achieve functionalization at positions other than C3 on the this compound core?

Yes, while C3 is the most common site of reaction, functionalization at other positions is possible, though often more challenging. Halogenation at C5 has been reported, and directing group strategies can be employed to achieve functionalization at specific sites on the pyridine ring. For instance, pre-installing a directing group can facilitate metal-catalyzed C-H activation at a specific position.

Q4: What are the best analytical techniques to confirm the regioselectivity of my functionalized product?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the site of functionalization. 1D ¹H NMR will show characteristic shifts and coupling patterns for the protons on the pyridine and imidazole rings. For example, the disappearance of the C3-H signal (typically a singlet around δ 8.0-8.5 ppm) is a strong indicator of C3 substitution. For unambiguous assignment, 2D NMR techniques such as COSY, HSQC, and HMBC are highly recommended to establish connectivity. Nuclear Overhauser Effect (NOE) experiments can also be invaluable for confirming through-space proximity of substituents and protons on the ring system.

Troubleshooting Guides

Issue 1: Poor or No Conversion

Problem: My C-H functionalization reaction on this compound is showing low yield or no product formation, while the same reaction works well on the non-fluorinated scaffold.

Potential Cause Troubleshooting Steps & Solutions
Deactivation by 8-Fluoro Group The electron-withdrawing nature of fluorine deactivates the ring system. Increase reaction temperature, extend reaction time, or increase the concentration of reagents.
Inadequate Catalyst Activity The chosen catalyst may not be sufficiently active to overcome the deactivation. For metal-catalyzed reactions, screen different ligands or use a more active pre-catalyst. For example, in palladium-catalyzed reactions, moving from Pd(OAc)₂ to a more active catalyst system might be beneficial.
Solvent Mismatch The solvent may not be optimal for the more polar, fluorinated substrate. Screen a range of solvents with varying polarities (e.g., DMF, NMP, dioxane, toluene).
Incorrect Base For reactions requiring a base, the pKa might be critical. Screen a variety of organic and inorganic bases (e.g., K₂CO₃, Cs₂CO₃, KOtBu, DBU). Strong, non-nucleophilic bases are often required.
Issue 2: Lack of Regioselectivity (Mixture of Isomers)

Problem: I am obtaining a mixture of products, typically C3 and C5 functionalization, and I want to improve selectivity for one over the other.

Potential Cause Troubleshooting Steps & Solutions
Reaction Mechanism Ambiguity The reaction may proceed through competing electrophilic and radical pathways, each with different regiochemical preferences. Adding a radical scavenger (like TEMPO) can help determine if a radical mechanism is at play.
Steric Hindrance If your reagent is bulky, it may favor the less-hindered C5 position over C3, especially if C2 is substituted. Consider using a smaller functionalizing reagent if C3 is the desired position.
Directing Effects The 8-fluoro group's electronic influence may be balanced by other substituents. Computational studies of electron density can help predict the most reactive sites and guide reaction design.
Kinetic vs. Thermodynamic Control The product ratio may be temperature-dependent. Try running the reaction at a lower temperature to favor the kinetically preferred product (often C3) or at a higher temperature to favor the thermodynamically more stable product.

Experimental Protocols & Data

Protocol 1: Regioselective C3-Bromination

This protocol is adapted from methods for the halogenation of imidazo[1,2-a]pyridines and is optimized for the 8-fluoro derivative.

Materials:

  • This compound (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Acetonitrile (ACN) as solvent

Procedure:

  • Dissolve this compound in ACN in a round-bottom flask.

  • Add NBS portion-wise to the solution at 0 °C while stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: 3-bromo-8-fluoroimidazo[1,2-a]pyridine as the major product.

Data Summary: Influence of Substituents on C3-Functionalization Yield

The following table summarizes yields for a three-component C3-arylomethylation on various substituted imidazo[1,2-a]pyridine cores, illustrating the electronic effects of substituents.

EntryImidazo[1,2-a]pyridine SubstituentProduct Yield (%)
18-Methyl78
27-Methyl82
36-Chloro65
46-Bromo68
58-Fluoro 70
66-Nitro55

Note: The data indicates that electron-donating groups (e.g., methyl) generally give higher yields, while strong electron-withdrawing groups (e.g., nitro) decrease yields. The 8-fluoro substituent provides a moderate yield, consistent with its electron-withdrawing nature.

Diagrams and Workflows

Logical Flowchart for Troubleshooting Poor Regioselectivity

G start Low Regioselectivity Observed (Mixture of C3/C5 Isomers) q1 Is the reaction known to have a radical component? start->q1 add_scavenger Add Radical Scavenger (e.g., TEMPO) q1->add_scavenger Yes/Unsure ionic_path Ionic Pathway Dominates. Focus on other variables. q1->ionic_path No q2 Does selectivity improve? add_scavenger->q2 radical_path Radical Pathway is Significant. Optimize to suppress it (e.g., change initiator). q2->radical_path Yes q2->ionic_path No change_temp Vary Reaction Temperature (e.g., run at 0°C or -78°C) ionic_path->change_temp q3 Did selectivity improve? change_temp->q3 kinetic_control Kinetic Control Achieved. Use optimized temperature. q3->kinetic_control Yes sterics Consider Steric Hindrance. Change functionalizing reagent. q3->sterics No directing_group Consider a Directing Group Strategy for Unambiguous Selectivity sterics->directing_group

Caption: Troubleshooting workflow for poor regioselectivity.

Diagram of Electron Density Distribution

This diagram illustrates the predicted influence of the 8-fluoro substituent on the electron density of the imidazo[1,2-a]pyridine ring, which governs the regioselectivity of electrophilic attack.

Validation & Comparative

The Ascendance of 8-Fluoroimidazo[1,2-a]pyridine: A Bioisosteric Blueprint for Enhanced Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the strategic replacement of the imidazo[1,2-a]pyrimidine scaffold with its fluorinated bioisostere, 8-fluoroimidazo[1,2-a]pyridine. This guide elucidates the comparative physicochemical properties, metabolic stability, and biological activity, supported by experimental data and detailed protocols.

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. Bioisosterism, the exchange of one functional group for another with similar physicochemical properties, stands as a cornerstone of this endeavor. This guide provides a detailed comparison of two key heterocyclic scaffolds: imidazo[1,2-a]pyrimidine and its bioisosteric counterpart, this compound. The introduction of a fluorine atom at the 8-position of the imidazo[1,2-a]pyridine core offers a nuanced yet impactful alteration, often leading to improved metabolic stability and other desirable drug-like properties without compromising biological activity.

Physicochemical Properties: A Tale of Two Scaffolds

The rationale for utilizing this compound as a bioisostere for imidazo[1,2-a]pyrimidine is rooted in their comparable electronic and steric profiles. The substitution of a nitrogen atom with a carbon-fluorine moiety can subtly modulate key physicochemical parameters that influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

A comparative analysis of analogous compounds featuring these two scaffolds reveals these subtle yet significant differences. The data presented below is derived from a study on allosteric modulators of the GABAA receptor, providing a direct head-to-head comparison.[1]

PropertyImidazo[1,2-a]pyrimidine DerivativeThis compound Derivative
Molecular Weight ( g/mol ) 350.4349.4
Calculated logP 3.13.5
Measured pKa 3.83.2
Aqueous Solubility (µM) <1<1

Data is for specific substituted analogs as reported in the cited literature and may vary for other derivatives.

The introduction of the fluorine atom in the this compound derivative leads to a slight increase in lipophilicity (logP) and a decrease in basicity (pKa) compared to the corresponding imidazo[1,2-a]pyrimidine analog.[1] While the aqueous solubility for these particular derivatives was low in both cases, the modulation of pKa can have significant implications for a compound's behavior in different physiological pH environments, potentially affecting its absorption and distribution.

Metabolic Stability: Circumventing Aldehyde Oxidase Metabolism

A significant liability of the imidazo[1,2-a]pyrimidine scaffold is its susceptibility to metabolism by aldehyde oxidase (AO), an enzyme that plays a crucial role in the metabolism of many nitrogen-containing heterocyclic drugs. The this compound core, by replacing a nitrogen atom at a metabolically vulnerable position with a C-F bond, can mitigate this metabolic pathway, often leading to improved metabolic stability and a longer in vivo half-life.

ScaffoldCompound ExampleIn Vitro Systemt½ (min)
Imidazo[1,2-a]pyrimidineRepresentative DerivativeRat Liver Microsomes<15
This compoundAntitubercular AgentHuman Liver Microsomes83

Data is for specific substituted analogs from different studies and is for illustrative purposes. Direct comparison should be made with caution.

The data suggests that the this compound scaffold can confer significantly greater metabolic stability in liver microsomes. This is a critical advantage in drug design, as it can lead to improved oral bioavailability and a more favorable dosing regimen.

Biological Activity: Maintaining Potency Across Targets

A successful bioisosteric replacement should maintain or even enhance the desired biological activity of the parent molecule. The this compound scaffold has demonstrated its utility in this regard across various target classes, including GABAA receptors and protein kinases.

GABAA Receptor Modulation

In the context of GABAA receptor allosteric modulators, the this compound analog demonstrated comparable in vitro potency to its imidazo[1,2-a]pyrimidine counterpart.[1]

ScaffoldCompoundTargetAssayIC50 (nM)
Imidazo[1,2-a]pyrimidineDerivative 2GABAA Receptor[³H]Flumazenil Binding2.5
This compoundDerivative 3GABAA Receptor[³H]Flumazenil Binding3.1

Data is for specific substituted analogs as reported in the cited literature.[1]

This demonstrates that the bioisosteric switch is well-tolerated and preserves the key interactions required for potent receptor modulation.

Protein Kinase Inhibition

Both imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine scaffolds have been extensively utilized in the development of protein kinase inhibitors. While direct comparative data for an analogous pair targeting the same kinase is limited in the public literature, the following table provides examples of potent inhibitors from both classes against different kinase targets.

ScaffoldCompound ExampleTarget KinaseIC50 (nM)
Imidazo[1,2-a]pyrimidineAurora-A Kinase InhibitorAurora-A15
This compoundc-Met Inhibitorc-Met3.9

Data is for specific substituted analogs from different studies and is for illustrative purposes.

These examples highlight the versatility of both scaffolds in designing potent kinase inhibitors. The choice between the two may therefore be driven by the desire to fine-tune physicochemical properties and, most notably, to mitigate potential aldehyde oxidase metabolism.

Experimental Protocols

To facilitate the direct comparison of these two scaffolds in your own research, detailed protocols for key in vitro assays are provided below.

Metabolic Stability in Human Liver Microsomes

Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance in the presence of human liver microsomes.

Materials:

  • Test compound and positive control (e.g., a compound with known metabolic instability)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with an internal standard for quenching the reaction and for LC-MS/MS analysis

  • 96-well plates, incubator, centrifuge, and LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the test compound or positive control to the phosphate buffer to achieve the desired final concentration (typically 1 µM).

  • Add the HLM to the wells to a final protein concentration of 0.5 mg/mL.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a test compound using the Caco-2 cell monolayer model.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound and control compounds (high and low permeability)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS system for analysis

Procedure:

  • Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of lucifer yellow.

  • Wash the cell monolayers with pre-warmed HBSS.

  • Add the test compound in HBSS to the apical (A) or basolateral (B) side of the monolayer.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver compartment (B for A-to-B transport and A for B-to-A transport).

  • Analyze the concentration of the test compound in the collected samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be used to identify if the compound is a substrate for efflux transporters.

Wnt/β-catenin Signaling Luciferase Reporter Assay

Objective: To determine the effect of a test compound on the Wnt/β-catenin signaling pathway using a luciferase reporter gene assay.

Materials:

  • A cell line that is responsive to Wnt signaling (e.g., HEK293T)

  • A luciferase reporter plasmid containing TCF/LEF response elements (e.g., TOPFlash)

  • A control plasmid with a constitutively active promoter (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • Wnt3a conditioned medium (as a positive control for pathway activation)

  • Test compound

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Co-transfect the cells with the TOPFlash reporter plasmid and the Renilla control plasmid.

  • Plate the transfected cells in a 96-well plate and allow them to adhere.

  • Treat the cells with the test compound at various concentrations. Include untreated controls and positive controls (Wnt3a conditioned medium).

  • Incubate the cells for a sufficient period (e.g., 24 hours) to allow for reporter gene expression.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the dual-luciferase assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

  • Determine the effect of the test compound on Wnt/β-catenin signaling by comparing the normalized luciferase activity in treated cells to that in untreated controls.

Visualizing the Strategy: Workflows and Pathways

To provide a clearer understanding of the experimental and biological contexts, the following diagrams have been generated using the DOT language.

G cluster_workflow Experimental Workflow for Bioisostere Comparison cluster_adme ADME Assays Compound_Synthesis Compound Synthesis (Imidazo[1,2-a]pyrimidine & this compound Analogs) Physicochemical_Properties Physicochemical Profiling (pKa, logP, Solubility) Compound_Synthesis->Physicochemical_Properties In_Vitro_ADME In Vitro ADME Assays Compound_Synthesis->In_Vitro_ADME Biological_Screening Biological Screening (e.g., Kinase Assay) Compound_Synthesis->Biological_Screening Data_Analysis Data Analysis & Comparison Physicochemical_Properties->Data_Analysis In_Vitro_ADME->Data_Analysis Metabolic_Stability Metabolic Stability (HLM) In_Vitro_ADME->Metabolic_Stability Permeability Permeability (Caco-2) In_Vitro_ADME->Permeability Biological_Screening->Data_Analysis

Caption: A streamlined workflow for the comparative evaluation of bioisosteres.

G cluster_wnt Simplified Wnt/β-catenin Signaling Pathway cluster_nucleus Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Dsh->Destruction_Complex Inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylation Proteasome Proteasomal Degradation Beta_Catenin->Proteasome Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Co-activation Nucleus Nucleus Beta_Catenin->Nucleus Translocation Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activation Inhibitor Imidazo[1,2-a]pyridine or Imidazo[1,2-a]pyrimidine Inhibitor Inhibitor->Destruction_Complex Modulation? Inhibitor->Beta_Catenin Modulation?

Caption: Key nodes in the Wnt/β-catenin signaling pathway targeted by inhibitors.

Conclusion

The bioisosteric replacement of imidazo[1,2-a]pyrimidine with this compound represents a subtle yet powerful strategy in drug discovery. This modification can effectively address the metabolic liabilities associated with aldehyde oxidase while maintaining or even improving the desired biological activity and physicochemical properties of a lead compound. The data and protocols presented in this guide provide a framework for researchers to rationally design and evaluate this bioisosteric pair in their own drug discovery programs. By leveraging this approach, the development of safer and more efficacious drug candidates can be significantly advanced.

References

A Comparative Analysis of 8-Fluoroimidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrimidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the physicochemical and biological properties of a potential drug candidate. This guide provides a detailed comparative analysis of two prominent scaffolds: 8-Fluoroimidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine. This objective comparison is supported by experimental data on their synthesis, physicochemical properties, and biological activities, with a focus on providing actionable insights for drug discovery programs.

The imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine ring systems are considered "privileged structures" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] They are known to exhibit a wide range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[3][4][5][6][7] The introduction of a fluorine atom at the 8-position of the imidazo[1,2-a]pyridine scaffold creates a bioisosteric mimic of the imidazo[1,2-a]pyrimidine core, offering a nuanced approach to modulate a compound's properties.[8]

Physicochemical Properties: A Head-to-Head Comparison

A key aspect of drug design is the fine-tuning of a molecule's physicochemical properties to optimize its absorption, distribution, metabolism, and excretion (ADME) profile. The substitution of a nitrogen atom in the pyrimidine ring with a carbon-fluorine group in the pyridine ring leads to subtle but significant changes in these properties.

One study established this compound as a physicochemical mimic of imidazo[1,2-a]pyrimidine.[8] This bioisosteric relationship is crucial for lead optimization, allowing researchers to explore new chemical space while retaining key interactions with a biological target.

PropertyThis compoundImidazo[1,2-a]pyrimidineReference
Molecular Weight ( g/mol ) ~136.13119.12[9]
LogP ~1.81.1[9]
Hydrogen Bond Acceptors 23[9]
Hydrogen Bond Donors 00[9]

Note: The values for this compound are estimated based on the parent structure and may vary with substitution. The values for imidazo[1,2-a]pyrimidine are from PubChem.[9]

Synthesis of the Core Scaffolds

The efficient synthesis of these heterocyclic cores is paramount for generating diverse libraries of compounds for biological screening. Various synthetic methodologies have been developed for both scaffolds.

Synthesis of Imidazo[1,2-a]pyrimidines

A common and versatile method for the synthesis of imidazo[1,2-a]pyrimidines involves the condensation of 2-aminopyrimidine with α-haloketones.[10] More contemporary methods, such as microwave-assisted synthesis and the use of green catalysts like alumina, have been developed to improve yields and reduce reaction times.[10][11]

Synthesis of 8-Fluoroimidazo[1,2-a]pyridines

The synthesis of 8-fluoroimidazo[1,2-a]pyridines can be achieved through multi-step sequences, often starting from a substituted 2-aminopyridine. A novel synthesis for a 3,7-disubstituted-8-fluoroimidazopyridine has been developed, demonstrating the feasibility of accessing this scaffold for medicinal chemistry applications.[8]

Comparative Biological Activities

Both scaffolds have been incorporated into molecules targeting a range of diseases. A direct, quantitative comparison of the parent scaffolds is often unavailable in the literature; however, by examining derivatives, we can infer the potential of each core.

Activity as GABA-A Receptor Modulators

The GABA-A receptor is a key target for anxiolytic and sedative drugs. Imidazo[1,2-a]pyrimidines have been extensively studied as ligands for the benzodiazepine binding site of the GABA-A receptor.[12][13] In a notable comparative study, an this compound derivative was synthesized as a bioisosteric replacement for an imidazo[1,2-a]pyrimidine-based GABA-A receptor modulator. The study demonstrated that the this compound analog retained the desired biological activity, validating its use as a mimic of the imidazo[1,2-a]pyrimidine core in this context.[8]

Anticancer Activity

Derivatives of both scaffolds have shown promising anticancer activity. For instance, certain 3-aminoimidazo[1,2-a]pyridine compounds have demonstrated significant inhibitory activity against various cancer cell lines, including colon (HT-29) and melanoma (B16F10).[14] Similarly, imidazo[1,2-a]pyrimidine derivatives have been investigated as inhibitors of key signaling pathways in cancer, such as the Wnt/β-catenin pathway.[15]

The following workflow illustrates a general process for evaluating the anticancer potential of these compounds.

cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Cell_Viability Cell Viability Assay (e.g., MTT) Characterization->Cell_Viability IC50_Determination IC50 Determination Cell_Viability->IC50_Determination Signaling_Pathway_Analysis Signaling Pathway Analysis IC50_Determination->Signaling_Pathway_Analysis Apoptosis_Assay Apoptosis Assay Signaling_Pathway_Analysis->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Signaling_Pathway_Analysis->Cell_Cycle_Analysis

Caption: General workflow for the synthesis and biological evaluation of novel anticancer compounds.

Anti-inflammatory and Other Activities

Imidazo[1,2-a]pyrimidine derivatives have been reported to possess anti-inflammatory properties.[3] The anti-inflammatory effects of a novel imidazo[1,2-a]pyridine derivative have been shown to be mediated through the STAT3/NF-κB/iNOS/COX-2 signaling pathway.[5]

The following diagram illustrates the modulation of the NF-κB signaling pathway, a key pathway in inflammation.

Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF_κB NF-κB (p65/p50) IKK->NF_κB Leads to release of IκBα->NF_κB Inhibits Nucleus Nucleus NF_κB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Imidazo_Compound Imidazo[1,2-a]pyridine/ -pyrimidine Derivative Imidazo_Compound->IKK Inhibits

Caption: Simplified diagram of the NF-κB signaling pathway and a potential point of inhibition by imidazo-scaffolds.

Experimental Protocols

Detailed experimental procedures are crucial for the replication and extension of research findings. Below are representative protocols for the synthesis and biological evaluation of these compounds, compiled from the literature.

General Procedure for the Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine

This protocol describes a common method for synthesizing the imidazo[1,2-a]pyrimidine core.[3]

Materials:

  • 2-Aminopyrimidine

  • 2-Bromoacetophenone

  • Ethanol

Procedure:

  • A mixture of 2-aminopyrimidine (1 equivalent) and 2-bromoacetophenone (1 equivalent) is refluxed in ethanol.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with cold ethanol and dried to afford the desired 2-phenylimidazo[1,2-a]pyrimidine.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[5]

Materials:

  • Cancer cell lines (e.g., MCF-7, HT-29)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • Following treatment, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours to allow for the formation of formazan crystals.

  • The formazan crystals are dissolved by adding a solubilization buffer.

  • The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Conclusion

Both this compound and imidazo[1,2-a]pyrimidine represent valuable scaffolds for the development of novel therapeutics. The choice between these two cores will depend on the specific therapeutic target and the desired physicochemical and pharmacological properties. The this compound offers a promising bioisosteric alternative to the more traditional imidazo[1,2-a]pyrimidine, providing an avenue for fine-tuning properties such as lipophilicity and metabolic stability while potentially maintaining or enhancing biological activity. The experimental data and protocols provided in this guide serve as a foundational resource for researchers embarking on drug discovery programs centered on these important heterocyclic systems.

References

Comparative Analysis of 8-Fluoroimidazo[1,2-a]pyridine's Mechanism of Action as a GABA-A Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 8-Fluoroimidazo[1,2-a]pyridine and its mechanism of action with other prominent GABA-A receptor modulators. The information is supported by experimental data and detailed protocols to assist in research and development.

Introduction to this compound

This compound is a positive allosteric modulator of the GABA-A receptor. It is a bioisosteric mimic of imidazo[1,2-a]pyrimidine, designed to offer improved physicochemical properties such as metabolic stability.[1][2] The primary mechanism of action for this class of compounds is the enhancement of the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, which is the principal inhibitory neurotransmitter receptor in the central nervous system.[3][4]

Comparison with Alternative GABA-A Receptor Modulators

The GABA-A receptor has multiple binding sites, allowing for modulation by various classes of compounds.[3] Below is a comparison of this compound with other well-established GABA-A receptor modulators.

Table 1: Quantitative Comparison of GABA-A Receptor Modulators

Compound ClassExample Compound(s)Binding SiteIC50 / EC50Key EffectsReference
Imidazo[1,2-a]pyridines This compound Benzodiazepine (BZD) siteIC50 ≈ 0.8 µM (for a derivative)Anxiolytic, Anticonvulsant[1]
Imidazo[1,2-a]pyrimidinesImidazo[1,2-a]pyrimidine analogBenzodiazepine (BZD) siteIC50 ≈ 1.2 µMAnxiolytic, Anticonvulsant[1]
BenzodiazepinesDiazepam, ClobazamBenzodiazepine (BZD) siteEC50 in nM rangeAnxiolytic, Sedative, Anticonvulsant[3][4]
BarbituratesPhenobarbitalBarbiturate siteEC50 in µM rangeSedative, Hypnotic, Anticonvulsant[3][4]
NeurosteroidsGanaxolone, EtiocholanoloneNeurosteroid siteEC50 in nM to µM rangeAnxiolytic, Anticonvulsant[3][5]
AnestheticsPropofol, EtomidateAnesthetic binding sitesEC50 in µM rangeAnesthesia, Sedation[4][5]

Experimental Protocols for Mechanism of Action Validation

The validation of a compound's mechanism of action as a GABA-A receptor modulator typically involves a combination of binding assays and functional assays.

Radioligand Binding Assay

Objective: To determine the binding affinity of the test compound to the GABA-A receptor, often by competing with a known radiolabeled ligand.

Methodology:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat cortex) or cells expressing specific GABA-A receptor subtypes in a suitable buffer (e.g., Tris-HCl).

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the pellets multiple times by resuspension and centrifugation to remove endogenous GABA.

  • Binding Assay:

    • Incubate the prepared membranes with a fixed concentration of a radiolabeled ligand that binds to the target site (e.g., [3H]flunitrazepam for the benzodiazepine site).

    • Add varying concentrations of the test compound (e.g., this compound).

    • Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

Electrophysiological Recording (Two-Electrode Voltage Clamp)

Objective: To functionally characterize the effect of the test compound on GABA-A receptor-mediated currents.[6]

Methodology:

  • Cell Preparation:

    • Use Xenopus oocytes or mammalian cell lines (e.g., HEK293) expressing the desired GABA-A receptor subunits.[7][8]

  • Recording Setup:

    • Place the cell in a recording chamber and perfuse with a saline solution.

    • Impale the cell with two microelectrodes, one for voltage clamping and one for current recording.

  • GABA Application:

    • Apply a submaximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline inward chloride current.

  • Compound Application:

    • Co-apply the test compound with GABA and observe the modulation of the GABA-evoked current. Positive allosteric modulators will potentiate the current.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.

    • Construct a concentration-response curve by plotting the potentiation of the GABA current against the concentration of the test compound to determine the EC50 value.

Visualizations

Signaling Pathway of GABA-A Receptor Modulation

GABA_A_Modulation cluster_neuron Postsynaptic Neuron cluster_effects Cellular Effects cluster_channel_opening Channel Opening GABA_A_Receptor GABA-A Receptor Chloride_Channel Cl- Channel (Closed) GABA_A_Receptor->Chloride_Channel Gating Chloride_Channel_Open Cl- Channel (Open) GABA_A_Receptor->Chloride_Channel_Open Conformational Change Hyperpolarization Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site Modulator This compound (Positive Allosteric Modulator) Modulator->GABA_A_Receptor Binds to allosteric site Chloride_Influx Cl- Influx Chloride_Channel_Open->Chloride_Influx Chloride_Influx->Hyperpolarization

Caption: GABA-A receptor activation and positive allosteric modulation.

Experimental Workflow for Validating a GABA-A Modulator

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_binding Binding Affinity Assays cluster_functional Functional Assays cluster_invivo In Vivo Studies (Optional) cluster_conclusion Conclusion Synthesis Synthesize 8-Fluoroimidazo [1,2-a]pyridine Purification Purify Compound Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Binding_Assay Radioligand Binding Assay Characterization->Binding_Assay Electrophysiology Electrophysiology (Voltage Clamp) Characterization->Electrophysiology Determine_IC50 Determine IC50 Value Binding_Assay->Determine_IC50 Conclusion Validate Mechanism of Action Determine_IC50->Conclusion Determine_EC50 Determine EC50 & Efficacy Electrophysiology->Determine_EC50 Animal_Models Animal Models of Anxiety/Epilepsy Determine_EC50->Animal_Models Behavioral_Tests Behavioral Assessment Animal_Models->Behavioral_Tests Behavioral_Tests->Conclusion

References

Cross-Validation of In Silico and In Vitro Results for 8-Fluoroimidazo[1,2-a]pyridine as a Bioisostere for Imidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

In the pursuit of novel therapeutics, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. One powerful approach is bioisosteric replacement, where a functional group is substituted with another that retains similar physicochemical and biological properties. This guide provides a comparative analysis of 8-Fluoroimidazo[1,2-a]pyridine and its parent scaffold, imidazo[1,2-a]pyrimidine, with a focus on their roles as modulators of the GABA A receptor. The comparison is supported by a cross-validation of computational (in silico) predictions and experimental (in vitro) data, highlighting the utility of this compound as a validated bioisostere.

Data Presentation: In Silico vs. In Vitro Correlation

The successful bioisosteric replacement of the nitrogen atom at the 8-position of imidazo[1,2-a]pyrimidine with a carbon-fluorine group in this compound was established through both computational modeling and laboratory experiments.[1] The following tables summarize the key comparative data that validates this relationship.

Table 1: Comparative Physicochemical Properties (In Silico)

Computational methods are invaluable for predicting the physicochemical properties that govern a molecule's pharmacokinetic and pharmacodynamic behavior. Here, we compare the calculated electrostatic potential and lipophilicity of the two core scaffolds.

PropertyImidazo[1,2-a]pyrimidineThis compoundRationale for Comparison
Calculated Electrostatic Potential (ESP) Similar negative potential near N8Similar negative potential near the fluorine-bound C8The electrostatic potential is crucial for molecular recognition and interaction with the target protein. A comparable ESP map suggests that the fluorine atom successfully mimics the electronegativity of the nitrogen atom.
Calculated Lipophilicity (e.g., logP) LowerHigherLipophilicity affects solubility, membrane permeability, and metabolic stability. The introduction of fluorine is known to increase lipophilicity, which can influence the overall drug-like properties of a molecule.
Table 2: Comparative Biological Activity (In Vitro)

In vitro assays provide experimental validation of the in silico predictions. The following data is from studies on derivatives of the core scaffolds, demonstrating the successful application of the bioisosteric replacement in maintaining biological activity at the GABA A receptor.

Assay TypeImidazo[1,2-a]pyrimidine DerivativeThis compound DerivativeKey Finding
GABA A Receptor Binding Assay (IC50) Potent (nM range)Potent (nM range)The 8-fluoro derivative maintains a high binding affinity for the GABA A receptor, indicating that the fluorine substitution is well-tolerated at the binding site.[1]
Functional Assay (e.g., Electrophysiology) Positive Allosteric ModulatorPositive Allosteric ModulatorBoth classes of compounds demonstrate the ability to potentiate the effect of GABA, confirming that the bioisosteric replacement preserves the mechanism of action.

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the validation of research findings. Below are representative protocols for the in silico and in vitro techniques discussed in this guide.

In Silico Methodology

1. Calculation of Electrostatic Potential and Lipophilicity:

  • Software: Quantum mechanics software such as Gaussian or Spartan.

  • Method:

    • The 3D structures of this compound and imidazo[1,2-a]pyrimidine are generated and their geometries are optimized using an appropriate level of theory (e.g., B3LYP/6-31G*).

    • The electrostatic potential is calculated and mapped onto the electron density surface of the optimized structures. This visual representation highlights regions of positive and negative potential.

    • Lipophilicity (logP) is calculated using established algorithms, often available within the same software package or through dedicated QSAR tools.

2. Molecular Docking at the GABA A Receptor:

  • Software: AutoDock, Glide, or similar molecular docking programs.

  • Receptor Preparation:

    • A high-resolution crystal structure of the GABA A receptor (e.g., from the Protein Data Bank) is selected.

    • The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

  • Ligand Preparation:

    • The 3D structures of the ligands are generated and their energy is minimized.

  • Docking Simulation:

    • A docking grid is defined around the benzodiazepine binding site of the GABA A receptor.

    • The ligands are docked into the defined binding site using a chosen docking algorithm.

    • The resulting poses are scored based on their predicted binding affinity, and the interactions with key amino acid residues are analyzed.

In Vitro Methodology

1. Radioligand Binding Assay:

  • Objective: To determine the binding affinity (Ki or IC50) of the test compounds for the GABA A receptor.

  • Materials:

    • Membrane preparations from cells expressing the desired GABA A receptor subtype.

    • A radiolabeled ligand that binds to the benzodiazepine site (e.g., [3H]flumazenil).

    • Test compounds (this compound and imidazo[1,2-a]pyrimidine derivatives).

    • Assay buffer and scintillation fluid.

  • Procedure:

    • The membrane preparation is incubated with the radioligand and varying concentrations of the test compound.

    • After reaching equilibrium, the bound and free radioligand are separated by filtration.

    • The amount of bound radioactivity is quantified using a scintillation counter.

    • The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50), which can then be used to calculate the binding affinity (Ki).

2. Electrophysiology Assay (e.g., Two-Electrode Voltage Clamp):

  • Objective: To assess the functional activity of the test compounds as modulators of the GABA A receptor.

  • System: Oocytes or mammalian cells expressing the GABA A receptor.

  • Procedure:

    • The cell is voltage-clamped at a holding potential (e.g., -60 mV).

    • A low concentration of GABA is applied to elicit a baseline current.

    • The test compound is then co-applied with GABA.

    • An increase in the current in the presence of the test compound indicates positive allosteric modulation. The potentiation can be quantified and compared between compounds.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow and the relevant biological pathway.

experimental_workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Validation cluster_comparison Cross-Validation mol_modeling Molecular Modeling (3D Structure Generation) physchem Physicochemical Property Calculation (ESP, logP) mol_modeling->physchem docking Molecular Docking (GABA A Receptor) mol_modeling->docking comparison Comparison of In Silico and In Vitro Data physchem->comparison Predicted Properties docking->comparison Predicted Affinity synthesis Chemical Synthesis of Target Compounds binding_assay Radioligand Binding Assay synthesis->binding_assay functional_assay Electrophysiology Assay synthesis->functional_assay binding_assay->comparison Measured Affinity functional_assay->comparison Measured Activity gaba_signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron glutamate Glutamate gad GAD glutamate->gad Converts gaba GABA gad->gaba Synthesizes vesicle Synaptic Vesicle gaba->vesicle Packaged into gaba_a_receptor GABA A Receptor (Ligand-gated Cl- channel) vesicle->gaba_a_receptor GABA Release and Binding cl_influx Chloride Ion (Cl-) Influx gaba_a_receptor->cl_influx Opens hyperpolarization Hyperpolarization (Inhibitory Effect) cl_influx->hyperpolarization Leads to modulator This compound (Positive Allosteric Modulator) modulator->gaba_a_receptor Enhances GABA Effect

References

The Impact of Fluorination on the Anticancer Potency of Imidazo[1,2-a]pyridines: A Comparative SAR Study

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of fluorinated versus non-fluorinated imidazo[1,2-a]pyridine derivatives reveals that the strategic incorporation of fluorine atoms can significantly modulate their anticancer activity. This guide provides a comparative overview of their performance, supported by experimental data, to inform researchers and drug development professionals in the field of oncology.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[1][2] A common strategy to enhance the pharmacological properties of lead compounds is the introduction of fluorine atoms. This modification can influence various parameters such as metabolic stability, membrane permeability, and binding affinity to target proteins. This guide focuses on the comparative structure-activity relationship (SAR) of fluorinated and non-fluorinated imidazo[1,2-a]pyridines, with a particular emphasis on their activity as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer cell proliferation and survival.[3][4][5]

Comparative Anticancer Activity: A Quantitative Overview

The following table summarizes the in vitro anticancer activity of selected fluorinated and non-fluorinated imidazo[1,2-a]pyridine derivatives against various cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ID Structure Fluorination Cancer Cell Line IC50 (µM) Reference
1a 2-(4-methoxyphenyl)-imidazo[1,2-a]pyridineNon-fluorinatedA375 (Melanoma)>100[6]
1b 2-(4-fluorophenyl)-imidazo[1,2-a]pyridineFluorinatedA375 (Melanoma)5.8[6]
2a 3-amino-2-(p-tolyl)imidazo[1,2-a]pyridineNon-fluorinatedB16F10 (Melanoma)>100[7]
2b 3-amino-2-(4-fluorophenyl)imidazo[1,2-a]pyridineFluorinatedB16F10 (Melanoma)45.3[7]
3a Compound 18 (R=H)Non-fluorinatedMCF-7 (Breast)14.81[7]
3b Compound 18 (R=p-F)FluorinatedMCF-7 (Breast)9.60[8]
4a 2,4-dichloro-N-(...)-benzenesulfonamideNon-fluorinatedHCT-116 (Colon)>1000[4]
4b 2,4-difluoro-N-(...)-benzenesulfonamideFluorinatedHCT-116 (Colon)10[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the studies of imidazo[1,2-a]pyridine derivatives are provided below.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]

  • Cell Plating: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (both fluorinated and non-fluorinated imidazo[1,2-a]pyridines) and incubated for a further 48 to 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.

Western Blot Analysis

Western blotting is employed to detect and quantify specific proteins in a cell lysate, providing insights into the mechanism of action of the compounds.[9]

  • Protein Extraction: Cancer cells are treated with the test compounds for a specified period, after which the cells are lysed to extract total proteins.

  • Protein Quantification: The concentration of the extracted proteins is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p53, p21).[3]

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on X-ray film or with a digital imaging system. The band intensities are quantified to determine the relative protein expression levels.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the PI3K/Akt/mTOR signaling pathway commonly targeted by imidazo[1,2-a]pyridines and a typical experimental workflow for assessing their anticancer activity.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->PI3K Inhibition Imidazopyridine->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazo[1,2-a]pyridines.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add Imidazo[1,2-a]pyridine Derivatives Incubate_24h->Add_Compounds Incubate_48_72h Incubate 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A typical experimental workflow for determining the IC50 values of test compounds using the MTT assay.

Conclusion

The comparative analysis of fluorinated and non-fluorinated imidazo[1,2-a]pyridines demonstrates that fluorination is a viable strategy for enhancing the anticancer potency of this class of compounds. The presented data suggests that the position and number of fluorine substitutions can have a profound impact on their biological activity. Further investigation into the SAR of fluorinated imidazo[1,2-a]pyridines is warranted to develop more potent and selective anticancer agents. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this field.

References

assessing the selectivity of 8-Fluoroimidazo[1,2-a]pyridine for GABA A receptor subtypes

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the subtype selectivity profiles of prominent GABAA receptor modulators, highlighting the publicly available data for Zolpidem, Zaleplon, and Eszopiclone, and noting the absence of such detailed characterization for 8-Fluoroimidazo[1,2-a]pyridine.

The GABA-A receptor is a crucial target for therapeutic agents aimed at treating a variety of neurological and psychiatric disorders. These receptors are pentameric ligand-gated ion channels composed of different subunit combinations, leading to a wide range of receptor subtypes with distinct pharmacological properties. The development of subtype-selective ligands is a key goal in modern pharmacology to achieve more targeted therapeutic effects with fewer side effects.

Comparative Selectivity Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of Zolpidem, Zaleplon, and Eszopiclone for various GABA-A receptor subtypes. This data is essential for understanding their pharmacological profiles and for comparing their relative selectivities.

Table 1: Binding Affinity (Ki, nM) of Selected Compounds for GABAA Receptor Subtypes

Compoundα1β2γ2α2β1γ2α3β1γ2α5β3γ2Reference
Zolpidem20400400≥5000[2]

Note: Comprehensive Ki data for Zaleplon and Eszopiclone across multiple subtypes was not available in the searched literature.

Table 2: Functional Potency (EC50) and Efficacy of Selected Compounds at α1β2γ1, α1β2γ2, and α1β2γ3 GABAA Receptors

CompoundReceptor SubtypeLog(EC50) ± SD (M)Efficacy (% of GABA response)Reference
Zolpidem α1β2γ1No significant effect below 10 µM<20%[3]
α1β2γ2-7.2 ± 0.2125%[3]
α1β2γ3Potentiation only at high concentrations-[3]
Zaleplon α1β2γ1-125% at 10 µM[3]
α1β2γ2-6.4 ± 0.1250%[3]
α1β2γ3-7.1 ± 0.1250%[3]
Eszopiclone α1β2γ1No significant effect below 10 µM-[3]
α1β2γ2-7.1 ± 0.1225%[3]
α1β2γ3-7.1 ± 0.1175%[3]

Zolpidem exhibits a pronounced selectivity for the α1 subunit-containing GABA-A receptors, which is believed to mediate its sedative-hypnotic effects.[2][4] In contrast, Zaleplon and Eszopiclone show a broader spectrum of activity, with Zaleplon demonstrating higher potency for γ3-containing receptors compared to γ2-containing ones.[3][5]

Experimental Protocols

The determination of subtype selectivity relies on two primary experimental approaches: radioligand binding assays and electrophysiological recordings.

1. Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype. The protocol generally involves the following steps:

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat brain) or cells expressing the specific GABA-A receptor subtype in a suitable buffer (e.g., 0.32 M sucrose).

    • Perform differential centrifugation to isolate the membrane fraction containing the receptors.

    • Wash the membrane pellet multiple times to remove endogenous substances.

    • Resuspend the final pellet in the binding buffer and store at -70°C.

  • Binding Assay:

    • Thaw the prepared membranes and resuspend them in the binding buffer.

    • In a multi-well plate, add the membrane preparation, a radiolabeled ligand that binds to the site of interest (e.g., [3H]muscimol for the GABA site or [3H]flumazenil for the benzodiazepine site), and varying concentrations of the unlabeled test compound.

    • To determine non-specific binding, a high concentration of a known unlabeled ligand is used in a parallel set of wells.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Data Analysis:

    • Quantify the radioactivity on the filters using liquid scintillation counting.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

2. Electrophysiological Recordings

These techniques measure the functional effect of a compound on the activity of the GABA-A receptor ion channel, providing information on its potency (EC50 or IC50) and efficacy. The two-electrode voltage-clamp (TEVC) method using Xenopus laevis oocytes is a common approach.

  • Oocyte Preparation and Injection:

    • Harvest oocytes from a female Xenopus laevis frog.

    • Inject the oocytes with cRNAs encoding the specific subunits of the desired GABA-A receptor subtype.

    • Incubate the oocytes for several days to allow for receptor expression.

  • Two-Electrode Voltage-Clamp (TEVC) Recording:

    • Place an oocyte in a recording chamber continuously perfused with a recording solution.

    • Impale the oocyte with two microelectrodes, one for voltage clamping and the other for current recording.

    • Apply a holding potential (e.g., -80 mV) to the oocyte.

    • Apply GABA at a concentration that elicits a submaximal response (e.g., EC10) to establish a baseline current.

    • Co-apply the test compound at various concentrations with the same concentration of GABA.

    • Record the changes in the chloride current in response to the test compound.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.

    • Express the modulatory effect as a percentage of the baseline GABA response.

    • Plot the percentage potentiation or inhibition against the log concentration of the test compound.

    • Fit the data to a concentration-response curve (e.g., the Hill equation) to determine the EC50 or IC50 value and the maximum efficacy.

Visualizing Experimental Workflows

The following diagrams illustrate the key experimental workflows for assessing GABA-A receptor subtype selectivity.

GABAA_Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue/Cells with GABAA Receptors Homogenization Homogenization Tissue->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Washing Washing Centrifugation->Washing Membranes Isolated Membranes Washing->Membranes Assay_Setup Assay Setup: Membranes + Radioligand + Test Compound Membranes->Assay_Setup Incubation Incubation Assay_Setup->Incubation Filtration Rapid Filtration Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Data_Processing Calculate Specific Binding Quantification->Data_Processing Curve_Fitting Generate Competition Curve Data_Processing->Curve_Fitting IC50_Determination Determine IC50 Curve_Fitting->IC50_Determination Ki_Calculation Calculate Ki IC50_Determination->Ki_Calculation

Caption: Workflow for a radioligand binding assay to determine Ki values.

Electrophysiology_Workflow cluster_prep Oocyte Preparation cluster_recording TEVC Recording cluster_analysis Data Analysis Oocyte_Harvest Harvest Xenopus Oocytes cRNA_Injection Inject GABAA Subunit cRNAs Oocyte_Harvest->cRNA_Injection Incubation Incubate for Receptor Expression cRNA_Injection->Incubation Voltage_Clamp Two-Electrode Voltage Clamp Incubation->Voltage_Clamp Baseline Apply GABA (EC10) for Baseline Current Voltage_Clamp->Baseline Compound_Application Co-apply Test Compound with GABA Baseline->Compound_Application Current_Recording Record Chloride Current Compound_Application->Current_Recording Measure_Amplitude Measure Current Amplitude Current_Recording->Measure_Amplitude Calculate_Modulation Calculate % Potentiation/ Inhibition Measure_Amplitude->Calculate_Modulation Dose_Response Generate Dose-Response Curve Calculate_Modulation->Dose_Response EC50_Efficacy Determine EC50 and Efficacy Dose_Response->EC50_Efficacy

Caption: Workflow for electrophysiological recording to determine EC50 and efficacy.

GABAA Receptor Signaling Pathway

The canonical signaling pathway for GABA-A receptors involves the binding of GABA, which leads to the opening of a chloride ion channel and subsequent neuronal inhibition. Allosteric modulators, such as the compounds discussed, bind to a site distinct from the GABA binding site and can enhance or inhibit the receptor's function.

GABAA_Signaling GABA GABA GABAA_Receptor GABAA Receptor GABA->GABAA_Receptor binds to orthosteric site Chloride_Channel_Open Chloride Channel (Open) GABA->Chloride_Channel_Open causes opening Modulator Allosteric Modulator (e.g., this compound) Modulator->GABAA_Receptor binds to allosteric site Modulator->Chloride_Channel_Open causes opening Chloride_Channel Chloride Channel (Closed) Chloride_Influx Cl- Influx Chloride_Channel_Open->Chloride_Influx Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition

Caption: Simplified GABAA receptor signaling pathway with allosteric modulation.

References

Evaluating the Off-Target Effects of 8-Fluoroimidazo[1,2-a]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the off-target effects of 8-Fluoroimidazo[1,2-a]pyridine, a compound of interest in neuroscience research, particularly as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in designing gamma-aminobutyric acid type A (GABA-A) receptor modulators.[1] Due to the limited publicly available, comprehensive off-target screening data for this compound, this guide draws comparisons with structurally and functionally related imidazopyridine-based GABA-A receptor modulators, namely zolpidem and alpidem, as well as other notable modulators like TPA-023 and GL-II-73.

The objective is to provide a framework for assessing the potential for off-target interactions, which is a critical step in early-stage drug discovery to mitigate the risk of adverse effects. This guide summarizes available on-target binding affinity data, outlines detailed experimental protocols for key safety pharmacology assays, and presents visual workflows to aid in the design and interpretation of such studies.

Comparative Analysis of Receptor Binding Affinity

The on-target potency and selectivity of a compound are crucial indicators of its potential therapeutic window. The following table summarizes the reported binding affinities (Ki) of several imidazopyridine and alternative GABA-A receptor modulators for different α subunits of the GABA-A receptor. A lower Ki value indicates a higher binding affinity.

CompoundGABA-A Receptor Subtype α1 (Ki, nM)GABA-A Receptor Subtype α2 (Ki, nM)GABA-A Receptor Subtype α3 (Ki, nM)GABA-A Receptor Subtype α5 (Ki, nM)Primary Therapeutic Use
This compound derivative Data not publicly availableData not publicly availableData not publicly availableData not publicly availableResearch Compound
Zolpidem High Affinity (~27)Lower Affinity (~160)Lower Affinity (~380)No Appreciable Affinity (>10,000)Hypnotic
Alpidem High Affinity (1-28)Potent ModulatorPotent ModulatorNo Appreciable AffinityAnxiolytic (withdrawn)
TPA-023 Weak Partial AgonistWeak Partial AgonistWeak Partial AgonistInverse AgonistAnxiolytic (investigational)
GL-II-73 Weaker ModulationWeaker ModulationWeaker ModulationPreferential Positive Allosteric ModulatorPro-cognitive (investigational)

Note: Data for Zolpidem and Alpidem are compiled from various sources.[2][3] TPA-023 and GL-II-73 data are based on their characterization as subtype-selective modulators.

Experimental Protocols for Off-Target Effect Evaluation

To comprehensively evaluate the off-target profile of this compound and its alternatives, a standardized panel of in vitro safety pharmacology assays is essential. Below are detailed methodologies for key experiments.

Radioligand Receptor Binding Assay for Off-Target Assessment

This assay is used to determine if a test compound binds to a wide range of receptors, ion channels, and transporters, which could predict potential off-target effects. Commercial services like Eurofins' SafetyScreen44 panel provide a standardized set of targets for such screening.

Objective: To identify potential off-target binding of the test compound to a panel of known biological targets.

Materials:

  • Test compound (e.g., this compound)

  • A panel of cell membrane preparations expressing the target receptors (e.g., SafetyScreen44 panel)

  • Specific radioligands for each target receptor

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates (e.g., GF/C filters)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to achieve the desired final assay concentrations.

  • Reaction Mixture Preparation: In each well of a 96-well plate, combine the cell membrane preparation, the specific radioligand at a concentration close to its Kd, and the test compound at various concentrations. Include control wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: After drying the filter plates, add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

In Vitro Kinase Inhibition Assay

This assay evaluates the potential of a compound to inhibit the activity of a broad panel of protein kinases, a common source of off-target effects.

Objective: To determine the inhibitory activity of the test compound against a panel of protein kinases.

Materials:

  • Test compound

  • A panel of purified recombinant kinases (e.g., Reaction Biology's KinomeScan)

  • Specific peptide substrates for each kinase

  • ATP (adenosine triphosphate)

  • Kinase reaction buffer

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the appropriate assay buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, the test compound at various concentrations, and the specific peptide substrate.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This is typically a two-step process involving a reagent to deplete unused ATP and then a second reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition of kinase activity for each concentration of the test compound and determine the IC50 value.

hERG Potassium Channel Patch-Clamp Assay

This assay is a critical safety assessment to evaluate the potential of a compound to block the hERG potassium channel, which can lead to QT interval prolongation and cardiac arrhythmias.

Objective: To determine the inhibitory effect of the test compound on the hERG potassium channel current.

Materials:

  • Test compound

  • A stable cell line expressing the hERG channel (e.g., HEK293 cells)

  • Patch-clamp electrophysiology setup (manual or automated)

  • Intracellular and extracellular recording solutions

  • Data acquisition and analysis software

Procedure:

  • Cell Culture: Culture the hERG-expressing cells under standard conditions.

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp recording from a single cell.

    • Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarization step to activate the channels, followed by a repolarization step to measure the tail current.

  • Compound Application:

    • Record baseline hERG currents in the absence of the test compound.

    • Perfuse the cell with increasing concentrations of the test compound, allowing the effect to stabilize at each concentration.

    • Include a positive control (a known hERG blocker like E-4031) to validate the assay.

  • Data Acquisition: Record the hERG current at each concentration of the test compound.

  • Data Analysis:

    • Measure the amplitude of the hERG tail current.

    • Calculate the percentage of current inhibition at each concentration.

    • Generate a concentration-response curve and determine the IC50 value for hERG channel block.

Visualizing Key Processes and Relationships

To further clarify the concepts discussed, the following diagrams illustrate the GABA-A receptor signaling pathway, a typical workflow for off-target screening, and the logical framework for evaluating off-target effects.

GABA_A_Receptor_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA_A_Receptor Binds Cl_ion Cl- GABA_A_Receptor->Cl_ion Channel Opens Hyperpolarization Hyperpolarization (Inhibition of Neuron) Cl_ion->Hyperpolarization Influx leads to Modulator_Site Allosteric Modulator Site Modulator_Site->GABA_A_Receptor Enhances GABA effect Imidazopyridine This compound (or Alternative) Imidazopyridine->Modulator_Site Binds to

Caption: GABA-A Receptor Signaling Pathway.

Off_Target_Screening_Workflow Start Test Compound (e.g., this compound) Primary_Screening Broad Off-Target Screening (e.g., Eurofins SafetyScreen44) Start->Primary_Screening Kinase_Screening Kinase Panel Screening (e.g., Reaction Biology KinomeScan) Start->Kinase_Screening hERG_Assay hERG Channel Assay (Patch Clamp) Start->hERG_Assay Data_Analysis Data Analysis (IC50 Determination) Primary_Screening->Data_Analysis Kinase_Screening->Data_Analysis hERG_Assay->Data_Analysis Hit_Identification Hit Identification (% Inhibition > Threshold) Data_Analysis->Hit_Identification Follow_Up Secondary Assays & Structure-Activity Relationship (SAR) Studies Hit_Identification->Follow_Up Hits Risk_Assessment Risk Assessment & Decision Making Hit_Identification->Risk_Assessment No Significant Hits Follow_Up->Risk_Assessment

Caption: Experimental Workflow for Off-Target Screening.

Off_Target_Evaluation_Logic Compound Test Compound On_Target On-Target Activity (GABA-A Receptor Modulation) Compound->On_Target Off_Target Off-Target Interactions (Kinases, Other Receptors, Ion Channels) Compound->Off_Target Desired_Effect Desired Therapeutic Effect (e.g., Anxiolysis) On_Target->Desired_Effect Selectivity Selectivity Ratio (Off-Target IC50 / On-Target Ki) On_Target->Selectivity Adverse_Effects Potential Adverse Effects Off_Target->Adverse_Effects Off_Target->Selectivity Favorable Favorable Profile Selectivity->Favorable High Unfavorable Unfavorable Profile Selectivity->Unfavorable Low

Caption: Logical Relationship for Evaluating Off-Target Effects.

References

benchmarking the pharmacokinetic properties of 8-Fluoroimidazo[1,2-a]pyridine against known drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Pharmacokinetic Properties of Imidazo[1,2-a]pyridine-Based Drugs

An Insight into the 8-Fluoroimidazo[1,2-a]pyridine Scaffold and its Analogs

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous therapeutic agents. This guide provides a comparative analysis of the pharmacokinetic profiles of established drugs based on this scaffold, namely Zolpidem and Alpidem. While a third analogue, Saripidem, is structurally related, comprehensive pharmacokinetic data for it is not publicly available.

This comparison serves as a benchmark for researchers and drug development professionals working with novel derivatives, such as the promising this compound. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these established drugs can offer valuable insights into the potential pharmacokinetic behavior of new chemical entities sharing this core structure.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for Zolpidem and Alpidem, offering a side-by-side comparison for easy reference.

Pharmacokinetic ParameterZolpidemAlpidemSaripidem
Bioavailability (F%) ~70%32-35% (estimated)Data not available
Time to Peak (Tmax) 1.6 - 2.0 hours1.0 - 2.5 hoursData not available
Peak Plasma Conc. (Cmax) 192 - 324 µg/L (20mg dose)Not specifiedData not available
Plasma Protein Binding ~92%~99.4%Data not available
Elimination Half-life (t1/2) 2 - 3 hours~19 hours (young adults)Data not available
Metabolism Primarily hepatic (CYP3A4, CYP2C9, CYP1A2)Extensive (hydroxylation, dealkylation, conjugation)Data not available
Excretion 56% Renal, 34% FecalMainly FecalData not available

Experimental Protocols

The data presented in this guide is derived from standard preclinical and clinical pharmacokinetic studies. Below are detailed methodologies for the key experiments used to determine these parameters.

In Vivo Bioavailability and Pharmacokinetic Study in Rats

This protocol outlines the determination of oral bioavailability and other pharmacokinetic parameters in a rat model.

a. Animal Preparation and Dosing:

  • Animals: Male Sprague-Dawley rats are used, often with jugular vein cannulation for serial blood sampling.

  • Acclimatization: Animals are acclimated to laboratory conditions for at least one week.

  • Fasting: Rats are fasted overnight with free access to water before dosing to standardize stomach contents.

  • Dosing: The test compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage at a specific dose. For intravenous administration (to determine absolute bioavailability), the compound is typically dissolved in a suitable solvent and administered via the tail vein.

b. Blood Sample Collection:

  • Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein cannula or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[1]

  • Samples are collected into tubes containing an anticoagulant (e.g., EDTA).

c. Sample Processing and Analysis:

  • Plasma is separated by centrifugation and stored at -80°C until analysis.[1]

  • The concentration of the drug in plasma is quantified using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

d. Data Analysis:

  • Pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax, Tmax, and half-life are calculated from the plasma concentration-time data using non-compartmental analysis software.[1]

  • Oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

In Vitro Plasma Protein Binding Assay (Equilibrium Dialysis)

Equilibrium dialysis is a widely accepted method for determining the extent to which a drug binds to plasma proteins.

a. Materials and Setup:

  • Apparatus: A multi-well equilibrium dialysis apparatus (e.g., HTD96b) is used.

  • Membrane: Dialysis membranes with a specific molecular weight cutoff (e.g., 6-8 kDa) are hydrated according to the manufacturer's instructions.

  • Solutions: The test compound is spiked into plasma (from human, rat, or other species) at a known concentration. A protein-free buffer (e.g., phosphate-buffered saline, PBS) is used for the dialysis.

b. Procedure:

  • The dialysis unit consists of two chambers separated by the semi-permeable membrane.

  • The plasma containing the test compound is added to one chamber (the donor side), and the buffer is added to the other chamber (the receiver side).[2][3]

  • The apparatus is sealed and incubated at 37°C with gentle shaking for a sufficient time (typically 4-8 hours) to allow the unbound drug to reach equilibrium across the membrane.[2][4]

c. Sample Analysis:

  • After incubation, aliquots are taken from both the plasma and buffer chambers.

  • The concentration of the drug in both aliquots is determined by LC-MS/MS.

d. Calculation:

  • The percentage of unbound drug is calculated as: % Unbound = (Concentration_buffer / Concentration_plasma) * 100.

  • The percentage of bound drug is then: % Bound = 100 - % Unbound.

In Vitro Metabolism Study Using Liver Microsomes

This assay assesses the metabolic stability of a compound in the presence of liver enzymes.

a. Materials and Reagents:

  • Liver Microsomes: Pooled liver microsomes from the desired species (e.g., human, rat) are used as the enzyme source.

  • Cofactors: An NADPH-regenerating system is required for the activity of cytochrome P450 enzymes.

  • Test Compound: The compound of interest is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

b. Incubation Procedure:

  • The reaction mixture is prepared in a multi-well plate and typically contains liver microsomes, the test compound at a specific concentration (e.g., 1 µM), and a buffer (e.g., potassium phosphate buffer).[5]

  • The reaction is initiated by adding the NADPH-regenerating system.

  • The plate is incubated at 37°C with shaking.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reaction in each aliquot is stopped by adding a quenching solution (e.g., cold acetonitrile) containing an internal standard.

c. Analysis:

  • The quenched samples are centrifuged to precipitate the proteins.

  • The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent drug at each time point.

d. Data Analysis:

  • The natural logarithm of the percentage of the remaining parent drug is plotted against time.

  • The slope of the linear portion of this plot gives the elimination rate constant (k).

  • The in vitro half-life (t1/2) is calculated as: t1/2 = 0.693 / k.

  • From this, the intrinsic clearance can be calculated, which helps in predicting the in vivo hepatic clearance of the drug.

Visualizing the Experimental Workflow

The following diagrams illustrate the general workflows for the described pharmacokinetic experiments.

Pharmacokinetic_Workflow cluster_invivo In Vivo Bioavailability Study cluster_invitro In Vitro ADME Assays cluster_ppb Plasma Protein Binding cluster_metabolism Metabolic Stability iv_admin Intravenous Dosing blood_sampling Serial Blood Sampling iv_admin->blood_sampling oral_admin Oral Dosing oral_admin->blood_sampling plasma_sep Plasma Separation blood_sampling->plasma_sep lcms_analysis_iv LC-MS/MS Analysis plasma_sep->lcms_analysis_iv lcms_analysis_oral LC-MS/MS Analysis plasma_sep->lcms_analysis_oral pk_calc_iv Calculate AUC_iv lcms_analysis_iv->pk_calc_iv pk_calc_oral Calculate AUC_oral lcms_analysis_oral->pk_calc_oral bioavailability Calculate Bioavailability (F%) pk_calc_iv->bioavailability pk_calc_oral->bioavailability ppb_setup Equilibrium Dialysis Setup (Plasma vs. Buffer) ppb_incubation Incubate at 37°C ppb_setup->ppb_incubation ppb_sampling Sample Plasma & Buffer ppb_incubation->ppb_sampling ppb_lcms LC-MS/MS Analysis ppb_sampling->ppb_lcms ppb_calc Calculate % Bound ppb_lcms->ppb_calc met_setup Incubate Drug with Liver Microsomes + NADPH met_sampling Time-Point Sampling met_setup->met_sampling met_quench Quench Reaction met_sampling->met_quench met_lcms LC-MS/MS Analysis met_quench->met_lcms met_calc Calculate In Vitro Half-life met_lcms->met_calc

Caption: Workflow for determining key pharmacokinetic properties.

The provided methodologies and comparative data aim to equip researchers with the necessary information to benchmark novel imidazo[1,2-a]pyridine derivatives. By understanding the established pharmacokinetic profiles of drugs like Zolpidem and Alpidem, and by employing standardized experimental protocols, the development of new therapeutic agents can be significantly streamlined.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 8-Fluoroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 8-Fluoroimidazo[1,2-a]pyridine must adhere to stringent safety and disposal protocols to ensure a secure laboratory environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with industry best practices for chemical waste management.

Immediate Safety and Handling Precautions

Before beginning any procedure involving this compound, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to work in a designated, well-ventilated area.

Protective Equipment and Handling Guidelines
Personal Protective Equipment (PPE)
Eye Protection
Hand Protection
Body Protection
Respiratory Protection
Work Area Requirements
Ventilation
Emergency Equipment
General Handling Practices
Ignition Sources
Incompatible Materials
Personal Hygiene

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. As a fluorinated heterocyclic compound, it is considered hazardous waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, compatible, and clearly labeled hazardous waste container.

  • Liquid Waste: If the compound is in solution, collect it in a separate, sealed, and properly labeled container for halogenated organic waste. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Contaminated Materials: Any materials used for cleaning up spills, such as absorbent pads or contaminated PPE, must also be disposed of as hazardous waste.

2. Container Labeling:

  • All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other required information as per local and federal regulations.

3. Storage of Waste:

  • Store waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.[1]

  • Keep containers tightly closed to prevent the release of vapors.[2]

4. Arrange for Professional Disposal:

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.

  • The primary method for the disposal of similar pyridine-based compounds is typically high-temperature incineration in a licensed facility.[3]

5. Documentation:

  • Maintain accurate records of the amount of waste generated and the date of disposal, following your institution's and local regulatory requirements.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_0 Preparation and Handling cluster_1 Waste Generation and Collection cluster_2 Interim Waste Management cluster_3 Final Disposal A Wear Appropriate PPE B Handle in Chemical Fume Hood A->B C Segregate Solid and Liquid Waste B->C D Use Labeled, Compatible Waste Containers C->D E Store in Secure Secondary Containment D->E G Contact EHS for Waste Pickup E->G F Maintain Accurate Disposal Records F->G H Transport to Licensed Disposal Facility G->H I Incineration H->I

Caption: Workflow for the safe disposal of this compound.

Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.[2]

  • Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4] Avoid generating dust.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.

  • Reporting: Report the incident to your supervisor and EHS office immediately.

By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety and disposal guidelines and the Safety Data Sheet (SDS) for any chemical before use.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 8-Fluoroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling 8-Fluoroimidazo[1,2-a]pyridine. Adherence to these protocols is essential for ensuring personal safety and proper disposal.

Essential Personal Protective Equipment (PPE)

All personnel handling this compound must use the following personal protective equipment. The selection of appropriate PPE is the first line of defense against chemical exposure.

PPE CategoryItemSpecifications and Use
Eye Protection Chemical Safety GogglesMust be worn at all times in the laboratory to protect against splashes.
Hand Protection Chemical-Resistant GlovesButyl rubber or nitrile gloves are recommended.[4][5][6] Avoid latex gloves as they may not provide adequate protection. Always inspect gloves for integrity before use and wash hands thoroughly after removal.
Body Protection Laboratory CoatA fully-buttoned lab coat should be worn to protect skin and clothing from contamination.[4] For tasks with a higher risk of splashes, consider a chemically resistant apron over the lab coat.
Respiratory Protection Fume HoodAll handling of this compound should be conducted within a properly functioning and certified chemical fume hood to minimize inhalation of vapors or dust.[4][5]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.

  • Verify that the fume hood is functioning correctly.

  • Keep all containers of this compound tightly closed when not in use.[5]

  • Have an emergency eyewash station and safety shower readily accessible and tested.

2. Donning PPE:

  • A systematic approach to putting on PPE is critical to ensure complete protection. The recommended sequence is as follows:

    • Lab Coat

    • Chemical Safety Goggles

    • Gloves (pulled over the cuffs of the lab coat)

3. Handling the Compound:

  • Conduct all weighing and transferring operations within the chemical fume hood.

  • Avoid the formation and inhalation of dust or vapors.[2][3]

  • Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge, especially when handling larger quantities.[7][8]

4. Decontamination and Doffing PPE:

  • After handling, decontaminate any surfaces that may have come into contact with the chemical.

  • To prevent cross-contamination, remove PPE in the reverse order it was put on, taking care not to touch the outside of contaminated items with bare skin:

    • Gloves

    • Chemical Safety Goggles

    • Lab Coat

5. Personal Hygiene:

  • Wash hands thoroughly with soap and water immediately after removing gloves and before leaving the laboratory.[1]

  • Do not eat, drink, or smoke in areas where chemicals are handled.[7][8]

Emergency Procedures

In the event of an accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[1][4] Seek immediate medical attention.
Skin Contact Remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes.[1][4] Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

For small spills, trained personnel wearing appropriate PPE may clean it up using an inert absorbent material and place it in a sealed container for disposal.[4]

Disposal Plan

Waste containing this compound is considered hazardous waste.

  • Waste Collection: Collect all waste, including contaminated consumables (e.g., gloves, paper towels) and excess chemical, in a clearly labeled, sealed, and compatible waste container.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, segregated from incompatible materials.

  • Disposal Method: Disposal must be carried out by a licensed hazardous waste disposal company, typically via high-temperature incineration, in accordance with all local, state, and federal regulations.[9] Do not dispose of this chemical down the drain or in general waste.[1][10]

Visual Workflow for PPE Usage

The following diagram illustrates the standard operating procedure for donning and doffing Personal Protective Equipment to ensure safety when handling this compound.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) start_don Start don_labcoat 1. Put on Lab Coat start_don->don_labcoat don_goggles 2. Put on Safety Goggles don_labcoat->don_goggles don_gloves 3. Put on Gloves (over cuffs) don_goggles->don_gloves ready Ready for Handling don_gloves->ready start_doff Finished Handling doff_gloves 1. Remove Gloves start_doff->doff_gloves doff_goggles 2. Remove Safety Goggles doff_gloves->doff_goggles doff_labcoat 3. Remove Lab Coat doff_goggles->doff_labcoat end_doff Wash Hands doff_labcoat->end_doff

PPE Donning and Doffing Workflow

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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8-Fluoroimidazo[1,2-a]pyridine
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8-Fluoroimidazo[1,2-a]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.